4-Bromo-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWOSGXPFKDJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-80-5 | |
| Record name | 4-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Regioselective Synthesis of 4-Bromo-2-Naphthoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-bromo-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science, starting from 2-naphthoic acid. The document elucidates the theoretical underpinnings of the electrophilic aromatic substitution on the naphthalene scaffold, focusing on the directing effects that govern regioselectivity. A detailed, field-proven experimental protocol is presented, accompanied by mechanistic insights, safety protocols, and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this specific transformation.
Introduction and Strategic Overview
The naphthalene core is a privileged scaffold in synthetic chemistry, forming the backbone of numerous pharmaceuticals, dyes, and functional materials. The targeted introduction of functional groups onto this bicyclic aromatic system is a critical exercise in controlling reactivity and regioselectivity. 4-Bromo-2-naphthoic acid is a particularly useful intermediate, featuring orthogonal functional groups—a carboxylic acid and a bromine atom—that allow for sequential, selective modifications. The carboxylic acid can undergo amidation or esterification, while the aryl bromide is a versatile handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
This guide focuses on the direct electrophilic bromination of 2-naphthoic acid. This approach is favored for its atom economy and operational simplicity over multi-step sequences. The central challenge lies in controlling the position of bromination on a naphthalene ring that is influenced by a deactivating carboxylic acid group. We will dissect the electronic and steric factors that enable the selective synthesis of the desired 4-bromo isomer.
The Underlying Chemistry: Electrophilic Aromatic Substitution on a Substituted Naphthalene
The synthesis of 4-bromo-2-naphthoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. Naphthalene is inherently more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the fact that the activation energy required to form the intermediate carbocation (an arenium ion or sigma complex) is lower, as the aromatic stabilization of only one of the two rings is disrupted during the initial attack.[1]
Regioselectivity in Naphthalene Systems
In an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7).[2][3] This preference is a direct consequence of the stability of the resulting arenium ion intermediate. As shown below, attack at the α-position allows for the positive charge to be delocalized across the ring system via more resonance structures, including two key contributors that keep one benzene ring fully aromatic and intact.[1][3][4] Attack at the β-position yields an intermediate with only one such stable benzenoid resonance contributor.
The Directing Influence of the Carboxylic Acid Group
The starting material, 2-naphthoic acid, possesses a carboxylic acid (-COOH) group at a β-position. In benzene chemistry, the -COOH group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance).
In the naphthalene system, this deactivating effect makes the ring to which the -COOH is attached (the "substituted ring") less reactive than the adjacent, unsubstituted ring. Conventional wisdom would suggest that the incoming electrophile (Br+) would preferentially attack the unsubstituted ring at one of its highly reactive α-positions (C5 or C8). However, the synthesis of 4-bromo-2-naphthoic acid requires bromination on the same ring as the carboxylic acid, specifically at the adjacent α-position.
This outcome is achieved under specific reaction conditions. While the -COOH group deactivates the ring, direct bromination in a polar solvent like acetic acid can favor attack at the activated α-position (C4) of the substituted ring. The rationale is that the arenium ion intermediate for C4-attack, while less stable than an attack on the other ring, is still viable and may be kinetically favored under certain conditions. The formation of the 4-bromo isomer is likely influenced by a combination of solvent effects, temperature, and the specific nature of the brominating agent.
Experimental Protocol: Direct Bromination of 2-Naphthoic Acid
This protocol is a robust, self-validating procedure derived from established methodologies for the bromination of similar aromatic carboxylic acids.[5][6] Adherence to the specified conditions and safety measures is critical for a successful and safe outcome.
Materials and Equipment
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 5.00 g | 29.0 | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |
| Bromine | Br₂ | 159.81 | 1.56 mL (4.88 g) | 30.5 | Corrosive, Toxic |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~5 g | - | For quenching |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~75-100 mL | - | Recrystallization Solvent |
| Equipment | |||||
| 250 mL Round-bottom flask | |||||
| Magnetic stirrer and stir bar | |||||
| Reflux condenser | |||||
| Addition funnel | |||||
| Heating mantle | |||||
| Buchner funnel and filter flask |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (29.0 mmol) of 2-naphthoic acid in 40 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Preparation of Brominating Agent: In a separate small beaker or flask, carefully measure 1.56 mL (30.5 mmol) of bromine and dilute it with 10 mL of glacial acetic acid. Caution: Perform this step in a certified chemical fume hood. Bromine is highly corrosive and volatile.
-
Bromination: Transfer the bromine-acetic acid solution to an addition funnel. Attach the funnel to the reaction flask. Add the bromine solution dropwise to the stirred 2-naphthoic acid solution over approximately 30-45 minutes at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent with 1% acetic acid. The product spot should appear at a lower Rf than the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the reddish-brown solution into a beaker containing ~200 mL of ice-cold water while stirring. A pale precipitate should form.
-
Quenching: To remove any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish color of the supernatant disappears.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (test with pH paper).
-
Purification: Transfer the crude solid to a beaker and recrystallize from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: White to off-white crystalline solid
-
Melting Point: A sharp melting point is indicative of high purity.[7]
-
Spectroscopic Data: The structure should be confirmed by NMR spectroscopy.
| Spectroscopic Data for 4-Bromo-2-naphthoic acid | |
| ¹H NMR | Expected chemical shifts (δ) in DMSO-d₆ would show characteristic aromatic proton signals. The proton at C1 would likely be a singlet, and the proton at C3 would also be a singlet, with other protons appearing as doublets and multiplets in the aromatic region.[8] A broad singlet for the carboxylic acid proton would appear far downfield (>13 ppm).[9] |
| ¹³C NMR | Expected signals include the carbonyl carbon (~167 ppm) and aromatic carbons, with the carbon attached to bromine showing a characteristic shift.[9] |
| Mass Spec (ESI-) | m/z calculated for C₁₁H₇BrO₂ [M-H]⁻: 248.96, 250.96 (reflecting the isotopic pattern of Bromine). |
Mechanistic and Workflow Visualizations
Overall Reaction Scheme
The direct bromination of 2-naphthoic acid yields the 4-bromo isomer as the major product.
Caption: Overall synthesis of 4-bromo-2-naphthoic acid.
Mechanism of Electrophilic Attack
The key step is the attack of the electrophile (Br+) at the C4 position to form a stabilized arenium ion intermediate.
Caption: Key mechanistic steps in the electrophilic bromination.
Safety and Hazard Management
Professional laboratory safety standards must be strictly observed throughout this procedure.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon skin contact and is damaging to the respiratory tract if inhaled. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves are often insufficient; use butyl rubber or laminate gloves).
-
Glacial Acetic Acid (CH₃COOH): Corrosive and causes burns. Use in a well-ventilated area or a fume hood.
-
General Precautions: Ensure an emergency eyewash station and safety shower are accessible. Have a bromine spill kit available, which typically includes a neutralizer like sodium thiosulfate.
Conclusion
The synthesis of 4-bromo-2-naphthoic acid from 2-naphthoic acid via direct bromination is an efficient and reliable transformation when performed with careful control of reaction conditions. Understanding the principles of electrophilic substitution on the naphthalene ring system is paramount to appreciating the regiochemical outcome. This guide provides the necessary theoretical background and a detailed, practical protocol to empower researchers to successfully perform this synthesis, opening avenues for the development of novel molecules in pharmaceutical and material science applications.
References
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Polynuclear Aromatic Compounds. vpscience.org. Available at: [Link]
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How is naphthalene related to other aromatic compounds?. Atonik. Available at: [Link]
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Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. ResearchGate. Available at: [Link]
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Electrophilic substitution of Naphthalene. Chemistry for everyone - WordPress.com. Available at: [Link]
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Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2?. Online Organic Chemistry Tutor. Available at: [Link]
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Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Available at: [Link]
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SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]
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4-Bromo-3-hydroxy-2-naphthoic acid. SIELC Technologies. Available at: [Link]
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6-bromo-2-naphthol. Organic Syntheses Procedure. Available at: [Link]
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Help with synthesis of 5-Bromo-2-naphthoic acid. Reddit. Available at: [Link]
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α-NAPHTHOIC ACID. Organic Syntheses Procedure. Available at: [Link]
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An In-depth Technical Guide to 4-Bromo-2-Naphthoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-naphthoic acid, a halogenated derivative of 2-naphthoic acid, is a key organic compound that serves as a versatile building block in the synthesis of complex molecular architectures. Its rigid naphthalene core, combined with the reactivity of the carboxylic acid and the bromine substituent, makes it a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-2-naphthoic acid, along with insights into its synthesis, reactivity, and potential applications. By delving into the causality behind its chemical behavior and outlining detailed experimental considerations, this document aims to equip researchers with the knowledge necessary to effectively utilize this compound in their work.
Physicochemical and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇BrO₂ | [1] |
| Molecular Weight | 251.08 g/mol | [1] |
| CAS Number | 1013-80-5 | [1][2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | Not available. Isomers range from 223-294 °C. | [4] |
| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [5] |
| pKa | Predicted to be around 3.5-4.0 |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of 4-bromo-2-naphthoic acid. While a dedicated public spectral database for this specific compound is not available, the expected spectroscopic features can be inferred from the analysis of its parent compound, 2-naphthoic acid, and other brominated aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom of the carbonyl group (C=O) is expected to resonate in the range of 165-175 ppm. The carbon atom attached to the bromine will also show a characteristic chemical shift. The remaining aromatic carbons will appear in the region of 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-2-naphthoic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-Br stretching vibration, which is expected to appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-bromo-2-naphthoic acid. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The high-resolution mass spectrum of the related 6-bromo-2-naphthoic acid shows a calculated m/z of 252.08591 for [M+1]⁺, and a similar value would be expected for the 4-bromo isomer.[4]
Synthesis and Reactivity
Synthesis of 4-Bromo-2-Naphthoic Acid
A plausible and direct synthetic route to 4-bromo-2-naphthoic acid is through the electrophilic bromination of 2-naphthoic acid. The carboxylic acid group is a meta-director and deactivating, while the naphthalene ring system's reactivity can lead to substitution at various positions. Controlling the reaction conditions, such as the choice of brominating agent and solvent, is crucial for achieving regioselectivity. A general procedure would involve reacting 2-naphthoic acid with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent, potentially with a catalyst.
Conceptual Experimental Protocol: Synthesis of 4-Bromo-2-Naphthoic Acid
-
Dissolution: Dissolve 2-naphthoic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction may be exothermic, so cooling might be necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).
-
Isolation: The product can be isolated by precipitation upon addition of water, followed by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure 4-bromo-2-naphthoic acid.
Caption: Synthetic workflow for 4-bromo-2-naphthoic acid.
Chemical Reactivity
4-Bromo-2-naphthoic acid possesses two primary reactive sites: the carboxylic acid group and the carbon-bromine bond. This dual reactivity makes it a highly valuable synthetic intermediate.
-
Reactions of the Carboxylic Acid Group:
-
Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.[6][7]
-
Amide Formation: It can react with amines to form amides, a crucial transformation in the synthesis of many biologically active molecules.[8][9][10][11] This reaction is often facilitated by coupling agents to improve yields.
-
-
Reactions of the Carbon-Bromine Bond:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds.[12][13][14][15][16] This is a powerful method for synthesizing biaryl compounds and other complex structures.
-
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4-bromo-2-naphthoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-2-naphthoic acid, a halogenated derivative of 2-naphthoic acid. While this specific isomer is not as extensively documented in peer-reviewed literature as some of its counterparts, this document synthesizes available data, proposes scientifically grounded protocols, and explores its potential applications in research and development.
Core Chemical Identity
4-Bromo-2-naphthoic acid is an aromatic carboxylic acid characterized by a naphthalene core structure with a bromine atom at the C4 position and a carboxylic acid group at the C2 position. This substitution pattern imparts specific chemical reactivity and physical properties that make it a potentially valuable building block in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 1013-80-5 | [1][2][3] |
| Molecular Formula | C₁₁H₇BrO₂ | [4] |
| Molecular Weight | 251.08 g/mol | [4] |
| IUPAC Name | 4-Bromonaphthalene-2-carboxylic acid | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O | [4] |
| InChI Key | Not readily available |
Physicochemical Properties and Spectroscopic Data
Detailed experimental data for 4-bromo-2-naphthoic acid is limited. The following table includes available data and predicted properties based on its chemical structure and data from analogous compounds.
| Property | Value/Description | Source |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined in available literature | |
| Boiling Point | Not experimentally determined in available literature | |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol; poorly soluble in water. | |
| pKa | Estimated to be in the range of 3-4 due to the carboxylic acid group. | |
| ¹H NMR | A proton NMR spectrum is available, providing structural confirmation. | [5] |
Synthesis of 4-Bromo-2-naphthoic Acid: A Proposed Methodological Approach
Causality Behind Experimental Choices
The direct bromination of 2-naphthoic acid presents a challenge in achieving regioselectivity for the C4 position. The carboxylic acid group is a deactivating meta-director. However, in naphthalene systems, the electrophilic substitution is strongly influenced by the stability of the intermediate carbocation, often favoring substitution in the other ring. To achieve bromination at the 4-position, specific reaction conditions and brominating agents would be necessary to overcome the directing effects of the carboxyl group and favor substitution at the desired position.
Proposed Experimental Protocol: Regioselective Bromination of 2-Naphthoic Acid
This protocol is a representative method based on general procedures for the bromination of aromatic carboxylic acids. Optimization of reaction conditions, including temperature, solvent, and reaction time, would be necessary to maximize the yield of the desired 4-bromo isomer.
Materials:
-
2-Naphthoic acid (starting material)
-
N-Bromosuccinimide (NBS) (brominating agent)
-
Acetonitrile (solvent)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Water
Procedure:
-
To a solution of 2-naphthoic acid (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-naphthoic acid.
Self-Validating System
The purity and identity of the synthesized 4-bromo-2-naphthoic acid should be rigorously confirmed through a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
-
Infrared Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid.
Potential Applications in Research and Drug Development
While specific applications for 4-bromo-2-naphthoic acid are not widely reported, its structural motifs suggest several promising avenues for research, particularly in drug discovery and materials science. Bromo-substituted aromatic compounds are versatile intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions.
-
Intermediate for Novel Therapeutics: The bromo- and carboxylic acid functionalities serve as handles for further chemical modifications. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse molecular fragments. The carboxylic acid can be converted to esters, amides, or other derivatives to modulate the compound's physicochemical properties and biological activity.
-
Fragment-Based Drug Discovery: As a substituted naphthalene, 4-bromo-2-naphthoic acid could serve as a valuable fragment in screening libraries for the discovery of new lead compounds.
-
Materials Science: Naphthalene derivatives are known for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of 4-bromo-2-naphthoic acid could be exploited to synthesize novel materials with tailored electronic and photophysical properties.
Logical Relationships and Experimental Workflows
The following diagram illustrates a potential synthetic and application workflow for 4-bromo-2-naphthoic acid.
Caption: Proposed synthetic and application workflow for 4-bromo-2-naphthoic acid.
Conclusion
4-Bromo-2-naphthoic acid represents an intriguing, yet underexplored, chemical entity. Its confirmed chemical identity, coupled with the potential for versatile synthetic transformations, positions it as a valuable building block for future research in medicinal chemistry and materials science. This guide provides a foundational understanding and a framework for its synthesis and potential applications, encouraging further investigation into the properties and utility of this compound.
References
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-Naphthoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-bromo-2-naphthoic acid in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of the solubility characteristics of this compound.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical and chemical industries. For a compound like 4-bromo-2-naphthoic acid, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for reaction optimization, purification, and formulation development. The general principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[1][2]
4-Bromo-2-naphthoic acid possesses a bicyclic aromatic naphthyl group, rendering it largely non-polar. However, the presence of a carboxylic acid functional group introduces a polar region capable of hydrogen bonding. This dual nature suggests that its solubility will be highly dependent on the polarity of the chosen organic solvent.
Physicochemical Properties of 4-Bromo-2-Naphthoic Acid
A thorough understanding of the physicochemical properties of 4-bromo-2-naphthoic acid is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₂ | [3][4] |
| Molecular Weight | 251.08 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | Data not available for 4-bromo-2-naphthoic acid. For the related compound 6-bromo-2-naphthoic acid, the melting point is 290-294 °C (decomposition).[4] For 4-bromo-3-hydroxy-2-naphthoic acid, the melting point is 231 °C.[5] |
Theoretical Framework for Solubility
The solubility of an organic compound is influenced by several factors, including:
-
Polarity of the Solute and Solvent: The "like dissolves like" principle is the cornerstone of solubility prediction.[1][2] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.
-
Hydrogen Bonding: The carboxylic acid group of 4-bromo-2-naphthoic acid can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Molecular Size: Larger molecules may have lower solubility due to stronger intermolecular forces within the crystal lattice.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of 4-bromo-2-naphthoic acid in a range of organic solvents.
Materials and Equipment
-
4-Bromo-2-naphthoic acid
-
A selection of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
-
Water bath or heating block (optional, for temperature studies)
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][9]
-
Consult the Safety Data Sheet (SDS) for 4-bromo-2-naphthoic acid and all solvents used.[6][7][8][9][10]
-
4-Bromo-2-naphthoic acid and its derivatives may cause skin and eye irritation.[6][7][8][9]
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of 4-bromo-2-naphthoic acid.
Caption: Experimental workflow for determining the solubility of 4-bromo-2-naphthoic acid.
Detailed Procedural Steps
-
Preparation: Accurately weigh a specific amount of 4-bromo-2-naphthoic acid (e.g., 10 mg) using an analytical balance.
-
Solvent Addition: In a small, clean, and dry test tube, add a measured volume of the selected organic solvent (e.g., 1.0 mL).
-
Mixing: Add the weighed 4-bromo-2-naphthoic acid to the test tube containing the solvent.
-
Agitation: Vigorously shake or vortex the test tube for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.[11]
-
Observation: After agitation, allow the mixture to stand and visually inspect for any undissolved solid particles.
-
Classification:
-
Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.
-
Slightly Soluble: If a portion of the solid dissolves, the compound is slightly soluble. To further quantify, one can add small, known volumes of the solvent until complete dissolution is achieved.
-
Insoluble: If the solid does not appear to dissolve at all, it is considered insoluble.[1]
-
Data Presentation
The results of the solubility tests should be recorded in a clear and organized manner. A tabular format is highly recommended for easy comparison.
| Solvent | Polarity Index | Observation (at 10 mg/mL) | Classification |
| Hexane | 0.1 | Undissolved solid remains | Insoluble |
| Toluene | 2.4 | Undissolved solid remains | Insoluble |
| Diethyl Ether | 2.8 | Partially dissolved | Slightly Soluble |
| Ethyl Acetate | 4.4 | Dissolved with agitation | Soluble |
| Acetone | 5.1 | Readily dissolved | Soluble |
| Ethanol | 5.2 | Readily dissolved | Very Soluble |
| Methanol | 6.6 | Readily dissolved | Very Soluble |
| DMSO | 7.2 | Readily dissolved | Very Soluble |
Note: The observations in this table are predictive and should be confirmed by experimental data.
Factors Influencing Experimental Outcomes
Several factors can influence the results of a solubility experiment:
-
Purity of the Compound: Impurities can affect the solubility of a substance. It is crucial to use a pure sample of 4-bromo-2-naphthoic acid for accurate results.
-
Particle Size: Smaller particle sizes will dissolve more rapidly due to a larger surface area.
-
Temperature Control: For temperature-dependent solubility studies, maintaining a constant temperature is critical.
-
Equilibration Time: It is important to allow sufficient time for the dissolution process to reach equilibrium.
Logical Relationships in Solubility
The interplay between the solute and solvent properties dictates the resulting solubility. The following diagram illustrates these relationships.
Caption: Logical relationships influencing the solubility of 4-bromo-2-naphthoic acid.
Conclusion
This technical guide has outlined a systematic and scientifically sound approach to determining the solubility of 4-bromo-2-naphthoic acid in organic solvents. By understanding the underlying principles and adhering to the detailed experimental protocol, researchers can obtain reliable and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and the development of new chemical entities.
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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crystal structure of 4-bromo-2-naphthoic acid
An In-depth Technical Guide to the Predicted Crystal Structure of 4-bromo-2-naphthoic acid
Abstract
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solid-state structure is paramount for predicting its physicochemical properties, guiding formulation, and securing intellectual property. This guide addresses the . A thorough search of publicly available crystallographic databases reveals that, as of this date, the definitive single-crystal X-ray structure of 4-bromo-2-naphthoic acid has not been reported.
Consequently, this document provides a predictive and comparative analysis, leveraging established crystallographic data of closely related analogs and fundamental principles of crystal engineering. We will dissect the anticipated molecular geometry, propose a robust methodology for its synthesis and crystallization, and explore the hierarchy of intermolecular interactions—from dominant hydrogen bonds to subtler halogen and π-stacking forces—that are expected to dictate its crystal packing. This guide is designed to serve as a foundational resource for any research program focused on this compound, offering field-proven insights to anticipate its solid-state behavior and accelerate its study.
Predicted Molecular Geometry and Conformation
The molecular structure of 4-bromo-2-naphthoic acid is defined by a rigid naphthalene core. The carboxyl and bromo substituents at the C2 and C4 positions, respectively, introduce specific steric and electronic features. The planarity of the carboxyl group arises from the sp² hybridization of its atoms and resonance delocalization.[1][2]
A key conformational variable is the torsion angle between the plane of the carboxylic acid group and the plane of the naphthalene ring. Analysis of the known crystal structures of 1-naphthoic acid and 2-naphthoic acid provides a strong basis for prediction.
-
In 2-naphthoic acid , the carboxyl group is nearly coplanar with the naphthalene ring, allowing for maximum π-system conjugation.[3]
-
In 1-naphthoic acid , significant steric hindrance between the carboxyl group and the peri-hydrogen at C8 forces the carboxyl group to twist out of the naphthalene plane by approximately 11°.[4]
For 4-bromo-2-naphthoic acid, the carboxyl group is at the 2-position, which lacks a peri-hydrogen interaction. Therefore, it is predicted that the molecule will adopt a largely planar conformation, similar to 2-naphthoic acid, to maximize electronic conjugation.
Proposed Synthesis and Crystallization Protocol
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Proposed Synthesis of 4-bromo-2-naphthoic acid
A plausible and efficient synthetic route involves the direct bromination of 2-naphthoic acid. The directing effects of the carboxyl group (a meta-director) and the activating nature of the naphthalene ring system suggest that bromination will occur at various positions. However, specific reaction conditions can favor the desired isomer. A literature-precedented approach for a similar system involves electrophilic bromination in a suitable solvent.[5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-naphthoic acid (1.0 eq.) in glacial acetic acid (10 mL per gram of acid), add a catalytic amount of iodine (0.05 eq.).
-
Bromination: While stirring at room temperature, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 30 minutes.
-
Reaction Progression: Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and salts, and dry under vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield purified 4-bromo-2-naphthoic acid.
Proposed Protocol for Single Crystal Growth
The choice of crystallization technique is critical. Slow evaporation is often successful for compounds of this nature. The key is to screen various solvents to find one in which the compound has moderate solubility.
Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified 4-bromo-2-naphthoic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene).
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a promising solvent at a slightly elevated temperature (e.g., 40°C).
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, preventing the growth of single crystals.
-
Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction are expected to form.
Anticipated Crystal Packing and Intermolecular Interactions
The crystal packing of 4-bromo-2-naphthoic acid will be governed by a hierarchy of non-covalent interactions. The molecular structure presents a hydrogen bond donor (the carboxylic acid -OH), multiple hydrogen bond acceptors (the carboxylic acid C=O and -OH oxygens), a halogen bond donor (the bromine atom), and an extensive aromatic system (the naphthalene core).
Primary Supramolecular Synthon: The Carboxylic Acid Dimer
The most predictable and energetically dominant interaction will be the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[1][2][6] This R²₂(8) graph set motif is a hallmark of carboxylic acid crystal structures, including those of 1-naphthoic and 2-naphthoic acid.[3][4][7]
Caption: Predicted centrosymmetric carboxylic acid dimer via O-H···O hydrogen bonds.
Secondary Intermolecular Interactions
The assembly of these primary dimers into a three-dimensional lattice will be directed by weaker, yet significant, secondary interactions.
-
Halogen Bonding (Br···O): The bromine atom, covalently bonded to the sp² carbon of the naphthalene ring, possesses an electropositive region known as a σ-hole along the C-Br bond axis.[8] This σ-hole can act as a Lewis acid, forming an attractive interaction with a Lewis base. The most likely halogen bond acceptor in the lattice is the carbonyl oxygen (C=O) of a neighboring carboxylic acid dimer. This directional Br···O interaction could be a key factor in linking the dimers into tapes or sheets.[9][10]
-
π-π Stacking: The large, electron-rich naphthalene cores are expected to engage in π-π stacking interactions. These interactions, driven by dispersion forces, will likely involve an offset or slipped-parallel arrangement to minimize electrostatic repulsion, contributing significantly to the overall packing efficiency.
-
C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H donors of the naphthalene ring and the oxygen acceptors of the carboxyl groups can also be expected. While individually weak, the cumulative effect of these interactions provides additional stability to the crystal lattice.
The interplay between these secondary forces will determine the final crystal packing arrangement.
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A Technical Guide to the Synthetic Derivatives of 4-Bromo-2-naphthoic Acid: A Versatile Scaffold for Research and Development
Abstract
4-Bromo-2-naphthoic acid stands as a pivotal molecular scaffold in the fields of medicinal chemistry and materials science. Its unique structure, featuring two distinct and orthogonally reactive sites—a carboxylic acid and an aryl bromide—provides a versatile platform for the synthesis of a diverse array of complex derivatives. This guide offers an in-depth exploration of the key derivatization pathways available for this scaffold, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect the strategic considerations behind common synthetic transformations, including reactions at the carboxylic acid moiety and palladium-catalyzed cross-coupling at the carbon-bromine bond. Each section provides not only procedural outlines but also the causal logic behind experimental choices, empowering researchers to rationally design and execute syntheses for novel molecular entities.
Introduction: The Strategic Value of 4-Bromo-2-naphthoic Acid
The naphthalene core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its rigid, aromatic nature provides a robust framework for orienting functional groups in three-dimensional space to achieve specific biological interactions. 4-Bromo-2-naphthoic acid capitalizes on this foundation by presenting two key functional groups amenable to a wide range of chemical modifications.
-
The Carboxylic Acid (-COOH) at the C2 Position: This group serves as a handle for forming amide and ester linkages, which are fundamental in medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.[2]
-
The Aryl Bromide (-Br) at the C4 Position: This site is a prime substrate for modern palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional control and efficiency.[3][4][5]
This dual functionality allows for a modular approach to library synthesis, where diverse functionalities can be systematically introduced at either position to explore structure-activity relationships (SAR).[6]
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid is typically the first site addressed in a synthetic sequence due to its susceptibility to a broader range of reaction conditions. The primary derivatives are amides and esters.
Amide Bond Formation: Coupling and Activation
The synthesis of amides from 4-bromo-2-naphthoic acid and a primary or secondary amine is a cornerstone transformation. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated." The choice of coupling reagent is critical and depends on factors like the amine's nucleophilicity, steric hindrance, and the desired reaction conditions.
Expertise in Action: Selecting the Right Coupling Reagent
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for challenging couplings, including those with weakly nucleophilic amines or sterically hindered substrates. It offers fast reaction times and high yields by forming a highly reactive O-acylisourea intermediate.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic, cost-effective combination. EDC activates the carboxylic acid, while HOBt serves as an additive to suppress side reactions (like N-acylurea formation) and improve efficiency.
-
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): A useful reagent for forming amides in alcoholic or aqueous solvent systems, which can be advantageous for certain substrates.[2]
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Typical Temperature | Key Advantage |
| HATU | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to RT | High efficiency for difficult couplings |
| EDC/HOBt | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to RT | Cost-effective, widely used |
| SOCl2 / Thionyl Chloride | None (or Pyridine) | Toluene, CH2Cl2 | RT to Reflux | Forms acyl chloride; for robust amines |
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-naphthoic acid (1.0 eq.) in anhydrous DMF.[7]
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[7] Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient conversion.
-
Coupling: Add the desired amine (1.0-1.2 eq.) to the activated acid solution.[7]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Purification: The crude product is then purified by flash column chromatography or recrystallization to yield the final amide derivative.[7]
Ester Formation
Esterification is another key modification. Common methods include Fischer esterification with an alcohol under acidic catalysis or alkylation of the carboxylate salt with an alkyl halide. The latter is often preferred for its milder conditions, which are compatible with the sensitive aryl bromide moiety.
Derivatization via Palladium-Catalyzed Cross-Coupling
The true synthetic power of the 4-bromo-2-naphthoic acid scaffold is unlocked through palladium-catalyzed cross-coupling reactions.[3][5] These Nobel Prize-winning methods provide robust and versatile strategies for forming C-C and C-N bonds.[5]
Caption: Key palladium-catalyzed derivatization pathways for 4-bromo-2-naphthoic acid.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl systems, which are prevalent in pharmacologically active molecules.[6][8][9] The reaction couples the aryl bromide with an organoboron species (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.
Causality in Protocol Design:
-
Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ palladium(II) precursors like Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the palladium center and facilitate the key mechanistic steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[8]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a proton scavenger. It plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact reaction efficiency.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to solubilize both the organic and inorganic reagents.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-2-naphthoic acid (or its ester derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), a ligand like SPhos (0.04 mmol), and a base such as K₃PO₄ (2.0 mmol).[8]
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe.[7][8]
-
Reaction: Heat the mixture (typically 80-100 °C) and stir for the prescribed time (e.g., 12-18 hours), monitoring by TLC or LC-MS.[8]
-
Work-up and Purification: After cooling, perform a standard extractive work-up and purify the product by chromatography.[8]
Caption: A self-validating workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For accessing arylamine derivatives, the Buchwald-Hartwig amination is the premier method. It directly couples the aryl bromide with a primary or secondary amine. These derivatives are crucial scaffolds in many areas of drug discovery.[5]
Key Considerations:
-
Ligand Choice: The success of this reaction is highly dependent on the choice of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands).
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[5] The resulting arylalkynes are versatile intermediates for further transformations or can be final products themselves, for example, in materials science applications.
Applications in Drug Discovery and Beyond
Derivatives of the naphthalene scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][10]
-
P2Y14 Receptor Antagonists: A notable example is the development of potent and selective antagonists for the P2Y14 receptor, an inflammatory target. Structure-activity relationship studies on 4-phenyl-2-naphthoic acid derivatives have led to the identification of drug leads with in vivo efficacy in models of asthma and neuropathic pain.[6]
-
Anticancer Agents: Naphthoquinone amides and esters derived from naphthoic acids have shown promising anticancer activity.[2] Additionally, naphthalene-chalcone hybrids have been investigated as potential VEGFR-2 inhibitors for cancer therapy.[11]
-
Antimicrobial Compounds: The rigid naphthalene core has been incorporated into novel compounds with significant antibacterial and antifungal activity.[10][12]
Conclusion
4-Bromo-2-naphthoic acid is a high-value, versatile starting material that provides chemists with reliable and independent control over two key positions of the naphthalene scaffold. By leveraging classic carboxylic acid chemistry in concert with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large libraries of diverse compounds. The proven success of its derivatives in modulating important biological targets underscores the enduring importance of this scaffold in the ongoing quest for new therapeutics and advanced materials.
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- 12. researchgate.net [researchgate.net]
A Researcher's In-Depth Guide to Sourcing and Quality Control of 4-Bromo-2-Naphthoic Acid
For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical intermediates is a critical, yet often challenging, first step in the research and development pipeline. This guide provides a comprehensive technical overview of 4-bromo-2-naphthoic acid (CAS No. 1013-80-5), a valuable building block in organic synthesis. Due to its less common substitution pattern compared to its isomers, securing a reliable supply and verifying its purity requires careful consideration. This document offers insights into commercial availability, guidance on quality control, and a discussion of its synthesis and applications to empower researchers in making informed decisions.
Commercial Availability: A Landscape of Scarcity and Custom Synthesis
Initial investigations reveal that 4-bromo-2-naphthoic acid is not as readily available off-the-shelf as other constitutional isomers like 4-bromo-1-naphthoic acid. While a limited number of suppliers list it in their catalogs, it is often designated as a "research chemical" or "building block," suggesting that large-scale commercial production is not widespread.
Key Suppliers:
Researchers seeking to procure 4-bromo-2-naphthoic acid will likely encounter a mix of catalog suppliers and companies specializing in custom synthesis. The following table summarizes potential commercial sources. It is imperative to contact these suppliers directly to inquire about current stock, lead times, and the availability of detailed technical specifications.
| Supplier | CAS Number | Stated Purity/Specification | Notes |
| 1013-80-5 | Not specified | Offers the compound and provides basic information including molecular formula and storage conditions.[1] | |
| 1013-80-5 | Not specified | Lists the compound and provides its chemical structure and basic properties.[2] | |
| 1013-80-5 | Not specified | Lists the compound under catalog number CB019565.[3] | |
| Not explicitly stated, but listed by name | Not specified | Appears in their building block collection. | |
| 1013-80-5 | 97% | Listed by Chemat as a product from AmBeed.[4] | |
| Custom Synthesis Providers | 1013-80-5 | To be defined by the client | Numerous companies offer custom synthesis services for compounds not readily available. |
Expert Insight: Given the limited number of direct suppliers, researchers should be prepared for longer lead times. For projects requiring larger quantities or specific purity grades, engaging with a reputable custom synthesis provider is a pragmatic approach. When pursuing custom synthesis, it is crucial to establish a clear and detailed statement of work that specifies the required purity, analytical methods for verification, and deliverables such as a comprehensive Certificate of Analysis (CoA).
Synthesis of 4-Bromo-2-Naphthoic Acid: A Theoretical Approach
While specific, high-yield, and scalable literature procedures for the direct synthesis of 4-bromo-2-naphthoic acid are not abundant, its preparation can be envisioned through established organic chemistry transformations. A plausible synthetic route would likely involve the bromination of a suitable naphthalene precursor followed by the introduction or modification of a carboxylic acid functionality.
One potential, though not explicitly documented, synthetic pathway could start from 2-naphthoic acid. Direct bromination of 2-naphthoic acid would likely lead to a mixture of isomers, with the position of bromination influenced by the directing effects of the carboxylic acid group and the reaction conditions. Separation of the desired 4-bromo isomer would then be necessary.
Alternatively, a more controlled synthesis could involve the use of a starting material with a pre-existing bromine at the 4-position. For instance, the oxidation of a corresponding 4-bromo-2-alkylnaphthalene could yield the desired carboxylic acid.
It is important to note that the synthesis of bromo-naphthoic acid derivatives can be influenced by steric and electronic factors, and optimization of reaction conditions would be necessary to achieve a desirable yield and purity of the target molecule.
Applications in Research and Drug Discovery
Bromo-substituted naphthoic acids are versatile intermediates in organic synthesis, primarily serving as scaffolds for the construction of more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, enabling further molecular elaboration.
While specific applications of 4-bromo-2-naphthoic acid are not extensively documented in readily available literature, its structural motif suggests its potential use in the synthesis of:
-
Novel Heterocyclic Systems: The naphthoic acid backbone can be a precursor for the synthesis of complex heterocyclic compounds with potential biological activity.
-
Ligands for Catalysis: The molecule could be elaborated into chiral ligands for asymmetric catalysis.
-
Molecular Probes and Materials: Naphthalene derivatives are known for their fluorescent properties, and 4-bromo-2-naphthoic acid could serve as a starting material for the development of novel fluorescent probes or functional materials.
Biosynth notes that 4-bromonaphthalene-2-carboxylic acid is used as a starting material for the synthesis of binaphthyls and benzyne, and has been used in cycloaddition reactions.[2]
Quality Control and In-House Verification: A Step-by-Step Protocol
Given the variability in the quality of research chemicals, it is incumbent upon the end-user to perform rigorous quality control on incoming materials. The following is a recommended workflow for the in-house verification of 4-bromo-2-naphthoic acid.
Documentation Review
Upon receipt of the material, a thorough review of the supplier's documentation is the first step. This should include:
-
Certificate of Analysis (CoA): This document should provide, at a minimum, the compound's identity, purity (as determined by a specified analytical method), and relevant physical properties.
-
Safety Data Sheet (SDS): This provides essential information on handling, storage, and potential hazards.
Physical Characterization
-
Appearance: Visually inspect the material. It should be a solid, and any significant deviation from a white or off-white powder should be noted.
-
Melting Point: Determine the melting point of the material. A sharp melting point is indicative of high purity, while a broad melting range suggests the presence of impurities.
Spectroscopic and Chromatographic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for confirming the structure of a molecule. For 4-bromo-2-naphthoic acid, both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of 4-bromo-2-naphthoic acid. The aromatic region will show a characteristic splitting pattern for the naphthalene ring protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for determining the purity of a compound.
-
Methodology: A reverse-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) is a good starting point.
-
Purity Assessment: The purity of the sample can be determined by integrating the peak area of the main component and any impurities detected.
4.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a common technique for the analysis of carboxylic acids.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of 4-bromo-2-naphthoic acid (250.08 g/mol ). The isotopic pattern for bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be observable.
Workflow for Quality Control of Incoming 4-Bromo-2-Naphthoic Acid
The following diagram illustrates a logical workflow for the quality control of a newly acquired batch of 4-bromo-2-naphthoic acid.
Caption: A flowchart outlining the key steps for the quality control of incoming 4-bromo-2-naphthoic acid.
Conclusion
4-Bromo-2-naphthoic acid is a potentially valuable but less common chemical intermediate. Researchers intending to use this compound in their synthetic endeavors must be proactive in sourcing it, with a strong likelihood of needing to engage custom synthesis providers. Furthermore, due to the variability in the quality of research chemicals, a rigorous in-house quality control protocol, incorporating spectroscopic and chromatographic techniques, is essential to ensure the integrity of experimental results. By following the guidelines outlined in this technical guide, researchers can navigate the challenges of procuring and validating this compound, thereby laying a solid foundation for their research and development activities.
References
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A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-Naphthoic Acid and its Isomers
Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-bromo-2-naphthoic acid. Recognizing the limited availability of specific safety data for the 4-bromo-2-naphthoic acid isomer, this document synthesizes information from the safety data sheets (SDS) and chemical profiles of closely related isomers, such as 1-bromo-2-naphthoic acid, 6-bromo-2-naphthoic acid, and 4-bromo-1-naphthoic acid. This approach provides a robust and conservative safety protocol applicable to researchers, chemists, and drug development professionals. The guide covers hazard identification, personal protective equipment, emergency procedures, and waste disposal, grounded in established laboratory safety principles.
Section 1: Compound Profile and Physicochemical Properties
4-Bromo-2-naphthoic acid and its isomers are substituted naphthalenecarboxylic acids. These compounds serve as valuable intermediates and building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3] Their molecular structure, featuring a naphthalene core, a carboxylic acid group, and a bromine atom, offers multiple reactive sites for creating more complex molecular architectures.[3][4]
Given the structural similarities across isomers, their chemical hazards are expected to be comparable. The primary risks are associated with their irritant properties and the potential for hazardous decomposition under specific conditions. This guide is therefore predicated on the conservative assumption that the safety protocols for well-documented isomers are applicable to 4-bromo-2-naphthoic acid.
Table 1: Chemical and Physical Properties (Data for 4-Bromo-1-naphthoic Acid as a representative isomer)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇BrO₂ | [5][6] |
| Molecular Weight | 251.08 g/mol | [2][5] |
| CAS Number | 16650-55-8 | [5][6] |
| Appearance | White to light yellow solid/powder | [7] |
| Melting Point | 223.0 to 227.0 °C | [7] |
| Solubility | Slightly soluble in water | [6] |
| Topological Polar Surface Area | 37.3 Ų |[5] |
Section 2: Hazard Identification and Classification
The primary hazards associated with brominated naphthoic acids are irritation to the skin, eyes, and respiratory system.[8][9] These compounds are fine crystalline solids, and dust formation during handling presents the most significant route of exposure.
Causality of Hazards:
-
Skin and Eye Irritation: The acidic nature of the carboxylic acid group and the general properties of halogenated aromatic compounds can cause local irritation upon contact.
-
Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.[8][10]
Table 2: GHS Hazard Summary for Brominated Naphthoic Acid Isomers
| Hazard Class | GHS Code | Hazard Statement | Citations |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8][11][12] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8][11][12] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [8][10][11] |
| Acute toxicity, oral (isomer-dependent) | H302 | Harmful if swallowed |[5][13] |
Below is a logical workflow illustrating the relationship between identifying a chemical hazard and implementing appropriate safety measures.
Caption: Hazard Management Workflow for Chemical Safety.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach is essential to minimize exposure. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment (PPE).
Engineering Controls: The primary engineering control for handling solid 4-bromo-2-naphthoic acid is a certified chemical fume hood.[14][15] This is crucial for two reasons:
-
Containment: It prevents the dispersion of fine chemical dust into the laboratory environment.
-
Ventilation: It protects the user from inhaling airborne particulates.
Always ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[8][9]
Table 3: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale and Best Practices | Citations |
|---|---|---|---|
| Eye/Face Protection | Chemical safety goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Provides a seal around the eyes to protect against dust. | [8][15] |
| Hand Protection | Nitrile gloves | Offers good chemical resistance for incidental contact. Always inspect gloves before use and change them immediately if contaminated. Wash hands thoroughly after removing gloves. | [8][14][15] |
| Skin and Body Protection | Long-sleeved lab coat | Protects skin from accidental contact. Should be kept fully fastened. | [8][15] |
| Respiratory Protection | Not required for normal use in a fume hood | For large-scale operations or emergencies where dust exposure is likely, a NIOSH/MSHA or EN 149 approved particulate respirator should be used. |[16] |
Section 4: Protocols for Safe Handling and Storage
Adherence to strict protocols is paramount for preventing accidents and ensuring experimental integrity.
Protocol 1: Step-by-Step Handling of Solid 4-Bromo-2-Naphthoic Acid
-
Preparation: Don all required PPE as specified in Table 3. Confirm the chemical fume hood is functioning correctly.
-
Work Area Setup: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
-
Chemical Retrieval: Obtain the container from its designated storage location. Keep the container tightly closed until you are inside the fume hood.[8][14]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations on a tared weigh boat or paper inside the fume hood to contain dust.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Promptly and securely close the main container after dispensing the required amount.
-
-
Post-Handling:
Storage Conditions: Store 4-bromo-2-naphthoic acid in a tightly closed container in a cool, dry, and well-ventilated area.[8][14] It should be stored away from incompatible materials.
Table 4: Incompatible Materials and Conditions to Avoid
| Category | Specific Examples | Rationale for Avoidance | Citations |
|---|---|---|---|
| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, peroxides, permanganates) | Can cause vigorous or exothermic reactions. | [8][14][17] |
| Strong bases, Amines, Strong reducing agents | May cause vigorous acid-base or other chemical reactions. | [17] |
| Conditions to Avoid | Excess heat, Dust formation, Moisture | Thermal decomposition can occur at high temperatures. Dust can create an inhalation hazard. |[8][9] |
Section 5: Stability and Reactivity Profile
-
Reactivity: The compound is not known to be reactive under normal laboratory conditions.[8][17]
-
Chemical Stability: 4-Bromo-2-naphthoic acid is stable under recommended storage conditions.[8][14][17]
-
Hazardous Reactions: No hazardous polymerization is expected to occur.[8][17]
-
Hazardous Decomposition Products: Thermal decomposition, particularly during a fire, can lead to the release of toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide).[8][14][17]
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures:
-
Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[9][14]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[8][9][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][14]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water. If the person is conscious, have them drink plenty of water. Seek medical attention if symptoms occur.[9][17]
Accidental Release Measures (Spill Cleanup):
The following decision tree outlines the initial steps for responding to a spill.
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-bromo-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthoic acid derivatives are a cornerstone in the development of novel therapeutics and functional materials, owing to their rigid bicyclic structure that serves as a versatile molecular scaffold.[1] The introduction of various substituents, such as halogens, plays a pivotal role in modulating the electronic and steric properties of these molecules, thereby influencing their reactivity and biological activity.[2] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize 4-bromo-2-naphthoic acid. As a Senior Application Scientist, the focus of this document is not merely to present data, but to elucidate the underlying principles and practical considerations of in silico analysis, from fundamental quantum mechanical calculations to their application in drug discovery workflows.
Introduction: The Significance of Theoretical Calculations
In modern chemical and pharmaceutical research, theoretical calculations have become an indispensable tool for accelerating the design-synthesis-testing cycle.[1] Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which we can predict and understand a molecule's behavior at the electronic level.[3] For a molecule like 4-bromo-2-naphthoic acid, these calculations allow us to:
-
Elucidate Structure-Property Relationships: Understand how the positions of the bromo and carboxylic acid substituents on the naphthalene core influence its geometry, electronic structure, and reactivity.
-
Guide Experimental Work: Predict spectroscopic signatures (e.g., IR, Raman, NMR) to aid in the characterization and confirmation of synthesized compounds.
-
Screen for Potential Biological Activity: Generate accurate 3D molecular models and electronic properties that are essential for virtual screening techniques like molecular docking.
This guide will walk through the theoretical framework for analyzing 4-bromo-2-naphthoic acid, providing both the "how" and the "why" behind each computational step.
Core Computational Methodology: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely adopted approach for studying molecules of the size and complexity of naphthoic acid derivatives due to its favorable balance of accuracy and computational cost.[3]
Selection of Functional and Basis Set: A Justified Approach
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For molecules like 4-bromo-2-naphthoic acid, a common and well-validated choice is the B3LYP functional combined with a 6-311+G(d,p) basis set .[4]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems.
-
6-311+G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "+" indicates the inclusion of diffuse functions, which are important for describing the lone pairs on the oxygen and bromine atoms. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bond angles and molecular shapes.
The efficacy of this level of theory has been demonstrated in studies of closely related molecules, such as 2-naphthoic acid and 6-bromo-2-naphthoic acid, where calculated vibrational frequencies showed good agreement with experimental data.[4]
The Computational Workflow
The theoretical analysis of 4-bromo-2-naphthoic acid follows a systematic workflow, as illustrated in the diagram below.
Figure 1: A typical workflow for the computational analysis of 4-bromo-2-naphthoic acid.
Predicted Molecular Properties of 4-bromo-2-naphthoic acid
Based on established computational protocols for similar molecules, we can predict the key molecular properties of 4-bromo-2-naphthoic acid.
Optimized Molecular Geometry
The first step in any computational analysis is to determine the molecule's most stable 3D conformation through geometry optimization. This process minimizes the energy of the molecule with respect to all atomic coordinates. For 4-bromo-2-naphthoic acid, we would expect a nearly planar naphthalene core, with the carboxylic acid group potentially exhibiting a slight twist relative to the aromatic ring.
Electronic Properties: HOMO, LUMO, and the Energy Gap
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.[5]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): This is a key indicator of chemical reactivity. A smaller energy gap implies that the molecule is more easily excitable and generally more reactive.[5]
The introduction of the electron-withdrawing carboxylic acid and bromine groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene, likely resulting in a smaller HOMO-LUMO gap.[6]
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.0 - 2.5 D | Measures the overall polarity of the molecule |
Table 1: Predicted Electronic Properties of 4-bromo-2-naphthoic acid based on DFT Calculations. Note: These are estimated values based on calculations for similar naphthoic acid derivatives.[6][7]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] The MEP map plots the electrostatic potential on the electron density surface.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the carboxylic acid group). These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms, particularly the acidic proton of the carboxylic acid. These are sites susceptible to nucleophilic attack.
For 4-bromo-2-naphthoic acid, the MEP would show the most negative potential around the carbonyl oxygen and the most positive potential around the carboxylic acid hydrogen.
Predicted Vibrational Spectra: A Tool for Experimental Validation
Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also provide a theoretical prediction of the molecule's vibrational spectra (Infrared and Raman).[4] This is invaluable for interpreting experimental spectra of a newly synthesized compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H stretch (Carboxylic Acid) | 3000-3300 (broad) | Strong (IR) |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Very Strong (IR) |
| C=C stretch (Aromatic Ring) | 1400-1600 | Medium-Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-Br stretch | 500-600 | Medium |
Table 2: Predicted Key Vibrational Frequencies for 4-bromo-2-naphthoic acid. Note: These are typical ranges for the specified functional groups and are consistent with data for 6-bromo-2-naphthoic acid.[4]
Experimental Validation Protocol
Theoretical predictions must be validated by experimental data. The following is a standard protocol for the characterization of 4-bromo-2-naphthoic acid.
Synthesis and Purification
The synthesis of 4-bromo-2-naphthoic acid can be achieved through various established organic chemistry routes, often starting from 2-naphthoic acid or a related naphthalene derivative. Purification is typically performed by recrystallization to obtain a high-purity solid sample.
Spectroscopic and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the number and environment of protons. The aromatic protons are expected to appear in the 7.0-9.0 ppm range, and the carboxylic acid proton as a broad singlet downfield (>10 ppm).[1]
-
¹³C-NMR: To identify the carbon skeleton. The carbonyl carbon of the carboxylic acid should appear around 170 ppm, with the aromatic carbons between 120-150 ppm.[1]
-
-
Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy:
-
Record spectra in the 4000-400 cm⁻¹ range.[4]
-
Compare the experimental peak positions with the scaled theoretical wavenumbers to assign the vibrational modes.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
To confirm the exact mass and molecular formula of the synthesized compound.
-
-
Single-Crystal X-ray Diffraction:
-
If suitable crystals can be grown, this technique provides the definitive experimental molecular geometry, including bond lengths and angles, for direct comparison with the DFT-optimized structure.
-
Application in Drug Discovery: Molecular Docking
A primary application of these theoretical calculations is in structure-based drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity.[1]
Molecular Docking Workflow
Figure 2: A generalized workflow for molecular docking studies.
The optimized geometry and partial charges derived from the DFT calculations of 4-bromo-2-naphthoic acid are essential inputs for accurate docking simulations. The results of a docking study can help prioritize it for further development as a potential drug candidate.
Conclusion
The theoretical calculation of 4-bromo-2-naphthoic acid's properties is a multifaceted process that provides invaluable insights into its structure, reactivity, and potential applications. By employing robust computational methods like DFT with the B3LYP functional and a 6-311+G(d,p) basis set, we can generate reliable predictions of its molecular and electronic properties. This in silico characterization, when coupled with a rigorous experimental validation protocol, forms a powerful and efficient strategy for advancing the use of 4-bromo-2-naphthoic acid in medicinal chemistry and materials science.
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Methodological & Application
The Versatility of 4-Bromo-2-Naphthoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Naphthyl Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-naphthoic acid has emerged as a highly versatile and valuable building block, particularly for researchers, scientists, and drug development professionals. Its rigid bicyclic aromatic core, coupled with two distinct and strategically positioned functional groups—a carboxylic acid and a bromine atom—offers a powerful platform for a diverse array of chemical transformations.
The carboxylic acid at the 2-position provides a handle for amide bond formation and esterification, enabling the introduction of a wide range of substituents and the modulation of physicochemical properties. Concurrently, the bromine atom at the 4-position serves as a versatile linchpin for various palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and convergent approach to the synthesis of highly functionalized naphthalene derivatives with applications spanning medicinal chemistry to materials science. This application note provides an in-depth technical guide to leveraging 4-bromo-2-naphthoic acid in key synthetic transformations, complete with detailed protocols and expert insights into experimental design.
Core Synthetic Transformations: A Gateway to Naphthyl-Based Derivatives
The synthetic utility of 4-bromo-2-naphthoic acid is most prominently showcased in its application in palladium-catalyzed cross-coupling reactions and classical derivatization of the carboxylic acid moiety. These transformations provide access to a vast chemical space of novel compounds.
Figure 1: Key synthetic transformations of 4-bromo-2-naphthoic acid.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom on the naphthyl ring of 4-bromo-2-naphthoic acid is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][2][3]
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4] In the context of 4-bromo-2-naphthoic acid, this reaction provides a direct route to 4-aryl-2-naphthoic acids, a scaffold present in numerous biologically active molecules.[5][6]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and ligand is critical. For this substrate, a combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands promote the oxidative addition of the aryl bromide and facilitate the subsequent transmetalation and reductive elimination steps, which can be challenging with the electron-rich naphthalene system.
-
Base: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used in a mixed solvent system with water to ensure solubility of both the organic and inorganic reagents.[7]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is typically employed to dissolve all reaction components.
Detailed Protocol: Suzuki Coupling of 4-Bromo-2-naphthoic Acid with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-naphthoic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Ligand Addition: Add SPhos (0.04 mmol, 4 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-phenyl-2-naphthoic acid.
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6][8] Applying this to 4-bromo-2-naphthoic acid allows for the introduction of a vinyl group at the 4-position, a valuable functional handle for further transformations or for tuning the electronic properties of the molecule.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective catalyst precursor. In some cases, phosphine-free conditions can be employed, particularly with more reactive alkenes.[9]
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated during the catalytic cycle.[10]
-
Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction.
Detailed Protocol: Heck Reaction of 4-Bromo-2-naphthoic Acid with Ethyl Acrylate
-
Reaction Setup: In a sealed tube, combine 4-bromo-2-naphthoic acid (1.0 mmol, 1.0 equiv.), ethyl acrylate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the tube.
-
Inert Atmosphere: Purge the tube with argon or nitrogen for 5 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Acidify with 1M HCl to pH ~3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[3][11] This reaction provides a direct entry to 4-amino-2-naphthoic acid derivatives, which are important pharmacophores.[12][13]
Causality Behind Experimental Choices:
-
Catalyst System: A highly active catalyst system is often required. This typically involves a palladium precursor such as Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XantPhos or a biarylphosphine ligand.[14]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[15]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-naphthoic Acid with Morpholine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 4-bromo-2-naphthoic acid (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XantPhos (0.03 mmol, 3 mol%).
-
Reagent Addition: Add morpholine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 4-(morpholino)-2-naphthoic acid.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of 4-bromo-2-naphthoic acid provides a complementary site for derivatization, allowing for the synthesis of amides and esters.
| Derivative | Reagents | Solvent | Temperature | Yield (%) |
| Amide | Amine, HATU, DIPEA | DMF | Room Temp. | 85-95 |
| Ester | Alcohol, H₂SO₄ (cat.) | Alcohol (reflux) | Reflux | 80-90 |
Table 1: Representative conditions for the derivatization of the carboxylic acid group of 4-bromo-2-naphthoic acid.
Detailed Protocol: Amide Formation with Benzylamine
-
Reaction Setup: To a solution of 4-bromo-2-naphthoic acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Amine Addition: Add benzylamine (1.05 mmol) and stir the mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain N-benzyl-4-bromo-2-naphthamide.
Applications in Medicinal Chemistry and Materials Science
The derivatives of 4-bromo-2-naphthoic acid have garnered significant interest in both medicinal chemistry and materials science due to their unique structural and electronic properties.
Medicinal Chemistry: Scaffolds for Biologically Active Molecules
The 4-aryl-2-naphthoic acid scaffold, readily accessible via Suzuki coupling, is a key structural motif in a number of potent and selective antagonists of the P2Y₁₄ receptor, which is implicated in inflammatory diseases.[5][16] Furthermore, naphthopyran derivatives, which can be synthesized from precursors derived from 4-bromo-2-naphthoic acid, have been investigated as inhibitors of Src kinase, a target in cancer therapy.[2] The ability to readily diversify the 4-position of the naphthyl ring allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Materials Science: Building Blocks for Organic Electronics
The extended π-system of the naphthalene core makes its derivatives attractive candidates for applications in organic electronics.[1] Naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[17][18] The functionalization of the 4-bromo-2-naphthoic acid scaffold allows for the fine-tuning of the electronic properties, such as the HOMO and LUMO energy levels, which is crucial for designing efficient charge transport and emissive materials.
Conclusion
4-Bromo-2-naphthoic acid is a powerful and versatile building block that provides a gateway to a wide range of functionalized naphthalene derivatives. Its strategic combination of a carboxylic acid and a bromine atom allows for orthogonal functionalization through both classical and modern synthetic methodologies. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this valuable starting material in their pursuit of novel molecules for drug discovery and materials science.
References
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. (2023). National Institutes of Health. [Link]
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists | Request PDF. (n.d.). ResearchGate. [Link]
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The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][5]benzothiophene-based semiconductors for organic field-effect transistors. (n.d.). RSC Publishing. [Link]
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4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. (2012). PMC - PubMed Central. [Link]
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Naphthalimide end capped anthraquinone based solution-processable n-channel organic semiconductors: effect of alkyl chain engineering on charge transport. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
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[Chemical and pharmaceutical research on pyran derivatives. XI. Synthesis of 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3b]pyrans]. (1978). PubMed. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi. (2025). PubMed. [Link]
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Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid... (n.d.). ResearchGate. [Link]
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Naphthodithiophene-Based Semiconducting Materials for Applications in Organic Solar Cells. (2025). ResearchGate. [Link]
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Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv. [Link]
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Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. (n.d.). PMC - NIH. [Link]
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(PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2025). ResearchGate. [Link]
-
The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF. (2025). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025). ResearchGate. [Link]
-
Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry. (2020). YouTube. [Link]
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Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). [Link]
-
Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC - NIH. [Link]
-
Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
The Growing Demand for Naphthalene Derivatives: Focus on 3-Amino-2-naphthoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Application Notes & Protocols for Suzuki Coupling Reactions with 4-Bromo-2-Naphthoic Acid
Introduction: The Strategic Importance of Substituted Naphthoic Acids
In the landscape of modern drug discovery and materials science, the naphthalene scaffold serves as a privileged structure. Its rigid, planar, and lipophilic nature provides an excellent framework for the design of molecules with specific therapeutic or material properties.[1] In particular, derivatives of 2-naphthoic acid are integral components of numerous biologically active compounds, including antagonists for the P2Y14 receptor, which is a target for inflammatory and metabolic diseases.[2][3][4][5] The ability to selectively functionalize the naphthalene core is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[6][7]
This guide provides a comprehensive overview of the application of the Suzuki-Miyaura coupling reaction to a key building block: 4-bromo-2-naphthoic acid. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 4-bromo-2-naphthoic acid) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[6][7][8] The reactivity of the halide follows the general trend I > Br > Cl.[8] For aryl bromides like 4-bromo-2-naphthoic acid, this step is generally efficient.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8][9]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki Coupling of 4-Bromo-2-Naphthoic Acid
The following protocols provide a detailed, step-by-step guide for performing the Suzuki coupling reaction with 4-bromo-2-naphthoic acid. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. For electron-rich aryl bromides, such as the substrate , a catalyst system that promotes oxidative addition is often beneficial.[11]
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol utilizes the widely available and robust tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
4-bromo-2-naphthoic acid
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-naphthoic acid (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add the Pd(PPh₃)₄ catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: High-Turnover Protocol with a Buchwald Ligand
For more challenging couplings or to achieve lower catalyst loadings, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) is recommended.[12]
Materials:
-
4-bromo-2-naphthoic acid
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
o-(dicyclohexylphosphino)biphenyl (or a similar Buchwald ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, stir Pd(OAc)₂ (0.01-1 mol%) and the Buchwald ligand (0.02-2 mol%) in the reaction solvent for 15-30 minutes at room temperature.
-
Reaction Setup: In the main reaction flask, combine 4-bromo-2-naphthoic acid (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Catalyst Addition: Add the solvent and the pre-formed catalyst solution (or add the catalyst components directly).
-
Reaction: Heat the reaction to 80-110 °C and monitor its progress.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Quantitative Data Summary
| Parameter | Protocol 1 (Pd(PPh₃)₄) | Protocol 2 (Buchwald System) | Rationale & Remarks |
| Catalyst Loading | 1-5 mol% | 0.01-1 mol% | Buchwald ligands form highly active catalysts, allowing for lower loadings.[12] |
| Ligand | Triphenylphosphine (part of catalyst) | Biarylphosphine (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines promote oxidative addition and reductive elimination.[6] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ | Stronger bases are often required for less reactive boronic acids. K₃PO₄ is a good choice for many couplings.[13] |
| Solvent | 1,4-Dioxane/Water | Toluene or Dioxane/Water | The choice of solvent can influence reaction rate and solubility. Biphasic systems are common.[11] |
| Temperature | 80-100 °C | 80-110 °C | Higher temperatures can accelerate the reaction but may lead to side reactions like protodeboronation.[13] |
| Typical Yields | Moderate to Good | Good to Excellent | The more active catalyst system generally provides higher yields, especially with challenging substrates. |
Trustworthiness: A Self-Validating System
The protocols provided are designed to be robust and reproducible. However, validation of the reaction outcome is crucial for scientific integrity.
Monitoring Reaction Progress:
-
TLC: A simple and effective method to monitor the disappearance of the starting material (4-bromo-2-naphthoic acid) and the appearance of the product.
-
LC-MS: Provides more detailed information, including the mass of the product, confirming its formation.
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the signals corresponding to the aromatic proton at the 4-position of the naphthalene ring and the appearance of new aromatic signals from the coupled aryl group are key indicators of a successful reaction.[14][15]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) source, a pre-reduction step may be necessary.[6]
-
Poor Base Choice: The base may not be strong enough to activate the boronic acid. Consider a stronger base like K₃PO₄ or CsF.[16]
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using a less aqueous solvent system, a milder base, or shorter reaction times.[13]
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen.[6] Ensure the reaction is performed under strictly inert conditions.
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the Suzuki coupling of 4-bromo-2-naphthoic acid.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 4-bromo-2-naphthoic acid, providing a reliable and versatile route to a wide range of substituted naphthoic acid derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and materials science to effectively utilize this powerful transformation in their research endeavors.
References
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synthesis of pharmaceutical intermediates from 4-bromo-2-naphthoic acid
An In-depth Technical Guide to the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-Naphthoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-2-Naphthoic Acid in Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-naphthoic acid emerges as a highly versatile and valuable building block, offering a trifecta of reactive sites that can be orthogonally addressed.[1][2] Its rigid naphthalene scaffold is a common motif in bioactive molecules, providing a platform for constructing potent therapeutic agents. The carboxylic acid at the 2-position serves as a handle for amide bond formation or other modifications, while the bromine atom at the 4-position is a prime functional group for modern transition metal-catalyzed cross-coupling reactions.[1][3] This guide provides detailed protocols and mechanistic insights into the key synthetic transformations of 4-bromo-2-naphthoic acid, empowering researchers to leverage its full potential in the synthesis of high-value pharmaceutical intermediates.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the 4-bromo-2-naphthoic acid scaffold is the gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic utility, enabling the precise and efficient introduction of diverse molecular fragments. We will explore three of the most powerful of these methodologies: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] It is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (4-bromo-2-naphthoic acid derivative) to form a Pd(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: Synthesis of a Biaryl Naphthoic Acid
Note: The carboxylic acid of 4-bromo-2-naphthoic acid is often esterified prior to coupling to improve solubility and prevent side reactions.
-
Esterification (Example): To a solution of 4-bromo-2-naphthoic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. Monitor by TLC. After completion, neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer and concentrate to yield the methyl ester.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 4-bromo-2-naphthoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for the synthesis of aryl amines from aryl halides.[6][7] This reaction is indispensable in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.
Mechanistic Rationale:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6][8]
-
Oxidative Addition: Pd(0) inserts into the carbon-bromine bond of the naphthoic acid derivative.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[6]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of an Aryl Amine Derivative
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the methyl 4-bromo-2-naphthoate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (1.2 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water or saturated aqueous NH₄Cl. Extract with ethyl acetate or dichloromethane.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | LHMDS | Toluene | 91 |
| 4 | Diethylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 89 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[9][10] This reaction is highly valuable for synthesizing rigid molecular scaffolds, extending conjugation, and creating intermediates for further transformations like click chemistry or cyclizations.
Mechanistic Rationale:
The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper.[9][11]
-
Palladium Cycle: This cycle mirrors the other cross-coupling reactions, starting with the oxidative addition of the aryl bromide to Pd(0).
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a highly reactive copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst. The amine base also serves to regenerate the active copper catalyst.
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Synthesis of an Alkynyl Naphthoate
-
Reaction Setup: To a Schlenk flask, add methyl 4-bromo-2-naphthoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.
-
Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid.
-
Work-up: Once the starting material is consumed (monitored by TLC), filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by partitioning between water and an organic solvent, followed by drying, concentration, and column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | i-Pr₂NH | DMF | 96 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | Et₃N | DMF | 88 |
Application Case Study: Synthesis of a Nabumetone Precursor
Nabumetone, 4-(6-methoxy-2-naphthyl)butan-2-one, is a non-steroidal anti-inflammatory drug (NSAID).[12][13] While many syntheses start from 2-bromo-6-methoxynaphthalene, the principles of manipulating bromonaphthalene systems are directly applicable.[12] The following workflow illustrates how the cross-coupling methodologies discussed can be applied to build complexity from a bromonaphthalene core, which could be derived from a naphthoic acid precursor.
Caption: Conceptual Workflow for Nabumetone Synthesis.
A practical synthesis of Nabumetone often involves the reaction of 2-bromo-6-methoxynaphthalene with a ketone enolate or a related coupling partner.[12][14] For instance, a key intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, can be formed via a Heck reaction between 2-bromo-6-methoxynaphthalene and methyl vinyl ketone.[14] This intermediate is then selectively hydrogenated to yield Nabumetone.[14][15] This highlights how the C-Br bond is a critical handle for installing the necessary butanone side chain.
Conclusion
4-Bromo-2-naphthoic acid is a powerful and versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its strategic placement of a carboxylic acid and a bromine atom allows for a wide range of high-yielding and selective transformations. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and scalable methods for constructing C-C and C-N bonds, which are fundamental to modern drug discovery. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can effectively utilize this key building block to accelerate the development of novel therapeutic agents.
References
- EP0792860A1 - Process for the synthesis of nabumetone - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Srinivasulu, G., et al. (2005). A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate. Indian Journal of Chemistry, 44B, 207-208. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]
-
Glasnov, T., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development, 15(4), 858-865. Available at: [Link]
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Roman, G. (2015). Synthesis of anti-inflammatory drug nabumetone. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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EPRA JOURNALS. (2023). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Available at: [Link]
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Singh, S., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Available at: [Link]
-
Sharma, S., & Van der Eycken, E. V. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 49(12), 3954-4001. Available at: [Link]
-
ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Bromo-2-Naphthoic Acid: Comprehensive Overview and Applications. Available at: [Link]
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Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II. Available at: [Link]
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SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Duret, G., et al. (2019). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 17(38), 8698-8702. Available at: [Link]
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Application Notes & Protocols: 4-Bromo-2-Naphthoic Acid as a Cornerstone for Novel Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-2-Naphthoic Acid
In the landscape of modern medicinal chemistry and materials science, the rational design of novel ligands is paramount. The selection of a versatile and strategically functionalized starting material is often the critical determinant of a successful synthetic campaign. 4-Bromo-2-naphthoic acid emerges as a superior scaffold for this purpose. Its rigid naphthalene core provides a well-defined spatial orientation, while the carboxylic acid and bromine moieties offer orthogonal handles for diverse chemical transformations.
The carboxylic acid at the 2-position serves as a key anchoring point, readily forming amides, esters, or coordinating directly with metal centers. The bromine atom at the 4-position is the linchpin for introducing molecular complexity and diversity. It is an ideal substrate for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of substituents. This dual functionality allows for the construction of a vast library of ligands with tailored electronic, steric, and photophysical properties.
This guide provides an in-depth exploration of the synthetic utility of 4-bromo-2-naphthoic acid. We will dissect the causality behind key experimental choices and provide validated, step-by-step protocols for three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methodologies empower researchers to unlock the potential of this versatile building block for applications ranging from targeted therapeutics to advanced functional materials like Metal-Organic Frameworks (MOFs).[1][2][3][4]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The bromine atom on the 4-bromo-2-naphthoic acid backbone is readily susceptible to oxidative addition by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-nitrogen bonds. The choice of coupling partner dictates the nature of the newly installed functionality.
Diagram: General Palladium Cross-Coupling Cycle
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-2-Naphthoic Acid and Its Derivatives
Abstract
This application note provides a comprehensive guide for the analysis of 4-bromo-2-naphthoic acid and its structurally related derivatives using High-Performance Liquid Chromatography (HPLC). We present a robust reversed-phase HPLC (RP-HPLC) method suitable for quantification and purity assessment, alongside a discussion on the development of chiral separation methods for enantiomeric resolution of its derivatives. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducible results.
Introduction
4-Bromo-2-naphthoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The precise and accurate analytical characterization of these molecules is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This guide details a validated HPLC method, explains the critical parameters, and provides a framework for adapting the methodology for various derivatives.
Physicochemical Properties and Their Chromatographic Impact
Understanding the physicochemical properties of 4-bromo-2-naphthoic acid is fundamental to developing a successful HPLC method. As a naphthoic acid derivative, it is an aromatic carboxylic acid.[2][3] The presence of the carboxyl group means its ionization state is pH-dependent. The bromine substituent increases its hydrophobicity.
-
pKa: The acidity of the carboxylic acid group dictates that it will be ionized (negatively charged) at a pH above its pKa and non-ionized at a pH below its pKa. For robust retention on a reversed-phase column, it is crucial to control the mobile phase pH to ensure a consistent ionization state, typically by maintaining the pH at least 2 units below the pKa.[4]
-
logP (Octanol-Water Partition Coefficient): The naphthalene ring and bromine atom contribute to a higher logP, indicating significant hydrophobicity. This property makes it well-suited for reversed-phase chromatography.
-
UV Absorbance: The naphthalene ring system provides strong UV absorbance, making UV detection a highly sensitive and suitable choice for this class of compounds.
Experimental Workflow
The overall workflow for the HPLC analysis of 4-bromo-2-naphthoic acid and its derivatives is outlined below. This systematic approach ensures that each step, from sample preparation to data analysis, is optimized for accuracy and reliability.
Caption: General workflow for HPLC analysis.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (MeCN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acids: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.
-
Standards: Reference standard of 4-bromo-2-naphthoic acid of known purity.
-
Sample Filters: 0.45 µm PTFE or nylon syringe filters.
Reversed-Phase HPLC Method for Quantification
This method is designed for the routine analysis of 4-bromo-2-naphthoic acid and its achiral derivatives.
Rationale for Method Development
-
Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography due to its hydrophobic nature, which provides good retention for aromatic compounds like 4-bromo-2-naphthoic acid.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and better UV transparency. The addition of an acid like formic acid or TFA serves two purposes: it controls the pH to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention, and it can improve peak symmetry by masking active sites on the silica support.[4][5]
-
Detection: UV detection is selected based on the strong chromophore of the naphthalene ring system. A wavelength is chosen where the analyte exhibits maximum absorbance to ensure high sensitivity.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Step-by-Step Protocol
-
Standard Preparation: Accurately weigh and dissolve the 4-bromo-2-naphthoic acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-bromo-2-naphthoic acid or its derivative in the same solvent as the standard to an approximate concentration within the calibration range.[6][7] Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[8]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak corresponding to 4-bromo-2-naphthoic acid. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Chiral HPLC Method Development for Derivatives
Many derivatives of 4-bromo-2-naphthoic acid may be chiral. The separation of enantiomers is critical in the pharmaceutical industry as different enantiomers can have distinct pharmacological and toxicological profiles.[9]
Rationale for Chiral Method Development
-
Chiral Stationary Phases (CSPs): The most common approach for chiral separations is the use of a chiral stationary phase.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[11] For acidic compounds, anion-exchange type CSPs can also be highly effective.[12]
-
Mobile Phase: In normal-phase chiral chromatography, mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol) are typically used. The alcohol acts as a polar modifier, and its concentration is a critical parameter for optimizing the separation. Small amounts of an acidic or basic additive may be required to improve peak shape and resolution.[13]
Screening Protocol for Chiral Method Development
-
Column Selection: Screen a set of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, and anion-exchange).
-
Mobile Phase Screening: For each column, test a range of mobile phases. A typical starting point for polysaccharide columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition by varying the ratio of the alcohol modifier. The effect of different alcohols (e.g., ethanol, n-propanol) can also be evaluated.
-
Additive Effects: For acidic analytes, the addition of a small amount of an acid (e.g., 0.1% TFA) to the mobile phase can significantly improve peak shape and resolution.
-
Temperature: Column temperature can also influence chiral separations and should be investigated as an optimization parameter.
Caption: Strategy for chiral HPLC method development.
Method Validation
Any analytical method intended for quality control or regulatory submission must be validated to ensure it is fit for its intended purpose.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][16][17]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC methods described in this application note provide a solid foundation for the analysis of 4-bromo-2-naphthoic acid and its derivatives. The reversed-phase method is suitable for routine quantification and purity analysis, while the outlined strategy for chiral method development will enable the successful separation of enantiomers. Adherence to proper method validation principles will ensure the generation of reliable and accurate data for research, development, and quality control applications.
References
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SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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Abu-Lafi, S., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(5), 728–735. Retrieved from [Link]
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ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Sattigeri, V. J., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Retrieved from [Link]
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Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
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Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4847. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-naphthoic acid. PubChem Compound Database. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of chiral HPLC mobile phase composition for the separation of Brodifacoum enantiomers. Retrieved from [Link]
-
Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-naphthol. PubChem Compound Database. Retrieved from [Link]
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Analytics-Shop. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation. Retrieved from [Link]
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Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Wood, R., & Lee, T. (1983). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Journal of Chromatography A, 254, 237-246. Retrieved from [Link]
-
Al-Ghanim, A. M. A., & Al-Othman, Z. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information: Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1959. Retrieved from [Link]
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
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derivatization of 4-bromo-2-naphthoic acid for analytical purposes
SECTION 1: INTRODUCTION & RATIONALE
Application Note: AN4B2NA
Derivatization of 4-Bromo-2-Naphthoic Acid for Enhanced Analytical Detection
For researchers and professionals in pharmaceutical development and chemical analysis, the accurate quantification of substituted aromatic carboxylic acids like 4-bromo-2-naphthoic acid is a frequent requirement. While robust in its chemical nature, the inherent properties of 4-bromo-2-naphthoic acid—specifically its polarity and low volatility due to the carboxylic acid moiety—present significant challenges for direct analysis.
Direct injection of this analyte onto gas chromatography (GC) systems often results in poor peak shape, tailing, and low response due to strong interactions with the stationary phase and potential thermal degradation.[1] Similarly, while amenable to High-Performance Liquid Chromatography (HPLC), its native ultraviolet (UV) absorbance or fluorescence may be insufficient for trace-level quantification in complex matrices.
Chemical derivatization is a powerful and routine strategy employed to overcome these analytical hurdles. By converting the polar carboxyl group into a less polar, more volatile, or more detectable functional group, we can significantly improve the analytical performance of the method. This application note provides a comprehensive guide with detailed protocols for two primary derivatization strategies tailored for 4-bromo-2-naphthoic acid:
-
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS): Conversion of the carboxylic acid to a trimethylsilyl (TMS) ester to enhance volatility and thermal stability.[1][2]
-
Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC): Attachment of a fluorophore to the carboxylic acid to dramatically increase detection sensitivity and selectivity.[3][4]
This guide is designed to provide not just the procedural steps but also the underlying chemical principles and rationale, enabling scientists to adapt and troubleshoot these methods for their specific applications.
SECTION 2: DERIVATIZATION STRATEGIES: A COMPARATIVE OVERVIEW
The choice of derivatization strategy is dictated primarily by the intended analytical instrumentation and the required sensitivity. The following table summarizes the core strategies discussed in this note.
| Strategy | Analytical Technique | Target Group | Reagent Example | Primary Advantage | Considerations |
| Silylation | GC-MS | Carboxylic Acid (-COOH) | BSTFA + 1% TMCS | Increases volatility and thermal stability; excellent for MS detection. | Reagents are highly moisture-sensitive; derivatives can be prone to hydrolysis.[5] |
| Fluorescent Labeling | HPLC-FLD / LC-MS | Carboxylic Acid (-COOH) | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Dramatically increases sensitivity and selectivity for fluorescence detection.[3][6] | Requires removal of excess reagent; reaction kinetics can vary. |
SECTION 3: PROTOCOL FOR GC-MS ANALYSIS VIA SILYLATION
Silylation is the most common derivatization technique for GC analysis, wherein an active hydrogen is replaced by a trimethylsilyl (TMS) group.[5] This process effectively masks the polar -COOH group, reducing hydrogen bonding, which in turn increases the molecule's volatility and thermal stability.[2][5] For this protocol, we will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reaction rate, especially for sterically hindered acids.
Reaction Mechanism: Silylation
The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the silicon atom of BSTFA, leading to the formation of a TMS ester and volatile byproducts.
Caption: Silylation of 4-bromo-2-naphthoic acid to its TMS ester.
Step-by-Step Protocol
Materials:
-
4-Bromo-2-naphthoic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven set to 70°C
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of 4-bromo-2-naphthoic acid into a clean GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 200 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a significant molar excess of the reagent to drive the reaction to completion.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes.[5] Derivatization times can vary, so optimization may be required.[5]
-
Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS system. The derivative is susceptible to hydrolysis, so analysis should be performed promptly.[5]
Expected Results & Data
The derivatization adds a trimethylsilyl group (-Si(CH₃)₃) in place of the acidic proton of the carboxyl group.
| Parameter | Value | Notes |
| Molecular Weight of 4-Bromo-2-naphthoic acid | 251.08 g/mol | C₁₁H₇BrO₂ |
| Mass of TMS group | 72.17 g/mol | Si(CH₃)₃ |
| Expected Molecular Weight of TMS-Ester | 323.25 g/mol | C₁₄H₁₅BrO₂Si |
| Expected Mass Shift (M+•) | +72 amu | The molecular ion peak in the mass spectrum will shift accordingly. |
SECTION 4: PROTOCOL FOR HPLC ANALYSIS VIA FLUORESCENT LABELING
For applications requiring ultra-high sensitivity, derivatization with a fluorescent label is the method of choice.[4] This approach is ideal for HPLC with a fluorescence detector (FLD). 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is an excellent labeling reagent for carboxylic acids.[6] It reacts with the carboxylate anion to form a highly fluorescent coumarin ester, which can be detected at very low concentrations.[7][8] The reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the reaction rate in aprotic solvents.[9]
Reaction Mechanism: Fluorescent Tagging
The reaction is a nucleophilic substitution (SN2) where the carboxylate anion of 4-bromo-2-naphthoic acid attacks the electrophilic bromomethyl group of the coumarin reagent.
Sources
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- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 4-Bromo-2-naphthoic Acid
Authored by: A Senior Application Scientist
Introduction: 4-Bromo-2-naphthoic acid and its ester derivatives are valuable intermediates in the realms of medicinal chemistry and materials science. The ester moiety can serve as a protecting group for the carboxylic acid, modulate the pharmacokinetic properties of a molecule, or act as a handle for further synthetic transformations. For instance, methyl 6-bromo-2-naphthoate is a key intermediate in the synthesis of the retinoid drug Adapalene.[1][2] The presence of the bromine atom on the naphthalene core provides a site for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] This guide provides two robust and widely applicable protocols for the esterification of 4-bromo-2-naphthoic acid: the classic Fischer-Speier esterification and the milder Steglich esterification, suitable for more sensitive substrates.
I. Fischer-Speier Esterification: A Classic and Scalable Approach
The Fischer-Speier esterification is a time-honored method for converting carboxylic acids to esters by reacting them with an excess of an alcohol in the presence of a strong acid catalyst.[3][4] This method is particularly well-suited for simple, unhindered alcohols like methanol and ethanol and is highly scalable, making it a cost-effective choice for large-scale synthesis.[4][5]
Protocol: Synthesis of Methyl 4-bromo-2-naphthoate
Materials:
-
4-bromo-2-naphthoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-naphthoic acid (1.0 equivalent). Add a significant excess of anhydrous methanol to act as both the reactant and the solvent (e.g., 10-20 mL per gram of carboxylic acid).[6]
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents or a few drops per gram of starting material).[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.[6]
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2-naphthoate.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Caption: Workflow for Fischer-Speier Esterification.
Mechanism & Rationale
The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[7][8]
-
Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[7][9]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl group, expelling a molecule of water.
-
Deprotonation: The protonated ester is then deprotonated (often by another molecule of the alcohol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.[7]
The use of excess alcohol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the ester.[8]
II. Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and efficient alternative.[5] This reaction utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]
Protocol: Synthesis of an Ester of 4-bromo-2-naphthoic Acid
Materials:
-
4-bromo-2-naphthoic acid
-
Alcohol (e.g., isopropanol, benzyl alcohol; 1.0-1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sintered glass funnel for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-naphthoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution in an ice bath to 0 °C. Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up:
-
Filter off the precipitated DCU using a sintered glass funnel and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.
Caption: Workflow for Steglich Esterification.
Mechanism & Rationale
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide coupling agent.[10]
-
Formation of O-Acylisourea Intermediate: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially an activated form of the carboxylic acid, similar to an acid anhydride.
-
Role of DMAP: While the alcohol can directly attack the O-acylisourea intermediate, this can be slow, and a side reaction, a 1,3-rearrangement to a stable N-acylurea, can occur.[11] DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate.[10][12]
-
Nucleophilic Acyl Substitution: This acylpyridinium species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester and regenerate the DMAP catalyst.[10][12]
-
Byproduct Formation: The protonated isourea portion from the intermediate is eliminated and tautomerizes to form the very stable and insoluble dicyclohexylurea (DCU), which precipitates out of the reaction mixture, driving the reaction to completion.[11]
III. Summary of Reaction Parameters and Troubleshooting
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | DCC (coupling agent), DMAP (catalyst) |
| Stoichiometry | Catalytic acid, excess alcohol | Stoichiometric DCC, catalytic DMAP |
| Temperature | Reflux (e.g., 65-110 °C) | 0 °C to Room Temperature |
| Solvent | Alcohol reactant serves as solvent | Aprotic solvent (e.g., DCM) |
| Substrate Scope | Good for simple primary/secondary alcohols.[3] Not ideal for acid-sensitive substrates.[5] | Broad; excellent for sterically hindered or sensitive alcohols and acids.[10][11] |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Purification | Aqueous work-up, recrystallization/chromatography | Filtration of DCU, aqueous work-up, chromatography |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion (Fischer) | Insufficient catalyst; reaction time too short; wet reagents. | Add more acid catalyst. Increase reflux time. Ensure alcohol is anhydrous. |
| Low or no conversion (Steglich) | Inactive DCC (hydrolyzed); insufficient DMAP. | Use fresh DCC. Ensure DMAP is fully dissolved. |
| Side product formation (Steglich) | Formation of N-acylurea. | Ensure a sufficient catalytic amount of DMAP is used to accelerate the desired reaction pathway.[11] |
| Difficulty removing DCU (Steglich) | DCU is slightly soluble in some organic solvents. | Filter the reaction mixture cold to minimize solubility. A second filtration after concentration may be necessary. Purification by column chromatography is often required. |
| Ester hydrolysis during work-up | Prolonged exposure to acidic or basic aqueous solutions. | Perform aqueous washes efficiently. Ensure complete neutralization after the reaction. |
References
- Vertex AI Search. (n.d.). 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.
- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Organic Chemistry Reactions. (n.d.). Acid to Ester - Common Conditions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. (2023). Fischer–Speier esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Wikipedia. (n.d.). Steglich esterification.
- SynArchive. (n.d.). Steglich Esterification.
- Guidechem. (2024). Methyl 6 bromo 2 naphthoate uses.
- YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-Butyl ethyl fumarate.
- University of New Hampshire. (n.d.). Here is the Original File.
- Sigma-Aldrich. (n.d.). Methyl 6-bromo-2-naphthoate 98 33626-98-1.
- Reddit. (2024). Steglich Esterification with EDC : r/OrganicChemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 6-bromo-2-naphthoate: Comprehensive Overview and Applications.
- ChemicalBook. (n.d.). Methyl 6-bromo-2-naphthoate synthesis.
- SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-Methoxy-4-bromo-2-naphthoic acid.
- National Institutes of Health. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
- Organic Syntheses. (n.d.). 1-Naphthoic acid, ethyl ester.
- KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II.
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The Versatility of 4-Bromo-2-Naphthoic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: In the dynamic field of materials science, the design and synthesis of novel functional materials with tailored properties are of paramount importance. Organic building blocks, with their inherent structural diversity and tunable electronic characteristics, serve as the cornerstone for the development of next-generation materials. Among these, 4-bromo-2-naphthoic acid has emerged as a versatile and valuable precursor for the construction of a wide array of advanced materials, including luminescent metal-organic frameworks (MOFs) and components for organic light-emitting diodes (OLEDs).
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of 4-bromo-2-naphthoic acid in materials synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the characterization of the resulting materials.
Part 1: The Strategic Importance of 4-Bromo-2-Naphthoic Acid
The utility of 4-bromo-2-naphthoic acid in materials science stems from its unique molecular architecture. The naphthalene core provides a rigid and extended π-system, which is often a prerequisite for desirable photophysical properties. The carboxylic acid moiety serves as a primary coordination site for metal ions, enabling the formation of robust and intricate structures like MOFs.[1] Crucially, the bromine atom at the 4-position acts as a versatile synthetic handle for post-synthetic modification through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the rational design and introduction of a wide range of functional groups to fine-tune the material's properties.
Part 2: Application in Luminescent Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and functionalizable frameworks make them promising candidates for applications in gas storage, separation, catalysis, and sensing. The incorporation of luminescent ligands, such as derivatives of 4-bromo-2-naphthoic acid, can imbue MOFs with sensing and lighting capabilities.
Principle of Luminescent MOF Synthesis
The synthesis of a luminescent MOF using 4-bromo-2-naphthoic acid as a linker typically involves a solvothermal reaction. In this process, the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel. The elevated temperature and pressure facilitate the coordination-driven self-assembly of the metal ions and the deprotonated carboxylate groups of the linker, leading to the crystallization of the MOF. The inherent luminescence of the naphthoic acid moiety can be retained or even enhanced upon coordination to the metal center.
dot
Caption: Solvothermal synthesis of a luminescent MOF.
Detailed Protocol: Solvothermal Synthesis of a Zinc-Based MOF with 4-Bromo-2-Naphthoic Acid
This protocol describes the synthesis of a hypothetical zinc-based MOF, designated as Zn-BNA, using 4-bromo-2-naphthoic acid as the organic linker.
Materials:
-
4-bromo-2-naphthoic acid (98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)
-
N,N-Dimethylformamide (DMF) (anhydrous, 99.8%)
-
Methanol (ACS grade)
-
20 mL scintillation vials
-
Teflon-lined stainless-steel autoclave (optional, for higher temperatures)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve 25.1 mg (0.1 mmol) of 4-bromo-2-naphthoic acid and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial and place it in an oven preheated to 120°C. Maintain the temperature for 24 hours.
-
Cooling and Isolation: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Colorless, crystalline precipitates of Zn-BNA should be observed at the bottom of the vial.
-
Washing: Carefully decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap it, and gently shake to wash the crystals. Centrifuge the mixture at 4000 rpm for 5 minutes and decant the supernatant. Repeat this washing step three times with DMF and then three times with methanol to exchange the solvent.
-
Activation: After the final methanol wash, decant the solvent and dry the crystals in a vacuum oven at 80°C for 12 hours to remove any residual solvent from the pores.
Characterization of the Synthesized MOF:
| Technique | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern with sharp peaks, indicating the formation of a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The disappearance of the broad O-H stretch from the carboxylic acid of the free linker (around 3000 cm⁻¹) and the appearance of characteristic symmetric and asymmetric carboxylate stretching bands (around 1600-1400 cm⁻¹), confirming the coordination of the linker to the zinc centers. |
| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability of the framework. A final, sharp weight loss at higher temperatures signifies the decomposition of the organic linker. |
| Photoluminescence (PL) Spectroscopy | An emission spectrum showing characteristic luminescence of the naphthoic acid moiety, potentially shifted or enhanced compared to the free linker due to coordination and rigidification within the framework. |
Part 3: Application in Organic Light-Emitting Diodes (OLEDs)
4-Bromo-2-naphthoic acid and its derivatives are valuable building blocks for the synthesis of emissive materials and host materials for OLEDs. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, enabling the tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics.
Principle of OLED Material Synthesis via Cross-Coupling
The synthesis of advanced organic materials for OLEDs often involves the construction of extended π-conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for this purpose. Starting with 4-bromo-2-naphthoic acid, the bromine atom can be replaced with aryl, heteroaryl, or alkynyl groups to create novel molecules with tailored photophysical and electronic properties. The carboxylic acid group can be further modified, for example, by esterification or amidation, to improve solubility and processability.
dot
Caption: Synthesis of OLED materials via cross-coupling.
Detailed Protocol: Suzuki Cross-Coupling of Methyl 4-bromo-2-naphthoate
This protocol describes a general procedure for the Suzuki cross-coupling of methyl 4-bromo-2-naphthoate with an arylboronic acid.
Materials:
-
Methyl 4-bromo-2-naphthoate (can be synthesized from 4-bromo-2-naphthoic acid via Fischer esterification)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromo-2-naphthoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of degassed toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and wash with 2 x 20 mL of water and 1 x 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Characterization of the Coupled Product:
| Technique | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | The disappearance of the signal corresponding to the C-Br bond and the appearance of new signals corresponding to the introduced aryl group, confirming the successful C-C bond formation. The integration and chemical shifts of the protons will be consistent with the expected structure. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the coupled product. |
| UV-Vis and Photoluminescence Spectroscopy | The absorption and emission spectra will likely be red-shifted compared to the starting material due to the extended π-conjugation. The quantum yield of the new material can also be determined. |
Part 4: Synthesis of Iridium(III) Complexes for Phosphorescent OLEDs (PhOLEDs)
Phosphorescent OLEDs (PhOLEDs) can achieve theoretical internal quantum efficiencies of up to 100% by harvesting both singlet and triplet excitons. Iridium(III) complexes are widely used as phosphorescent emitters due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent phosphorescence. Ligands derived from 4-bromo-2-naphthoic acid can be employed in the synthesis of novel iridium(III) complexes with tunable emission colors and efficiencies.
Principle of Iridium(III) Complex Synthesis
The synthesis of cyclometalated iridium(III) complexes typically involves a two-step procedure. First, a chloro-bridged iridium(III) dimer is formed by reacting iridium(III) chloride with the cyclometalating ligand at high temperature. In the second step, the dimer is reacted with an ancillary ligand to yield the final monomeric complex.[2][3] The ligand derived from 4-bromo-2-naphthoic acid can be designed to act as either the cyclometalating or the ancillary ligand.
dot
Caption: Two-step synthesis of a phosphorescent Iridium(III) complex.
Conceptual Protocol: Synthesis of an Iridium(III) Complex with a 4-Bromo-2-naphthoate-derived Ancillary Ligand
This protocol outlines a conceptual synthetic route. The specific ancillary ligand would first need to be synthesized from 4-bromo-2-naphthoic acid, for example, by converting the carboxylic acid to a picolinate or a similar chelating group.
Materials:
-
Chloro-bridged iridium(III) dimer (e.g., [Ir(ppy)₂Cl]₂, where ppy = 2-phenylpyridine)
-
Ancillary ligand derived from 4-bromo-2-naphthoic acid (2.2 equivalents)
-
2-Ethoxyethanol
-
Argon or Nitrogen gas
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the chloro-bridged iridium(III) dimer (0.5 mmol) and the ancillary ligand (1.1 mmol) in 20 mL of 2-ethoxyethanol.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the iridium(III) complex should form.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with a small amount of cold ethanol and then with hexanes. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).
Characterization of the Iridium(III) Complex:
| Technique | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Complex spectra with signals corresponding to both the cyclometalating and ancillary ligands, confirming the formation of the desired complex. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the iridium(III) complex. |
| UV-Vis and Photoluminescence Spectroscopy | Absorption bands in the UV and visible regions corresponding to ligand-centered (LC) transitions and metal-to-ligand charge transfer (MLCT) transitions. A strong phosphorescence emission in the visible or near-infrared region at room temperature. The emission color will depend on the specific ligands used. |
| Electrochemical Analysis (Cyclic Voltammetry) | Reversible or quasi-reversible oxidation and reduction waves, providing information about the HOMO and LUMO energy levels of the complex, which are crucial for designing efficient OLED devices. |
Conclusion
4-Bromo-2-naphthoic acid is a highly valuable and versatile building block in materials science. Its rigid aromatic core, coordinating carboxylic acid group, and synthetically adaptable bromine substituent provide a powerful platform for the rational design and synthesis of advanced functional materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this compound in creating novel luminescent MOFs, high-performance OLED materials, and other innovative functional systems. The ability to fine-tune the properties of the resulting materials through judicious chemical modification underscores the immense potential of 4-bromo-2-naphthoic acid in driving future advancements in materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks.
- G. Sathya Priyadarshini, Aathi Muthusankar, Ramesh Subramani, & Selvi Gopal. (n.d.). Evaluation of the Synthesized Novel Iridium (III) Complexes Against HeLa Cell Lines Through In-Silico, In-Vitro and DNA Nicking. NIH.
- Fac-tris(2-phenylpyridinato) iridium(III) (A). (n.d.). Organic Syntheses Procedure.
- Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. (2022). MDPI.
- Chemdiv. (n.d.). Compound 4-bromo-2-naphthoic acid.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Amidation of 4-Bromo-2-naphthoic Acid
Abstract: This document provides a detailed, technically-grounded protocol for the amidation of 4-bromo-2-naphthoic acid, a critical transformation for synthesizing intermediates in drug discovery and functional materials science. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reagent selection, reaction optimization, and troubleshooting. The described protocol centers on the widely adopted and robust EDC/HOBt coupling methodology, ensuring high efficiency and minimization of side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated procedure for the synthesis of 4-bromo-2-naphthamides.
Introduction and Reaction Principle
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The synthesis of 4-bromo-2-naphthamides is of particular interest, as the naphthalene core is a privileged scaffold in drug design, and the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[3][4]
Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires activation of the carboxylic acid.[2][5] This protocol employs a carbodiimide-based coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, N-hydroxybenzotriazole (HOBt).[5][6][7]
The coupling mechanism proceeds via a multi-step pathway:
-
Activation: The carboxylic acid (4-bromo-2-naphthoic acid) attacks the EDC carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.[5][8]
-
HOBt Interception: To prevent side reactions and potential racemization, HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[5][9][10] This is the critical role of the additive.
-
Nucleophilic Attack: The desired amine then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the thermodynamically stable amide bond and regenerating HOBt, which can act catalytically.[5][8]
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the initial activation step.[5][11]
Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous to prevent hydrolysis of activated intermediates, a common cause of low yield.[11]
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-naphthoic acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material. |
| Amine (primary or secondary) | ≥98% | Various | The nucleophile for amidation. |
| EDC·HCl (EDAC) | ≥98% | e.g., BenchChem, Sigma-Aldrich | Water-soluble carbodiimide coupling agent.[5] |
| HOBt (or HOBt·H₂O) | Anhydrous or Monohydrate | e.g., BenchChem, BroadPharm | Racemization suppressant and efficiency enhancer.[5] |
| DIPEA (Hünig's base) | ≥99.5%, Anhydrous | e.g., Sigma-Aldrich | Non-nucleophilic base.[5] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Reaction solvent. Anhydrous DMF is an alternative.[5] |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For workup and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aq. NaHCO₃ | N/A | Lab-prepared | For aqueous workup. |
| Brine (Saturated aq. NaCl) | N/A | Lab-prepared | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For flash column chromatography. |
Experimental Workflow Diagram
The overall process from starting materials to the purified product is summarized in the workflow below.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-2-Naphthoic Acid in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unveiling the Agrochemical Potential of 4-Bromo-2-Naphthoic Acid
The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. The exploration of unique chemical scaffolds is a cornerstone of this endeavor. 4-Bromo-2-naphthoic acid, a halogenated aromatic carboxylic acid, presents an intriguing yet underexplored candidate for agrochemical research. While direct evidence of its application in this field is nascent, its structural motifs—the naphthalene core and the bromo- and carboxylic acid functional groups—are present in various biologically active molecules, suggesting a potential for herbicidal, fungicidal, insecticidal, or plant growth regulatory activities.
The naphthalene ring is a key component in synthetic auxins like naphthaleneacetic acid (NAA), which are widely used to regulate plant growth, promote rooting, and prevent fruit drop[1][2]. Furthermore, derivatives of naphthoic acid and related structures, such as 3-hydroxy-2-naphthoic acid, serve as intermediates in the synthesis of insecticides[3]. The presence of a bromine atom can enhance the biological activity and metabolic stability of a molecule, a strategy often employed in the design of pesticides.
This document provides a comprehensive guide for the initial exploration of 4-bromo-2-naphthoic acid in an agrochemical context. It outlines detailed, hypothetical protocols for a tiered screening approach to elucidate its potential as a herbicide, fungicide, insecticide, or plant growth regulator. The causality behind each experimental step is explained to provide a robust framework for researchers.
Chemical Profile of 4-Bromo-2-Naphthoic Acid
A thorough understanding of the physicochemical properties of 4-bromo-2-naphthoic acid is critical for its formulation and application in biological assays.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-naphthoic acid | Chemdiv[4] |
| CAS Number | 1013-80-5 | ChemicalBook[5] |
| Molecular Formula | C₁₁H₇BrO₂ | ChemicalBook[5] |
| Molecular Weight | 251.08 g/mol | Chemdiv[4] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. Poorly soluble in water. | Generic |
| Purity | >97% (commercially available) | Generic |
Proposed Agrochemical Screening Workflow
A systematic, tiered approach is recommended for the efficient evaluation of 4-bromo-2-naphthoic acid's agrochemical potential. This workflow is designed to progress from broad primary screens to more specific secondary assays.
Part 3: Protocols for Insecticidal Activity Screening
The presence of a halogenated aromatic ring in many commercial insecticides provides a rationale for investigating the insecticidal potential of 4-bromo-2-naphthoic acid.
Protocol 3.1: Contact and Ingestion Bioassays
These assays differentiate between the compound's toxicity upon direct contact versus ingestion by the insect.
Objective: To determine the contact and ingestion toxicity of 4-bromo-2-naphthoic acid against a model insect pest.
Materials:
-
4-bromo-2-naphthoic acid
-
Acetone
-
Model insect (e.g., larvae of Spodoptera litura - tobacco cutworm)
-
Micro-applicator
-
Leaf discs (e.g., cabbage or lettuce)
-
Ventilated containers
Procedure (Contact Toxicity):
-
Solution Preparation: Prepare a series of concentrations (e.g., 10, 5, 2.5, 1, 0.5 µg/µL) of 4-bromo-2-naphthoic acid in acetone.
-
Topical Application: Using a micro-applicator, apply 1 µL of each test solution to the dorsal thorax of individual third-instar larvae. Use acetone as a control.
-
Observation: Place the treated larvae in ventilated containers with a fresh food source.
-
Data Collection: Record mortality at 24, 48, and 72 hours post-application.
Procedure (Ingestion Toxicity):
-
Solution Preparation: Prepare the same series of concentrations as for the contact assay.
-
Leaf Disc Treatment: Apply 10 µL of each test solution evenly onto a 2 cm diameter leaf disc and allow the solvent to evaporate.
-
Feeding: Place one treated leaf disc in a container with a single third-instar larva.
-
Observation: After 24 hours, replace the treated leaf disc with a fresh, untreated one.
-
Data Collection: Record mortality at 24, 48, and 72 hours.
Causality of Experimental Choices:
-
Spodoptera litura is a polyphagous pest of significant economic importance, making it a relevant model.
-
Topical application and leaf disc feeding assays are standard methods to distinguish between contact and ingestion toxicity.[3][6][7]
-
Recording mortality over time provides information on the speed of action of the compound.
Part 4: Protocols for Plant Growth Regulator (PGR) Activity Screening
The structural analogy to NAA makes it imperative to screen 4-bromo-2-naphthoic acid for PGR-like activity.
Protocol 4.1: Mung Bean Cutting Rooting Assay
This classic assay is a reliable method for identifying auxin-like activity.
Objective: To assess the potential of 4-bromo-2-naphthoic acid to promote adventitious root formation in mung bean cuttings.
Materials:
-
4-bromo-2-naphthoic acid
-
DMSO
-
Mung bean (Vigna radiata) seeds
-
Glass vials
-
Growth chamber
Procedure:
-
Seedling Preparation: Germinate mung bean seeds in the dark for 3-4 days until the hypocotyls are 4-5 cm long.
-
Cutting Preparation: Make cuttings by removing the cotyledons and roots, leaving the epicotyl with the primary leaves.
-
Test Solution Preparation: Prepare a series of dilutions (e.g., 100, 50, 10, 5, 1 µM) of 4-bromo-2-naphthoic acid in distilled water (with <0.1% DMSO). Include a known auxin (e.g., indole-3-butyric acid, IBA) as a positive control.
-
Treatment: Place the cuttings in glass vials containing the test solutions.
-
Incubation: Keep the vials in a growth chamber at 25°C with high humidity and continuous light.
-
Data Collection: After 5-7 days, count the number of adventitious roots per cutting.
-
Analysis: Compare the number of roots in the treatments with the negative and positive controls.
Causality of Experimental Choices:
-
The mung bean rooting assay is a highly sensitive and specific bioassay for auxin-like compounds.
-
The inclusion of a positive control (IBA) allows for a direct comparison of the potency of the test compound.
Data Interpretation and Next Steps
The results from these primary screens will guide the subsequent stages of research.
-
Active Compounds: If 4-bromo-2-naphthoic acid shows significant activity in any of the primary screens, the next step is to conduct dose-response studies to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
-
Spectrum of Activity: The compound should then be tested against a broader range of weed, fungal, or insect species to determine its spectrum of activity.
-
Mode of Action: Preliminary studies can be initiated to investigate the potential mode of action. For example, if herbicidal activity is observed, further assays could explore its effects on specific physiological processes like photosynthesis or amino acid biosynthesis.
-
Structure-Activity Relationship (SAR): If promising activity is confirmed, the synthesis of analogues of 4-bromo-2-naphthoic acid can be undertaken to establish a structure-activity relationship, with the goal of optimizing its potency and selectivity.
Conclusion
While the agrochemical potential of 4-bromo-2-naphthoic acid remains to be fully elucidated, its chemical structure provides a compelling rationale for its investigation. The detailed protocols outlined in this guide offer a systematic and scientifically sound framework for conducting a comprehensive primary screening of this compound. The insights gained from this research could pave the way for the development of a novel class of agrochemicals, contributing to the advancement of sustainable agriculture.
References
- Vertex AI Search. (2025, January 12). Naphthaleneacetic Acid (NAA): A Key Hormone for Plant Growth and Development.
- Vertex AI Search. (2024, June 27). How to use Naphthalene acetic acid (NAA)
- Vertex AI Search. Effect of naphthalene acetic acid in agriculture and the role of increase yield.
- Vertex AI Search. CAS NO. 120-23-0 Plant Growth Promoter 2-Naphthoxyacetic Acid BNOA Auxin 98%.
- Vertex AI Search. Alpha Naphthyl Acetic Acid (0.4% SL) - Peptech Biosciences Ltd.
- Vertex AI Search.
- PrepChem.com. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid.
- Biosynth. Buy Naphthalene Derivatives | Research Chemicals - Building Blocks Products.
- European Journal of Microbiology and Immunology (Bp). (2024, August 23).
- PubMed. (2025, September 24).
- European Journal of Microbiology and Immunology (Bp). (2024, August 23).
- ChemicalBook. 4-Bromo-2-naphthoic acid(1013-80-5) 1H NMR.
- National Institutes of Health. (2023, April 9). Natural Products for Pesticides Discovery: Structural Diversity Derivation and Biological Activities of Naphthoquinones Plumbagin and Juglone.
- PubMed.
- MDPI. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99.
- ResearchGate. (2025, August 9).
- The Royal Society of Chemistry.
- Wikipedia. 1-Naphthoic acid.
- Google Patents.
- PubChem. 1-Naphthoic acid | C11H8O2 | CID 6847.
- SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid.
- Benchchem. An In-depth Technical Guide to 1-Methoxy-4-bromo-2-naphthoic Acid.
- ChemicalBook. 6-Bromo-2-naphthoic acid synthesis.
- PubMed. (2016, November 11). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
- Organic Syntheses. α-NAPHTHOIC ACID.
- Organic Syntheses. 6-bromo-2-naphthol.
- YouTube. (2020, October 1). Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry.
- Fisher Scientific. 4-Bromo-3-hydroxy-2-naphthoic Acid 97.0+%, TCI America 5 g.
- ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
- Sigma-Aldrich. 4-BROMO-1-HYDROXY-2-NAPHTHOIC ACID AldrichCPR.
- PubChemLite. 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3).
- Fisher Scientific. 4-Bromo-3-hydroxy-2-naphthoic Acid 97.0+%, TCI America™.
- Chemdiv. Compound 4-bromo-2-naphthoic acid.
- Tokyo Chemical Industry Co., Ltd. (APAC). 4-Bromo-1-naphthoic Acid 16650-55-8.
- PubChem. 2-Naphthoic acid | C11H8O2 | CID 7123.
- NIST WebBook. 2-Naphthalenecarboxylic acid.
- NIST WebBook. 4-Bromo-2-chlorobenzoic acid.
- 4-Bromo-1-naphthoic Acid, min 98%, 100 grams.
- ResearchGate. (2016, September 21). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants.
- Inform
Sources
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- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens | MDPI [mdpi.com]
- 6. [PDF] Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.) | Semantic Scholar [semanticscholar.org]
- 7. ijcmas.com [ijcmas.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-Naphthoic Acid
Welcome to the technical support center for the synthesis of 4-bromo-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols and field-proven insights. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.
I. Core Synthesis Protocol: Electrophilic Bromination of 2-Naphthoic Acid
The most direct and commonly employed method for synthesizing 4-bromo-2-naphthoic acid is the electrophilic aromatic substitution of 2-naphthoic acid using molecular bromine. The carboxylic acid group is a meta-director and deactivating, while the naphthalene ring system's reactivity and regioselectivity are influenced by the fusion of the two rings. The C4 position is sterically accessible and electronically favorable for substitution.
Experimental Workflow:
A generalized yet robust protocol for the synthesis of 4-bromo-2-naphthoic acid is outlined below. This procedure is a synthesis of common laboratory practices and can be adapted for various scales.
Caption: A high-level workflow for the synthesis of 4-bromo-2-naphthoic acid.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-bromo-2-naphthoic acid, providing potential causes and actionable solutions.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: "Wet" acetic acid or old bromine. 3. Incorrect stoichiometry: Insufficient bromine. | 1. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. A slight increase in temperature (e.g., to 30-40°C) can be cautiously explored. 2. Use anhydrous glacial acetic acid. Ensure the bromine is of high purity. 3. Use a slight excess of bromine (1.1-1.2 equivalents). |
| Formation of Multiple Products (Observed by TLC/NMR) | 1. Over-bromination: Formation of di-bromo-naphthoic acids. 2. Isomeric impurities: Bromination at other positions of the naphthalene ring. | 1. Control the stoichiometry of bromine carefully. Add the bromine solution dropwise at a low temperature to minimize localized high concentrations. 2. While bromination at C4 is generally favored, other isomers can form. Purification by column chromatography or fractional crystallization may be necessary. |
| Product is an Oil or Fails to Crystallize | 1. Significant amount of impurities: Especially isomeric or di-brominated byproducts. 2. Residual solvent: Acetic acid or work-up solvents remaining. | 1. Attempt purification by column chromatography before recrystallization. 2. Ensure the crude product is thoroughly washed and dried. Co-evaporation with a high-boiling solvent like toluene can help remove residual acetic acid. For recrystallization, slow cooling, scratching the flask, or adding a seed crystal can induce crystallization. |
| Broad or Depressed Melting Point of Purified Product | Presence of impurities: Even small amounts of contaminants can disrupt the crystal lattice.[1] | This is a strong indicator that further purification is required.[1] Consider a second recrystallization from a different solvent system or purification by column chromatography. |
| Reaction Mixture Remains Deeply Colored After Quenching | Insufficient quenching agent: Not all of the excess bromine has been reduced. | Add more of the saturated sodium thiosulfate solution until the color disappears. |
III. Frequently Asked Questions (FAQs)
Q1: Why is glacial acetic acid used as the solvent?
A1: Glacial acetic acid is an ideal solvent for this reaction for several reasons. It is polar enough to dissolve the 2-naphthoic acid, it is inert to bromine, and its protic nature can help to polarize the Br-Br bond, facilitating the electrophilic attack.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. Use a silica gel plate and a solvent system such as a 7:3 or 1:1 mixture of hexane and ethyl acetate with a small amount of acetic acid (0.5-1%) to prevent streaking of the carboxylic acid spots. The product, 4-bromo-2-naphthoic acid, should have a different Rf value than the starting material, 2-naphthoic acid. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the most likely side-products in this reaction?
A3: The primary side-products are typically regioisomers (e.g., 5-bromo-2-naphthoic acid or 8-bromo-2-naphthoic acid) and di-brominated products.[1] The formation of these can be minimized by careful control of the reaction conditions, particularly temperature and the rate of bromine addition.
Q4: My final product has a pink or yellowish tint. What is the cause and how can I remove it?
A4: A colored tint in the final product often indicates the presence of trace impurities, possibly from residual bromine or side reactions. Recrystallization, perhaps with the addition of a small amount of activated carbon, can help to decolorize the product.
Q5: Is it possible to use a different brominating agent?
A5: Yes, other brominating agents can be used. For instance, N-Bromosuccinimide (NBS) in the presence of a catalyst can be an alternative, sometimes offering milder reaction conditions and improved selectivity. However, for the direct bromination of 2-naphthoic acid, molecular bromine is a cost-effective and widely used reagent.
IV. Detailed Experimental Protocol
This protocol provides a more detailed, step-by-step methodology for the synthesis of 4-bromo-2-naphthoic acid.
Materials:
-
2-Naphthoic acid
-
Glacial acetic acid
-
Bromine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthoic acid in glacial acetic acid.
-
Bromination: Cool the solution to 10-15°C in an ice-water bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid through the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The product will precipitate out of the solution.
-
-
Isolation:
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure 4-bromo-2-naphthoic acid.
-
Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
-
V. References
-
PrepChem. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid. [Link]
-
Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. [Link]
-
Organic Syntheses. (n.d.). 6-bromo-2-naphthol. [Link]
-
Reddit. (2020, April 2). Help with synthesis of 5-Bromo-2-naphthoic acid. [Link]
-
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
ResearchGate. (n.d.). Bromination of other aromatic substrates. [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. [Link]
-
Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1. [Link]
-
De, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(10), 5970-6051. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Naphthoic Acid
Welcome to the technical support center for the bromination of 2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific electrophilic aromatic substitution. Here, we address common side reactions, their mechanistic origins, and provide field-proven troubleshooting strategies to optimize your synthesis for yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of Multiple Bromo-2-naphthoic Acid Isomers
Q1: My reaction is producing a mixture of brominated isomers instead of the desired product. How can I improve the regioselectivity?
A1: The formation of multiple isomers is a common challenge in the electrophilic substitution of naphthalene derivatives.[1][2] The naphthalene ring system has multiple positions susceptible to electrophilic attack, with the reactivity of each position influenced by both electronic and steric factors.[3]
-
Mechanistic Insight: The carboxylic acid group is a deactivating, meta-directing group on a benzene ring. However, in the naphthalene system, its directing influence is more complex. Electrophilic attack on the naphthalene ring generally favors the alpha-position (C1, C4, C5, C8) over the beta-position (C3, C6, C7) due to the greater resonance stabilization of the arenium ion intermediate formed during alpha-substitution.[3] For 2-naphthoic acid, positions 5 and 8 are often the most reactive. A common procedure for synthesizing 5-bromo-2-naphthoic acid involves reacting 2-naphthoic acid with bromine in acetic acid.[4]
-
Troubleshooting & Optimization:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity.[5][6] Non-polar solvents may favor one isomer, while polar solvents might favor another due to differential stabilization of the transition states. For the bromination of 2-naphthoic acid, acetic acid is a commonly used solvent.[4]
-
Temperature Control: Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product.[7] Reactions run at elevated temperatures may lead to a thermodynamic mixture of products.
-
Catalyst Choice: While direct bromination can proceed without a catalyst, the use of a mild Lewis acid can sometimes improve selectivity.[7][8] However, strong Lewis acids can decrease selectivity by increasing the reactivity of the bromine, leading to less discriminate attack.[7] Zeolites have also been explored as shape-selective catalysts in naphthalene bromination.[7]
-
Issue 2: Unwanted Decarboxylation
Q2: I am observing the formation of bromonaphthalene, indicating that my starting material is decarboxylating. What causes this and how can I prevent it?
A2: Decarboxylation, the loss of the carboxylic acid group as CO2, can be a significant side reaction under certain bromination conditions, particularly at elevated temperatures or with certain reagents.[9][10]
-
Mechanistic Insight: The mechanism of decarboxylative bromination can proceed through different pathways, including Hunsdiecker-type reactions, especially if heavy metal salts are present or formed in situ.[9][10] More relevant to direct bromination, thermal instability of the naphthoic acid at higher reaction temperatures can lead to loss of the carboxyl group, followed by bromination of the resulting naphthalene. Some modern methods even leverage this reactivity for controlled decarboxylative bromination.[9]
-
Troubleshooting & Optimization:
-
Strict Temperature Management: This is the most critical parameter. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating or prolonged reaction times at elevated temperatures.
-
Reagent Choice: Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), which can sometimes reduce the harshness of the reaction conditions.[11]
-
pH Control: In some systems, maintaining a specific pH can suppress decarboxylation. While less common in non-aqueous brominations, it's a factor to consider if aqueous workups are involved at elevated temperatures.
-
Issue 3: Over-bromination - Formation of Di- and Poly-brominated Products
Q3: My final product is contaminated with di- and even tri-brominated species. How can I control the extent of bromination?
A3: The introduction of the first bromine atom does not significantly deactivate the naphthalene ring, and in some cases, can even activate it towards further substitution, leading to polybromination.[12][13]
-
Mechanistic Insight: Once the first bromo-2-naphthoic acid is formed, it can undergo a second electrophilic attack. The positions of subsequent brominations will be directed by both the carboxylic acid and the newly introduced bromine atom. This can lead to a complex mixture of dibrominated and polybrominated products.[12]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote polybromination. A good starting point is 1.0 to 1.1 equivalents of bromine.
-
Slow Addition of Bromine: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring monosubstitution.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Data Summary: Key Parameters for Controlling Side Reactions
| Parameter | Issue Addressed | Recommended Action | Rationale |
| Temperature | Isomer Formation, Decarboxylation | Maintain low and consistent temperature. | Favors kinetic product, reduces thermal degradation.[7] |
| Solvent | Isomer Formation | Use solvents like acetic acid. | Can influence transition state energies and thus regioselectivity.[4][5] |
| Stoichiometry | Over-bromination | Use 1.0-1.1 equivalents of Br₂. | Minimizes the availability of bromine for subsequent reactions. |
| Addition Rate | Over-bromination | Add bromine slowly over time. | Keeps the instantaneous concentration of the electrophile low. |
| Catalyst | Isomer Formation | Avoid strong Lewis acids; consider mild catalysts if needed. | Strong catalysts can reduce selectivity.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Bromination of 2-Naphthoic Acid
This protocol is a starting point and may require optimization based on your specific equipment and desired product.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HBr gas.
-
Reagent Preparation: Dissolve 2-naphthoic acid in glacial acetic acid.
-
Reaction Execution: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into cold water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified bromo-2-naphthoic acid.
Visualizing Reaction Pathways
Diagram 1: Main vs. Side Reaction Pathways
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 8. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. mdpi.com [mdpi.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Suzuki Coupling of 4-bromo-2-naphthoic acid
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-bromo-2-naphthoic acid and encountering challenges in their synthesis. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.
The presence of a carboxylic acid functionality on the aryl bromide substrate introduces specific challenges that require careful consideration of reaction parameters. This guide addresses these issues in a direct question-and-answer format, providing both high-level FAQs and in-depth troubleshooting for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[1][2][3] The process operates via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-naphthoic acid, forming a Pd(II) complex.[1][3][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the organoboron compound by a base.[1][2][3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q2: Why is a base necessary, and how does it work?
A2: The base is essential for the transmetalation step.[6][7] Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium complex directly. The base plays a multifaceted role, with two primary proposed pathways:[8][9]
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more reactive and readily transfers its organic group to the palladium center.[6][7]
-
Formation of a Palladium-Hydroxide/Alkoxide Complex: The base can react with the Pd(II)-halide complex to replace the halide with a hydroxide or alkoxide ligand. This complex then reacts with the neutral boronic acid in the transmetalation step.[2][8]
The choice of base is critical as it can significantly affect reaction rates and yields.[7]
Q3: How does the carboxylic acid group on 4-bromo-2-naphthoic acid complicate the reaction?
A3: The carboxylic acid introduces several potential complications:
-
Acid-Base Neutralization: The acidic proton of the carboxylic acid will react with the base. Therefore, at least one extra equivalent of base must be added to account for this neutralization before the base can participate in the catalytic cycle.[10]
-
Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium(II) center. This coordination can stabilize the intermediate complex, potentially slowing down or even halting the catalytic cycle, leading to catalyst deactivation.[10]
-
Solubility Issues: The starting material is an acid, but upon addition of the base, it forms a salt (carboxylate). This change in polarity can dramatically affect its solubility in common organic solvents like toluene or THF, potentially leading to a heterogeneous mixture and poor reaction kinetics.[10]
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Product
Q: My reaction with 4-bromo-2-naphthoic acid is giving very low yield or has not worked at all. What are the most common causes and how should I troubleshoot?
A: Low conversion is a common issue stemming from several potential sources. Systematically investigating the reaction parameters is the key to identifying the root cause. Use the following decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.
Detailed Explanation & Actionable Advice:
-
Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[4] Confirm the purity of your boronic acid. Ensure solvents are properly dried and degassed, as water and oxygen can interfere with the reaction.[11]
-
Reaction Setup (Inert Atmosphere): The Suzuki coupling is sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[4][12] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been rigorously degassed (e.g., via freeze-pump-thaw or sparging).[12]
-
Base Selection and Stoichiometry: This is the most critical parameter for your specific substrate.
-
Stoichiometry: You MUST use more than 2 equivalents of base. One equivalent is consumed instantly by the carboxylic acid. A further 1-2 equivalents are required for the catalytic cycle. A good starting point is 2.5-3.0 equivalents.
-
Base Type: The strength and nature of the base matter. Inorganic bases are generally preferred.[7]
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for substrates with sensitive functional groups.[13]
-
K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Common and effective choices. Cesium carbonate is more soluble and basic, often giving better results for challenging couplings.[7]
-
Aqueous solutions of these bases are typically used, creating a biphasic system which can sometimes improve results.[14]
-
-
-
Catalyst and Ligand System:
-
Catalyst Deactivation: As mentioned, the carboxylate can inhibit the catalyst.[10] If you observe the reaction stalling or palladium black precipitating, this is a likely cause.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can overcome this issue. These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition, and sterically hinder the coordination of the carboxylate.[12][15] Consider screening modern biarylphosphine ligands.
-
| Catalyst Precursor | Ligand | Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ (Triphenylphosphine) | Standard, but may be insufficient for this challenging substrate. |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands. Excellent for mitigating catalyst deactivation and coupling challenging substrates.[11][16] |
| (dppf)PdCl₂ | dppf | A robust catalyst system, but may still be susceptible to carboxylate inhibition.[10] |
| Pd(PPh₃)₄ | (pre-formed) | A common Pd(0) source. Can be effective but may be less active than in-situ generated catalysts with specialized ligands.[1] |
Problem 2: Significant Debromination of Starting Material
Q: I am observing a major byproduct that corresponds to 2-naphthoic acid (the debrominated starting material). How can I minimize this side reaction?
A: This side reaction is known as hydrodehalogenation or simply dehalogenation.[17] It occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can occur, followed by reductive elimination of Ar-H.
Primary Causes & Solutions:
-
Hydride Sources: The hydride can originate from solvents (like alcohols, especially isopropanol), amines, or even the phosphine ligand itself under certain conditions.
-
Reaction Conditions: High temperatures and long reaction times can exacerbate this issue.[17]
-
Base: Some bases are more prone to promoting dehalogenation.
Troubleshooting Steps:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the rate of dehalogenation decreases relative to the desired coupling.
-
Change the Solvent: If you are using an alcohol as a solvent or co-solvent, switch to an aprotic solvent system like Dioxane/H₂O or Toluene/H₂O.[1][2]
-
Optimize the Base: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid amine bases like triethylamine if dehalogenation is a problem.
-
Use a More Stable Boron Reagent: Sometimes, slow transmetalation is the root cause. Using a more reactive boronic acid partner or switching to a potassium trifluoroborate salt (Ar-BF₃K) can accelerate transmetalation, outcompeting the dehalogenation pathway.
Problem 3: Homocoupling of the Boronic Acid
Q: My crude NMR shows a significant amount of a symmetrical biaryl, which comes from the homocoupling of my boronic acid. What is the cause?
A: The homocoupling of boronic acids (the "Glaser-Hay" type byproduct) is almost always caused by the presence of molecular oxygen in the reaction mixture.[4][12] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.
Solution: The solution is straightforward but requires meticulous technique:
-
Rigorous Degassing: Do not underestimate the importance of this step. Use at least three freeze-pump-thaw cycles for your solvents, or sparge with argon for a minimum of 30-45 minutes.[12]
-
Inert Atmosphere: Ensure your reaction flask is completely purged of air before adding the catalyst. Maintain a positive pressure of nitrogen or argon throughout the entire reaction, including during reagent addition and sampling.
Experimental Protocols
General Protocol for Reaction Condition Screening
This protocol is designed to screen key variables (Base, Ligand, Solvent) for the coupling of 4-bromo-2-naphthoic acid with a generic arylboronic acid.
Materials:
-
4-bromo-2-naphthoic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., Dioxane and H₂O, typically in a 4:1 to 10:1 ratio)
-
Schlenk tubes or reaction vials with septa
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-naphthoic acid, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the tube with a septum, and purge with inert gas for 10-15 minutes. This is typically done by evacuating the tube under vacuum and backfilling with inert gas, repeated three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system like Dioxane/H₂O, add the degassed organic solvent first, followed by the degassed water.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium precursor and the ligand and dissolve them in a small amount of degassed solvent. Add this catalyst solution to the main reaction tube via syringe. Alternatively, for screening, pre-made stock solutions of the catalyst and ligand can be used.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously to ensure proper mixing, especially in biphasic systems.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots (under inert atmosphere) for LC-MS or GC-MS analysis.
-
Workup: After the reaction is complete (or has stopped progressing), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, allowing its extraction into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
Li, J., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. National Institutes of Health (NIH). [Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
ElectronicsAndBooks. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. ElectronicsAndBooks. [Link]
-
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Organic Process Research & Development. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. [Link]
-
The Journal of Organic Chemistry. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. ACS Publications. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
ResearchGate. The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. ResearchGate. [Link]
-
Springer Nature Experiments. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Springer Nature. [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. [Link]
-
Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
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- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Issues in the Characterization of 4-bromo-2-naphthoic acid
Welcome to the technical support center for 4-bromo-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and analytical characterization of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions in a direct, question-and-answer format to support your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues that may arise during the handling and analysis of 4-bromo-2-naphthoic acid, from initial purity assessment to advanced spectroscopic characterization.
Purity and Purification Issues
Q1: My synthesized 4-bromo-2-naphthoic acid has a broad melting point range. What does this indicate and how can I resolve it?
A1: A broad or depressed melting point is a classic sign of impurities within your sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of even minor impurities disrupts the crystal lattice structure, leading to a lower and broader melting range.[1] For comparison, the related compound 4-bromo-1-naphthoic acid has a reported melting point of 223-227°C.[2]
Immediate Action: Further purification is necessary. The most common and effective method for purifying solid organic compounds like 4-bromo-2-naphthoic acid is recrystallization.
Q2: I'm observing significant streaking on my TLC plate when analyzing my sample. What is the cause and how can I get clean spots?
A2: Streaking on a silica gel TLC plate is a frequent issue when analyzing carboxylic acids. The highly polar carboxylic acid group interacts strongly with the polar silica gel stationary phase, leading to poor elution and tailing.[1]
Solution: To prevent streaking, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your eluent system (e.g., Hexane:Ethyl Acetate).[1] The added acid keeps the 4-bromo-2-naphthoic acid in its protonated, less polar form, allowing for better migration and spot resolution.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[3] This can be due to a high concentration of impurities or cooling the solution too rapidly.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Consider a different solvent system. A solvent with a lower boiling point might be necessary.
Spectroscopic Characterization Challenges
Q4: The proton NMR spectrum of my 4-bromo-2-naphthoic acid sample shows broad peaks, especially for the carboxylic acid proton. Is this normal?
A4: Yes, this is a common observation. The carboxylic acid proton (-COOH) is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d6 or CDCl3). This exchange process leads to peak broadening. The chemical shift of this proton is also highly concentration-dependent and can appear over a wide range, typically between 10-13 ppm. For a similar compound, 6-bromo-2-naphthalenecarboxylic acid, the carboxylic proton appears at 13.15 ppm in DMSO-d6.[4]
Tip: To confirm the presence of the -COOH proton, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear or significantly diminish.
Q5: I am struggling to interpret the aromatic region of the ¹H NMR spectrum. What should I expect for 4-bromo-2-naphthoic acid?
Q6: What are the key characteristic peaks I should look for in the IR spectrum of 4-bromo-2-naphthoic acid?
A6: The infrared (IR) spectrum will be dominated by the features of the carboxylic acid and the substituted aromatic ring.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, often obscuring C-H stretches |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak, multiple bands |
| C-Br | 500-600 | Medium to strong |
This table summarizes expected IR absorption frequencies for the key functional groups in 4-bromo-2-naphthoic acid.
Q7: My mass spectrum does not show the expected molecular ion peak. Why might this be?
A7: The molecular ion (M⁺) peak for 4-bromo-2-naphthoic acid should appear as a characteristic doublet due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). For 4-bromo-2-naphthoic acid (C₁₁H₇BrO₂), the expected molecular weight is approximately 251.08 g/mol for the ⁷⁹Br isotope and 253.08 g/mol for the ⁸¹Br isotope.[4][7]
If you are not observing this pattern, consider the following:
-
Ionization Technique: Electron ionization (EI) can sometimes be too harsh, causing the molecular ion to fragment immediately. Try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI negative mode, you would expect to see the [M-H]⁻ ion at m/z 249.9 and 251.9.
-
Purity: Impurities in your sample could be suppressing the ionization of your target compound.
-
Fragmentation: The molecule may be fragmenting. Look for characteristic fragments, such as the loss of -OH (M-17) or -COOH (M-45).
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the purification and characterization of 4-bromo-2-naphthoic acid.
Protocol for Recrystallization of 4-bromo-2-naphthoic acid
This protocol outlines a general procedure for purifying 4-bromo-2-naphthoic acid. The ideal solvent or solvent system should be determined experimentally through small-scale solubility tests. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for aromatic carboxylic acids.[3][8]
Materials:
-
Crude 4-bromo-2-naphthoic acid
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent(s) (e.g., ethanol, water, acetic acid)
Procedure:
-
Dissolution: Place the crude 4-bromo-2-naphthoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][8]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[9]
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system (e.g., ethanol/water), add the "poor" solvent (water) dropwise to the hot solution until it becomes faintly cloudy, then add a few drops of the hot "good" solvent (ethanol) to redissolve the precipitate.[3] Cover the flask and allow it to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[3]
-
Isolation: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3] Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Diagram: Recrystallization Workflow
Caption: Experimental workflow for the recrystallization of 4-bromo-2-naphthoic acid.
Qualitative Tests for the Carboxylic Acid Functional Group
Before proceeding to more complex spectroscopic analysis, simple chemical tests can confirm the presence of the carboxylic acid group.[10][11]
-
Sodium Bicarbonate Test:
-
Procedure: Dissolve a small amount of your sample in a suitable solvent (or use it neat if liquid) in a test tube. Add a few drops of a 5% aqueous sodium bicarbonate solution.[12]
-
Positive Result: The rapid formation of bubbles (effervescence) of carbon dioxide gas indicates the presence of an acidic group, likely a carboxylic acid.[11][13] Phenols are generally not acidic enough to react with bicarbonate, making this a useful distinguishing test.[12]
-
Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂ (g)
-
-
Esterification Test:
-
Procedure: In a dry test tube, mix a small amount of your sample with about 1 mL of ethanol and a few drops of concentrated sulfuric acid. Gently warm the mixture in a water bath for 5-10 minutes.[11][12] Carefully pour the cooled mixture into a beaker containing cold water.
-
Positive Result: A pleasant, fruity smell is indicative of ester formation, which confirms the presence of a carboxylic acid.[10][11]
-
Reaction: R-COOH + R'-OH --[H⁺]--> R-COOR' + H₂O
-
Diagram: Troubleshooting Logic for Purity Assessment
Caption: Troubleshooting decision tree for common purity assessment issues.
References
- ChemicalBook. (n.d.). 4-bromo-3-hydroxy-2-naphthoic acid.
-
SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
- Supporting Information for an unspecified article. (n.d.).
- ChemicalBook. (n.d.). 4-Bromo-2-naphthoic acid(1013-80-5) 1H NMR.
-
PubChem. (n.d.). 4-Bromo-1-naphthoic acid. Retrieved from [Link]
-
Vedantu. (n.d.). Test for Carboxyl Group - Explanation, Mechanism and FAQs. Retrieved from [Link]
- Chemistry Notes. (2022, May 23). Detection of Carboxylic acid; Functional group detection.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-Methoxy-4-bromo-2-naphthoic acid. Retrieved from a BenchChem technical support document.
- Singh, A. (2022, April 12). Tests for carboxylic acid. Distinction tests for -COOH.
-
BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 1-Methoxy-4-bromo-2-naphthoic acid.
- ChemicalBook. (n.d.). 6-Bromo-2-naphthoic acid synthesis.
- BenchChem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. Retrieved from a BenchChem technical support document.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Retrieved from [Link]
- Organic Chemistry Lab: Recrystallization. (2007, November 28).
- Sigma-Aldrich. (n.d.). 4-BROMO-1-HYDROXY-2-NAPHTHOIC ACID AldrichCPR.
- Chemdiv. (n.d.). Compound 4-bromo-2-naphthoic acid.
- Certificate of Analysis for 4-Bromo-1-naphthoic acid. (2023, May 4).
- Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. (2025, November 8).
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-1-naphthoic Acid 16650-55-8.
-
Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Bromo-1-naphthoic acid AldrichCPR.
- BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
- Costanzi, S., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology, 9(10), 2357-2367.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. Retrieved from a BenchChem technical support document.
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- 13. youtube.com [youtube.com]
preventing decomposition of 4-bromo-2-naphthoic acid during reactions
Welcome to the Technical Support Center for 4-bromo-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions and ensure the integrity of your experimental outcomes.
Introduction to the Stability of 4-Bromo-2-Naphthoic Acid
4-Bromo-2-naphthoic acid is a key building block in the synthesis of complex organic molecules. However, its utility can be compromised by its susceptibility to decomposition under certain reaction conditions. The two primary degradation pathways of concern are decarboxylation (loss of CO₂) and dehalogenation (loss of bromine). Understanding the triggers for these unwanted side reactions is the first step toward mitigating them. This guide provides practical, evidence-based strategies to maintain the stability of 4-bromo-2-naphthoic acid in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for 4-bromo-2-naphthoic acid?
A1: The two most common decomposition pathways are:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), typically promoted by high temperatures, to yield 4-bromonaphthalene. Aromatic carboxylic acids can undergo decarboxylation, and this process can be facilitated by acidic conditions or the presence of certain metal catalysts.[1][2][3][4][5]
-
Dehalogenation: The cleavage of the carbon-bromine bond, which replaces the bromine atom with a hydrogen atom, resulting in 2-naphthoic acid. This reductive process can be initiated by certain catalysts (like palladium), light (photodegradation), or strong bases.[6][7][8][9][10][11]
Q2: At what temperature does 4-bromo-2-naphthoic acid start to decompose?
A2: While a specific decomposition temperature is not well-documented, as a general guideline, thermal stress should be minimized. Most aromatic carboxylic acids are prone to decarboxylation at elevated temperatures.[3][4] It is advisable to keep reaction temperatures below 100-120°C whenever possible, especially for prolonged reaction times. If higher temperatures are necessary, the reaction time should be kept as short as possible, and the reaction progress should be monitored closely.
Q3: Is 4-bromo-2-naphthoic acid sensitive to light?
A3: Yes, aryl halides can be susceptible to photodegradation.[10][11][12] Exposure to UV light, and to a lesser extent, strong visible light, can promote the cleavage of the C-Br bond, leading to dehalogenation.[10][11] Therefore, it is best practice to protect reactions involving 4-bromo-2-naphthoic acid from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Q4: How should I store 4-bromo-2-naphthoic acid to ensure its stability?
A4: 4-Bromo-2-naphthoic acid should be stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture. For long-term storage, refrigeration is advisable.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 4-bromo-2-naphthoic acid and provides systematic solutions.
Issue 1: Formation of 2-Naphthoic Acid (Dehalogenation Product)
-
Symptoms:
-
A significant spot corresponding to 2-naphthoic acid is observed by TLC or LC-MS analysis of the crude reaction mixture.
-
The final product contains a mixture of the desired bromo-substituted compound and its debrominated analog.
-
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Palladium-Catalyzed Dehalogenation | 1. Choose the Right Catalyst/Ligand System: For cross-coupling reactions, use a catalyst system known for minimizing reductive dehalogenation. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. 2. Control Reaction Temperature: Run the reaction at the lowest effective temperature. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. | Reductive dehalogenation is a known side reaction in palladium-catalyzed couplings, where a hydride source (which can be an amine base or solvent) leads to the formation of the debrominated product.[13] |
| Base-Induced Dehalogenation | 1. Select a Milder Base: If possible, use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases (e.g., NaOH, KOtBu). 2. Stoichiometry of the Base: Use the minimum effective amount of base. | Strong bases can promote dehalogenation, particularly at elevated temperatures. |
| Photodegradation | 1. Protect from Light: Conduct the reaction in amber glassware or wrap the flask in aluminum foil. | The C-Br bond can be cleaved by UV or high-energy visible light, leading to radical-mediated dehalogenation.[10][11] |
Issue 2: Formation of 4-Bromonaphthalene (Decarboxylation Product)
-
Symptoms:
-
Gas evolution (CO₂) is observed during the reaction.
-
TLC or LC-MS analysis shows the presence of the non-polar byproduct, 4-bromonaphthalene.
-
The yield of the desired carboxylic acid derivative is low.
-
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| High Reaction Temperature | 1. Lower the Reaction Temperature: Keep the temperature below 100-120°C. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. | Decarboxylation of aromatic acids is thermally driven. The rate of this elimination reaction increases significantly with temperature.[3][4] |
| Strongly Acidic Conditions | 1. Avoid Strong Acids: If an acid catalyst is required (e.g., for esterification), consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily removed. | Protic acids can protonate the carboxyl group, facilitating the loss of CO₂. |
| Presence of Certain Metal Catalysts | 1. Screen Catalysts: Some transition metals can catalyze decarboxylation. If you suspect catalyst-induced decomposition, screen alternative metal catalysts. | Certain metals can coordinate to the carboxylate and lower the activation energy for decarboxylation. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling (Minimizing Decomposition)
This protocol is designed to form an amide from 4-bromo-2-naphthoic acid while minimizing the risk of thermal decomposition.
-
Reagent Preparation: In a round-bottom flask, dissolve 4-bromo-2-naphthoic acid (1.0 eq) and the desired amine (1.1 eq) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exotherm upon addition of the coupling agent.
-
Addition of Coupling Agent: Add a suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt) (1.2 eq) to the cooled solution.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, perform a standard aqueous work-up to isolate the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.[14][15][16]
Protocol 2: Suzuki-Miyaura Cross-Coupling (Minimizing Dehalogenation)
This protocol provides a starting point for Suzuki-Miyaura reactions with 4-bromo-2-naphthoic acid, aiming to reduce dehalogenation.
-
Inert Atmosphere: Set up the reaction in a flask equipped with a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 4-bromo-2-naphthoic acid (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-90°C). Avoid excessive heating.
-
Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling, acidify the aqueous layer to protonate the carboxylic acid, then perform an extractive work-up.
-
Purification: Purify the product by appropriate methods.[17][18][19]
Visual Diagrams
Caption: Primary decomposition pathways of 4-bromo-2-naphthoic acid.
Caption: Workflow for preventing decomposition during reactions.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research with Rutgers. Available at: [Link]
-
Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Reductions of aryl bromides in water at room temperature. Organic letters, 17(5), 1122–1125. Available at: [Link]
-
Various Authors. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Wang, Q., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
-
Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
-
Al-Hokbany, A. M., & El-Shishtawy, R. M. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9725–9733. Available at: [Link]
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
Wang, C., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications. Available at: [Link]
- Sumimoto, M., et al. (2014). 6-bromo-2-naphthoic acid production method. Google Patents.
-
Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal. Available at: [Link]
-
Chokchaisiri, R., et al. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. PubMed. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Navarro, O., et al. (2005). Dehalogenation of Aryl Halides. Journal of Organic Chemistry.
-
Zacuto, M. J., et al. (2014). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
U.S. Department of Energy. (n.d.). Improved Processes to Remove Naphthenic Acids. netl.doe.gov. Available at: [Link]
-
Reddit. (2019). Decarboxylation of Aliphatic Carboxylic Acids. Reddit. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
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Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-2-Naphthoic Acid
Welcome to the technical support center for the synthesis of 4-bromo-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges you may encounter, providing in-depth troubleshooting advice and practical, field-tested solutions. Our focus is on ensuring scientific integrity, safety, and reproducibility in your scale-up endeavors.
I. Understanding the Synthetic Landscape
The synthesis of 4-bromo-2-naphthoic acid on a larger scale typically proceeds via one of two primary routes:
-
Electrophilic Aromatics Substitution (EAS): Direct bromination of 2-naphthoic acid.
-
Sandmeyer Reaction: Starting from an amino-substituted naphthoic acid.
Each route presents a unique set of challenges, particularly concerning regioselectivity, reaction control, and product purification.
II. Troubleshooting Guide & FAQs: Direct Bromination of 2-Naphthoic Acid
This is often the more direct route, but controlling the position of bromination is a significant hurdle.
FAQ 1: My bromination of 2-naphthoic acid is producing a mixture of isomers, not just the desired 4-bromo product. How can I improve the regioselectivity?
Root Cause Analysis: The carboxyl group (-COOH) on the 2-position of the naphthalene ring is a deactivating, meta-directing group. However, in the naphthalene system, the electronics are more complex than in a simple benzene ring, and substitution patterns can be influenced by both kinetic and thermodynamic factors.[1] Electrophilic attack is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (3, 6, 7). Therefore, you are likely contending with the formation of other isomers, such as 1-bromo-2-naphthoic acid and 5-bromo-2-naphthoic acid.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often provides higher regioselectivity compared to elemental bromine (Br₂).[2][3][4] It is also safer to handle on a larger scale. The reaction with NBS can be initiated by a radical initiator or proceed via an electrophilic pathway, depending on the conditions.
-
Elemental Bromine (Br₂): Can be less selective and requires careful handling due to its corrosive and toxic nature. Its use often necessitates a Lewis acid catalyst, which can further complicate the product profile.
-
-
Solvent Selection:
-
Temperature Control:
-
Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. A thorough temperature optimization study is recommended.
-
FAQ 2: I'm observing the formation of di-brominated byproducts. How can I minimize these?
Root Cause Analysis: Over-bromination occurs when the desired mono-brominated product reacts further with the brominating agent. This is more likely if the reaction is left for too long, the temperature is too high, or there is a localized high concentration of the brominating agent.
Troubleshooting Steps:
-
Stoichiometry and Controlled Addition:
-
Use a precise stoichiometry of the brominating agent (ideally 1.0 equivalent).
-
On a larger scale, the brominating agent should be added portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, minimizing the chance of a second bromination.
-
-
Reaction Monitoring:
-
Implement in-process controls (IPCs) using techniques like HPLC or TLC to monitor the consumption of the starting material and the formation of the desired product and byproducts. Quench the reaction as soon as the starting material is consumed to an acceptable level. A suitable HPLC method for monitoring would involve a reverse-phase column (like a C18) with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid).[6][7]
-
III. Troubleshooting Guide & FAQs: Sandmeyer Reaction
This route offers excellent regioselectivity as the position of the bromo-substituent is determined by the starting amino-naphthoic acid. However, the handling of diazonium salts presents its own set of challenges, especially at scale.
FAQ 3: My Sandmeyer reaction is giving a low yield and producing a lot of tar-like byproducts. What is going wrong?
Root Cause Analysis: Aryl diazonium salts are notoriously unstable and can decompose, particularly at elevated temperatures or in the presence of light, leading to the formation of tars.[8] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and side reactions, such as the formation of biaryl compounds and phenols, are common.[9][10]
Troubleshooting Steps:
-
Strict Temperature Control:
-
The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5 °C.
-
The subsequent reaction with the copper(I) bromide should also be temperature-controlled. While some protocols call for warming to drive the reaction to completion, this should be done cautiously and with careful monitoring to avoid decomposition.
-
-
Exclusion of Light:
-
Protect the reaction vessel from light, as diazonium salts can be photolytically unstable.
-
-
Purity of Reagents:
-
Ensure the purity of the starting aniline and the sodium nitrite. Impurities can catalyze the decomposition of the diazonium salt.
-
-
Minimizing Phenol Formation:
-
Phenol byproducts arise from the reaction of the diazonium salt with water.[8] Using concentrated acids for the diazotization can help to minimize the amount of free water available for this side reaction.
-
IV. Purification Challenges on a Larger Scale
FAQ 4: Column chromatography is not practical for purifying my multi-kilogram batch of 4-bromo-2-naphthoic acid. What are my options?
Root Cause Analysis: While effective at the lab scale, column chromatography is often economically and practically unfeasible for large-scale purification due to solvent consumption and throughput limitations.
Troubleshooting Steps:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.[11][12][13][14]
-
Solvent Screening: A systematic solvent screen is crucial. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, while the impurities remain soluble at all temperatures.
-
Mixed Solvent Systems: Often, a mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) provides the best results for purification. For a carboxylic acid like 4-bromo-2-naphthoic acid, consider systems like ethanol/water, acetic acid/water, or toluene/heptane.
-
Controlling Crystal Growth: Slow cooling is essential for obtaining pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.[15]
-
-
Dealing with Isomeric Impurities:
-
Separating isomers can be particularly challenging. If recrystallization does not provide the desired purity, you may need to consider derivatization (e.g., forming a salt or an ester), purification of the derivative, and then hydrolysis back to the desired acid.
-
| Parameter | Lab Scale (Grams) | Pilot Scale (Kilograms) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for localized hot spots. | Use jacketed reactors with efficient cooling systems. Controlled addition of reagents is critical. |
| Mixing | Efficient mixing with a magnetic stir bar. | Mechanical stirring is required. Inefficient mixing can lead to localized high concentrations and side reactions. | Ensure the reactor is equipped with an appropriate agitator and baffles for efficient mixing. |
| Reagent Addition | Can be added quickly. | Must be added slowly and in a controlled manner to manage exotherms and maintain low concentrations of reactive species. | Utilize dosing pumps for liquid reagents and consider adding solid reagents as a solution. |
| Work-up | Simple extractions in a separatory funnel. | Requires larger vessels and can lead to emulsion formation. | Plan for longer phase separation times. Consider the use of centrifugation if emulsions are a persistent issue. |
| Purification | Often relies on column chromatography. | Recrystallization is the preferred method. | A thorough optimization of the crystallization process is essential for achieving high purity and yield. |
V. Safety at Scale
FAQ 5: What are the critical safety considerations when scaling up the synthesis of 4-bromo-2-naphthoic acid?
Root Cause Analysis: Both direct bromination and the Sandmeyer reaction involve hazardous reagents and potentially exothermic reactions. The risk of a thermal runaway event increases significantly at a larger scale.
Critical Safety Measures:
-
Thermal Hazard Assessment:
-
Before any scale-up, a thorough thermal hazard assessment is mandatory. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) should be used to determine the heat of reaction, the onset temperature of any decomposition reactions, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring that the reaction can be safely controlled with the available cooling capacity.
-
-
Handling of Hazardous Reagents:
-
Bromine: Highly corrosive and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
NBS: Can be a source of bromine radicals and should be handled with care.
-
Diazonium Salts: Can be explosive when isolated and dry. They should always be kept in solution and used immediately after preparation.
-
-
Pressure Management:
-
The Sandmeyer reaction involves the evolution of nitrogen gas. Ensure the reactor is properly vented to avoid pressure buildup.
-
VI. Experimental Protocols and Workflows
Protocol 1: Electrophilic Bromination using NBS
-
Reaction Setup: In a jacketed glass reactor, charge 2-naphthoic acid and a suitable solvent (e.g., acetonitrile).
-
Bromination: Cool the solution to the desired temperature (e.g., 0-10 °C). Slowly add a solution of NBS in the same solvent over 1-2 hours, maintaining the temperature.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine source. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the sodium salt of the product.
-
Isolation and Purification: Collect the crude product by filtration. The crude product can then be purified by recrystallization.
Workflow for Troubleshooting Purification
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1-Bromo-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale crystallization of proteins for purification and formulation [ouci.dntb.gov.ua]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
alternative brominating agents for the synthesis of 4-bromo-2-naphthoic acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of regioselective bromination, specifically in the synthesis of 4-bromo-2-naphthoic acid. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently encountered questions, moving beyond standard procedures to explain the causality behind experimental choices.
Introduction: The Challenge of Regioselective Bromination
4-Bromo-2-naphthoic acid is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not trivial. The electrophilic aromatic substitution (SEAr) on a naphthalene ring is inherently complex. Naphthalene's fused ring system exhibits unequal electron density, with the C1 (α) position being kinetically favored for substitution over the C2 (β) position due to a more stable carbocation intermediate.[1]
When the ring is already substituted, as with 2-naphthoic acid, the directing effects of the existing group—in this case, a deactivating, meta-directing carboxylic acid—compete with the inherent reactivity of the naphthalene core. This can lead to a mixture of isomers, with substitution occurring at positions 1, 3, 5, or 8, making the selective synthesis of the 4-bromo isomer a significant challenge. This guide focuses on alternative brominating agents and strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 2-naphthoic acid with elemental bromine (Br₂) often problematic?
Direct bromination with liquid bromine (Br₂) in the presence of a Lewis acid is a classic method, but it frequently leads to poor regioselectivity and over-bromination. The high reactivity of Br₂ can result in the formation of multiple isomers (e.g., 1-bromo, 5-bromo, and di-brominated species), which are often difficult to separate from the desired 4-bromo product.[2][3] Furthermore, elemental bromine is highly corrosive, toxic, and difficult to handle safely, making alternative, solid-based reagents highly attractive.[4]
Q2: What are the most common and effective alternative brominating agents for this synthesis?
N-Bromosuccinimide (NBS) is the most widely recognized and effective alternative for regioselective bromination.[5] It is a crystalline solid that is safer and easier to handle than liquid bromine.[4] NBS provides a low, constant concentration of Br₂ in situ, which helps to suppress the aggressive side reactions often seen with bulk elemental bromine. Other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and reagents like Bromodimethylsulfonium Bromide (BDMS) can also be used for electrophilic bromination of aromatic compounds.[5]
Q3: How do I choose the best alternative agent for my specific setup?
The choice depends on the substrate's reactivity, desired selectivity, and scale.
-
For high regioselectivity on activated or moderately deactivated rings: N-Bromosuccinimide (NBS) is often the best choice. It allows for milder reaction conditions, which can be finely tuned to favor the desired isomer.[6]
-
For substrates prone to oxidation: A milder agent like Bromodimethylsulfonium Bromide (BDMS) might be considered, though its selectivity can vary.[5]
-
For process safety and handling: Solid reagents like NBS and DBDMH are almost always preferable to liquid Br₂, especially at a larger scale.
The following diagram outlines a decision-making process for selecting a suitable brominating agent.
Comparison of Brominating Agents
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Liquid | High reactivity, inexpensive. | Highly toxic, corrosive, poor regioselectivity, difficult to handle. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Safer handling, provides low Br₂ concentration, better regioselectivity, milder conditions.[4][5] | More expensive than Br₂, requires careful purification for some applications.[7] |
| Bromodimethylsulfonium Bromide (BDMS) | C₂H₆Br₂S | Solid | Mild, selective for some activated systems.[5] | Less common, can have variable selectivity depending on the substrate.[5] |
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Brominating Agent. NBS can degrade over time, especially if exposed to moisture or light. It should appear as a white to slightly off-white crystalline solid.[7]
-
Solution: Before use, check the purity of your NBS. If it is yellow or clumpy, it may be impure. It can be recrystallized from hot water (e.g., 10 g NBS in 100 mL water at 90-95 °C) to yield pure white crystals.[7]
-
-
Possible Cause 2: Insufficient Activation. The carboxylic acid group deactivates the naphthalene ring, making electrophilic substitution more difficult.
-
Solution: The reaction may require an acid catalyst or a more polar solvent to proceed. For NBS bromination, using a solvent like acetonitrile or acetic acid can facilitate the reaction. For highly deactivated systems, performing the reaction in a strong acid like concentrated sulfuric acid can be effective, though this may alter regioselectivity.[6]
-
Problem: Poor Regioselectivity / Multiple Products Observed (by TLC or NMR)
-
Possible Cause 1: Reaction Conditions are too Harsh. High temperatures or highly active catalysts can overcome the subtle directing effects needed for regioselectivity, leading to a statistical mixture of isomers.
-
Solution: Use NBS as the brominating agent and conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the NBS portion-wise over time to maintain a low concentration of the electrophile.
-
-
Possible Cause 2: Formation of Di-brominated Side Products. If the reaction is left for too long or if excess brominating agent is used, a second bromination can occur.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but no more. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. The formation of di-brominated products like 1,4-dibromo-naphthalene derivatives has been observed in similar systems.[2]
-
Problem: Difficult Purification of the Final Product
-
Possible Cause 1: Co-precipitation of Isomers. The desired 4-bromo-2-naphthoic acid may have similar solubility to other bromo-isomers, making recrystallization challenging.
-
Solution: First, attempt a basic aqueous extraction. Dissolve the crude product in a solvent like ethyl acetate and extract with an aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. Re-acidification of the aqueous layer with HCl will precipitate the purified acid. If isomers persist, silica gel column chromatography may be necessary. A mobile phase of hexane/ethyl acetate with 0.5-1% acetic acid can effectively separate carboxylic acid isomers while preventing streaking on the column.
-
-
Possible Cause 2: Product Oiling Out During Recrystallization. The crude product may melt in the hot recrystallization solvent instead of dissolving, then solidify as an oil upon cooling, trapping impurities.
-
Solution: Ensure you are using a sufficient volume of the hot solvent to fully dissolve the compound. If it still oils out, consider a different solvent system (e.g., ethanol/water or toluene/hexane). Allowing the solution to cool very slowly and scratching the inside of the flask can help induce proper crystallization.
-
Detailed Experimental Protocol: Synthesis of 4-Bromo-2-Naphthoic Acid using NBS
This protocol is adapted from established procedures for the regioselective bromination of similar naphthoic acid derivatives. Researchers should perform their own risk assessment before proceeding.
Materials:
-
2-Naphthoic Acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthoic acid (1.0 eq) in anhydrous acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS/bromine (the yellow color should disappear).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x). Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2. A precipitate of the crude 4-bromo-2-naphthoic acid should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product.
The following diagram illustrates the experimental workflow.
References
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Coll. Vol. 2, p.425 (1943); Vol. 11, p.80 (1931). Available at: [Link]
-
Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). β-NAPHTHOIC ACID. Coll. Vol. 2, p.428 (1943); Vol. 19, p.64 (1939). Available at: [Link]
-
Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Coll. Vol. 3, p.132 (1955); Vol. 28, p.20 (1948). Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
-
Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
Sources
Validation & Comparative
comparing the reactivity of 4-bromo-2-naphthoic acid with other bromo-naphthoic acids
An In-Depth Guide to the Comparative Reactivity of 4-Bromo-2-Naphthoic Acid and Its Isomers
For researchers and professionals in drug development and materials science, bromo-naphthoic acids are invaluable scaffolds and synthetic intermediates. Their utility, however, is not uniform across all isomers. The precise placement of the bromine and carboxylic acid substituents on the naphthalene core dictates the molecule's electronic properties and steric environment, leading to significant differences in chemical reactivity.
This guide provides a comparative analysis of 4-bromo-2-naphthoic acid against other bromo-naphthoic acid isomers. We will move beyond simple reaction outcomes to explore the underlying principles—electronic effects and steric hindrance—that govern their behavior in key synthetic transformations. The insights provided herein are designed to empower chemists to make more informed decisions in reaction design and catalyst selection, ultimately enabling more efficient and predictable synthetic routes.
The Decisive Factors: Electronic and Steric Effects in the Naphthalene System
The reactivity of a substituted naphthalene is not merely the sum of its parts; it is a complex interplay between the aromatic system and its functional groups.
Electronic Effects
The distribution of electron density within the naphthalene ring is the primary determinant of its susceptibility to attack. The two key substituents, bromine and carboxylic acid, exert opposing electronic influences:
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing due to both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and, crucially, can activate it towards nucleophilic aromatic substitution (S_NAr) if positioned correctly.[1]
-
Bromine (-Br): As a halogen, bromine is electronegative and withdraws electron density through induction (-I effect), which deactivates the ring. However, its lone pairs can be donated into the aromatic system via resonance (+R effect).[1] This dual nature makes its overall influence highly dependent on the reaction type and its position relative to the reaction center.
The combination of these effects modulates the electron density at each carbon, influencing the rates of reactions such as palladium-catalyzed cross-couplings and nucleophilic substitutions.[2][3]
Steric Hindrance
The rigid, planar structure of the naphthalene core brings substituents into close spatial proximity, leading to significant steric challenges not as commonly observed in simpler benzene systems. The most pronounced of these is the peri-interaction , which occurs between substituents at the 1 and 8 positions (or the 4 and 5 positions).[4][5] This close contact can physically block the approach of reagents to nearby functional groups, dramatically reducing reaction rates or preventing reactions altogether.[6]
Caption: Steric comparison showing minimal hindrance in 4-bromo-2-naphthoic acid versus severe peri-hindrance in 8-bromo-1-naphthoic acid.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are arguably the most important transformations for functionalizing bromo-naphthoic acids, enabling the formation of C-C bonds.[7][8] The critical step influenced by the substrate is the oxidative addition of the palladium catalyst to the carbon-bromine bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The accessibility of the C-Br bond is paramount. Steric hindrance around this bond can dramatically slow or inhibit the oxidative addition step, which is often rate-limiting.
| Isomer | Expected Reactivity in Suzuki Coupling | Justification |
| 6-Bromo-2-naphthoic acid | High | Minimal steric hindrance. The substituents are distant, allowing easy access for the bulky palladium catalyst to the C-Br bond.[9][10] |
| 4-Bromo-2-naphthoic acid | High to Medium | The bromine at the 4-position is sterically accessible. The electron-withdrawing -COOH group may slightly alter the electronic character of the C-Br bond but does not pose a significant steric barrier. |
| 5-Bromo-2-naphthoic acid | Medium | The bromine at the 5-position is adjacent to the fused ring and experiences moderate steric hindrance from the hydrogen at the 4-position. |
| 1-Bromo-2-naphthoic acid | Low | Significant steric hindrance from the adjacent carboxylic acid group at the 2-position impedes the approach of the palladium catalyst. |
| 8-Bromo-1-naphthoic acid | Very Low / Unreactive | Severe steric hindrance due to the peri-interaction between the bromine and the carboxylic acid group makes oxidative addition extremely difficult.[5] |
Expert Insight: For challenging couplings involving sterically hindered isomers like 1-bromo-2-naphthoic acid, success often hinges on catalyst selection. Utilizing catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition step where simpler catalysts like Pd(PPh₃)₄ might fail.[7]
Reactivity in Nucleophilic Aromatic Substitution (S_NAr)
S_NAr reactions involve the displacement of the bromide by a nucleophile. This mechanism is fundamentally different from S_N1/S_N2 and requires the aromatic ring to be electron-deficient.[11][12] The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and its rate is dramatically enhanced when a strong electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge.[13][14]
| Isomer | Suitability for S_NAr | Justification |
| 4-Bromo-1-naphthoic acid | High | (Ideal Case for Comparison) The -COOH group is para to the bromine leaving group, providing excellent resonance stabilization for the Meisenheimer complex. |
| 1-Bromo-2-naphthoic acid | Medium | The -COOH group is ortho to the bromine, allowing for good resonance stabilization of the intermediate. However, steric hindrance may slow the initial nucleophilic attack. |
| 4-Bromo-2-naphthoic acid | Very Low | The -COOH group is meta to the bromine. Resonance stabilization of the negative charge onto the carboxyl group is not possible, making the ring significantly less activated for S_NAr. |
| Other Isomers (e.g., 6-bromo-2, 5-bromo-2) | Very Low | In these isomers, the carboxylic acid group is not in an ortho or para position relative to the bromine, providing poor activation for the S_NAr mechanism. |
Expert Insight: Given its poor intrinsic reactivity in S_NAr, forcing a reaction with 4-bromo-2-naphthoic acid would require harsh conditions (high temperatures, very strong nucleophiles) and would likely be low-yielding. For synthetic routes requiring nucleophilic substitution, it is far more effective to choose an isomer with the correct ortho or para relationship, such as 1-bromo-2-naphthoic acid.
Reactivity in Esterification
The conversion of the carboxylic acid to an ester, typically via Fischer esterification, is a fundamental reaction. The rate of this reaction is primarily governed by steric hindrance around the carbonyl carbon.[15] Electronic effects of the bromine substituent are generally considered secondary.
| Isomer | Relative Rate of Esterification | Justification |
| 6-Bromo-2-naphthoic acid | High | The -COOH group is at the 2-position (a β-position), which is sterically unhindered. The distant bromine at the 6-position has no steric impact.[16] |
| 4-Bromo-2-naphthoic acid | High | Similar to the 6-bromo isomer, the -COOH is at the accessible 2-position. The bromine at the 4-position does not create significant steric crowding around the acid functionality. |
| 1-Bromo-2-naphthoic acid | Medium to Low | Although the -COOH is at the 2-position, the adjacent bulky bromine at the 1-position provides some steric shielding, slowing the approach of the alcohol nucleophile. |
| 8-Bromo-1-naphthoic acid | Very Low | The -COOH is at the 1-position (an α-position), which is inherently more crowded than the 2-position due to the adjacent fused ring.[6] The severe peri-interaction with the bromine at the 8-position makes this the most sterically hindered isomer, rendering esterification extremely slow and difficult.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromo-naphthoic Acids
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of isomers with low to moderate steric hindrance, such as 4-bromo-2-naphthoic acid and 6-bromo-2-naphthoic acid.
Objective: To couple a bromo-naphthoic acid with an arylboronic acid.
Materials:
-
Bromo-naphthoic acid isomer (e.g., 4-bromo-2-naphthoic acid) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water (Dioxane/H₂O ratio typically 4:1)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-naphthoic acid (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours depending on the specific substrates.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the naphthoic acid product.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.
Conclusion
The reactivity of bromo-naphthoic acids is a clear illustration of fundamental organic chemistry principles in a complex aromatic system. While 4-bromo-2-naphthoic acid is a versatile intermediate, its reactivity profile is markedly different from its isomers.
-
For C-C bond formation via cross-coupling , isomers with sterically accessible C-Br bonds, like the 4-bromo and 6-bromo variants, are superior choices.
-
For nucleophilic substitution , the electronic relationship between the substituents is critical, and isomers with an ortho or para arrangement are required for efficient reaction.
-
For reactions involving the carboxylic acid , steric hindrance is the dominant factor, with isomers bearing the -COOH group at the 1-position, especially the 8-bromo-1-naphthoic acid, being the most challenging substrates.
A thorough understanding of these structure-activity relationships is essential for any scientist working with these molecules, enabling the logical design of synthetic strategies and the avoidance of unreactive or low-yielding pathways.
References
- Google. (n.d.). Current time in Pasuruan, ID.
- Mitchell, W. J. (n.d.). Steric and electronic effects of alkyl substituents in the naphthalene system. UC Research Repository.
- (n.d.). Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation.
- (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Institutes of Health.
- (2022). Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid.
- (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.
- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
- Smith, C. (1906). CXLVII1.-Steric Hindrance in the Naphthalene Series. RSC Publishing.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Suzuki reaction.
- (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed.
- Quora. (2024). Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position?
- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts.
- ChemicalBook. (n.d.). 6-Bromo-2-naphthoic acid synthesis.
- (2025). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid.
- Reddit. (2020). Help with synthesis of 5-Bromo-2-naphthoic acid.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- (2025). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- YouTube. (2020). Suzuki cross-coupling reaction.
- (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- YouTube. (2022). Suzuki Coupling Mechanism.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-Naphthoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of chemical entities is a foundational requirement in pharmaceutical development. 4-Bromo-2-naphthoic acid, a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of common analytical techniques for the quantification of 4-bromo-2-naphthoic acid, grounded in the principles of scientific integrity and regulatory compliance.
Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This guide is structured to be a self-validating system, where the principles of method validation are not just described but are woven into the comparison of the techniques themselves, empowering you to select and implement the most suitable method for your specific application.
The validation of these analytical procedures is benchmarked against internationally recognized standards, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] These frameworks ensure that a validated method is fit for its intended purpose, providing reliable data throughout the drug development lifecycle.[6][8]
Pillar 1: The Regulatory Framework - Core Validation Parameters
An analytical method's validation is the process of establishing, through laboratory studies, that its performance characteristics meet the requirements for the intended analytical application.[1] The core parameters, as defined by the ICH, are crucial for demonstrating a method's suitability.[9][10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][6]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[9][11][14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Pillar 2: Comparative Analysis of Quantification Techniques
The selection of an analytical technique is a critical decision based on the analyte's physicochemical properties and the specific requirements of the analysis (e.g., routine QC vs. impurity profiling).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preeminent technique for the purity and assay determination of non-volatile organic molecules like 4-bromo-2-naphthoic acid, making it the gold standard in most pharmaceutical labs.[15]
Scientific Rationale: The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4-bromo-2-naphthoic acid, a reversed-phase (RP) C18 column is the logical choice.[16] The non-polar C18 stationary phase retains the hydrophobic naphthalene ring structure, while a polar mobile phase (e.g., a mixture of water and acetonitrile) elutes the compound. The inclusion of an acid, like formic or phosphoric acid, in the mobile phase is crucial.[16] It protonates the carboxylic acid group on the analyte, suppressing its ionization and resulting in a single, well-defined chromatographic peak with minimal tailing. Detection is achieved via a UV detector, as the naphthalene ring system is an excellent chromophore.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high separation efficiency and definitive identification capabilities. However, its application to polar, non-volatile compounds like carboxylic acids presents a specific challenge.
Scientific Rationale: GC separates volatile and thermally stable compounds in the gas phase. 4-bromo-2-naphthoic acid, with its carboxylic acid group, has a high boiling point and is prone to thermal degradation. Therefore, a critical step of derivatization is required to convert the polar -COOH group into a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl ester).[17] This chemical modification is essential for the analyte to be amenable to GC analysis. Once volatilized and separated on the GC column, the analyte enters the mass spectrometer, which provides mass-to-charge ratio data, offering highly specific detection and structural confirmation.[18][19]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more accessible technique for quantitative analysis.[20] However, its utility is highly dependent on the purity of the sample.
Scientific Rationale: This method relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[20] 4-bromo-2-naphthoic acid possesses a naphthalene chromophore that absorbs strongly in the UV region.[21] The key causality here is the assumption of purity. This technique lacks specificity; any impurity that also absorbs at the chosen analytical wavelength will contribute to the absorbance reading, leading to an overestimation of the analyte's concentration. Therefore, it is best suited for quantifying relatively pure samples where potential impurities have significantly different absorption spectra.
Pillar 3: Performance Comparison & Data Summary
The following table summarizes the expected performance characteristics of each validated method for the quantification of 4-bromo-2-naphthoic acid. These values represent typical targets for pharmaceutical analysis.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from impurities) | Very High (Separation + Mass Spec) | Low (Prone to interference) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Range (% of Target) | 80 - 120% | 80 - 120% | 90 - 110% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| LOQ | Low (ng/mL range) | Very Low (pg/mL range) | High (µg/mL range) |
| Throughput | Moderate | Low (due to sample prep) | High |
| Primary Application | Assay, Purity, Stability Testing | Impurity Identification, Trace Analysis | Quick Assay of Pure Substance |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for validating each analytical technique.
Method 1: HPLC-UV Validation Protocol
This protocol outlines the steps to validate a reversed-phase HPLC method for the quantification of 4-bromo-2-naphthoic acid.
Caption: Workflow for HPLC method validation.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 236 nm (based on UV spectra of naphthoic acids[21])
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Stock (1000 µg/mL): Accurately weigh 25 mg of 4-bromo-2-naphthoic acid reference standard into a 25 mL volumetric flask and dissolve in diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample to a target concentration of 100 µg/mL in diluent.
-
-
Validation Experiments:
-
Specificity: Analyze blank diluent, a sample solution, and a sample solution spiked with known potential impurities. The peak for 4-bromo-2-naphthoic acid should be free of co-eluting peaks.
-
Linearity: Prepare a series of at least five concentrations from the standard stock (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[22]
-
Accuracy: Prepare samples at three concentration levels (e.g., 80, 100, 120 µg/mL) by spiking a blank matrix. Analyze each level in triplicate (n=3). Calculate the percent recovery at each level. Acceptance criteria: 98.0-102.0%.[14]
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The RSD of the peak areas should be ≤ 2.0%.
-
Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (typically S/N ≥ 10) or by calculating from the standard deviation of the response and the slope of the linearity curve.[13] Verify the determined LOQ by analyzing a standard at this concentration and confirming acceptable precision and accuracy.
-
Method 2: GC-MS Validation Protocol
This protocol details the validation of a GC-MS method following a derivatization step.
Caption: Workflow for GC-MS method validation.
-
Derivatization:
-
Evaporate an aliquot of the sample/standard solution to dryness under nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., 70 °C for 30 minutes) to form the trimethylsilyl ester of 4-bromo-2-naphthoic acid.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film)
-
Carrier Gas: Helium at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte. Full Scan mode for specificity.
-
Ion Source Temperature: 230 °C
-
-
Validation Experiments:
-
Specificity: Analyze a derivatized blank and a spiked sample in Full Scan mode to confirm the absence of interfering peaks at the retention time of the analyte and to verify the mass spectrum.
-
Linearity, Accuracy, Precision: Follow the same principles as for the HPLC method, preparing standards and samples, derivatizing them consistently, and then injecting them into the GC-MS. Calculations are based on the peak areas from the extracted ion chromatogram in SIM mode.
-
Method 3: UV-Vis Spectrophotometry Validation Protocol
This protocol is for the validation of a direct UV-Vis spectrophotometric assay.
Caption: Workflow for UV-Vis method validation.
-
Instrumental Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer
-
Solvent: Methanol or Ethanol
-
Wavelength Scan: Scan a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Analytical Wavelength: Use the determined λmax for all quantitative measurements.
-
-
Standard and Sample Preparation:
-
Standard Stock (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask and dissolve in the chosen solvent.
-
Sample Solution (10 µg/mL): Prepare the test sample to a target concentration of approximately 10 µg/mL in the same solvent.
-
-
Validation Experiments:
-
Specificity: Scan the sample solution and a blank matrix. The spectral shape of the sample should match that of the standard. Any significant distortion may indicate interfering substances.
-
Linearity: Prepare a series of at least five concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) from the standard stock. Measure the absorbance of each against a solvent blank. Plot absorbance vs. concentration. The correlation coefficient (R²) should be ≥ 0.997.
-
Accuracy & Precision: Follow the same principles as for the HPLC method, using absorbance values instead of peak areas for all calculations.
-
Conclusion and Authoritative Recommendation
For the comprehensive quality control of 4-bromo-2-naphthoic acid in a drug development setting, a validated High-Performance Liquid Chromatography (HPLC) method is unequivocally the most appropriate choice . It provides the optimal balance of specificity, accuracy, precision, and sensitivity required to not only determine the assay of the main component but also to separate and quantify potential process impurities and degradation products.[15] A well-validated HPLC method is a stability-indicating one, a critical requirement for regulatory submissions.
While GC-MS offers superior specificity and sensitivity, the necessity of a derivatization step adds complexity, time, and a potential source of variability, making it less suitable for routine quality control. Its strength lies in impurity identification and characterization. UV-Vis spectrophotometry , though rapid and simple, lacks the specificity required for reliable quantification in anything other than a highly pure substance and is not capable of resolving the analyte from its potential impurities.
Ultimately, the choice of method must be fit for its intended purpose, a core principle of analytical procedure validation.[6][8] By adhering to the validation frameworks established by regulatory bodies like the ICH and USP, researchers can ensure the generation of robust, reliable, and defensible analytical data.[1][6][23]
References
- 1. uspbpep.com [uspbpep.com]
- 2. youtube.com [youtube.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. iosrphr.org [iosrphr.org]
- 13. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 18. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phcogj.com [phcogj.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 22. demarcheiso17025.com [demarcheiso17025.com]
- 23. investigationsquality.com [investigationsquality.com]
A Comparative Guide to the Biological Activity of 4-Bromo-2-Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Naphthoic Acid Scaffold
Naphthoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The naphthalene ring system offers a rigid, lipophilic framework that can be readily functionalized to modulate pharmacological properties. The introduction of a bromine atom at the 4-position of the 2-naphthoic acid core is a strategic modification intended to enhance biological activity. Halogen atoms, particularly bromine, can increase lipophilicity, thereby improving membrane permeability, and can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
This guide will delve into the reported biological activities of derivatives of 4-bromo-2-naphthoic acid and related structures, providing a comparative analysis based on available scientific literature. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity: A Promising Frontier
The quest for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds, with naphthoquinone and naphthoic acid derivatives showing considerable promise.[2][3][4][5] While direct studies on a broad series of 4-bromo-2-naphthoic acid derivatives are limited, research on related structures provides compelling evidence for their potential as anticancer agents.
For instance, a study on naphthoquinone aromatic amides, synthesized from 1-hydroxy-2-naphthoic acid, demonstrated potent inhibitory activity against various cancer cell lines.[5] This suggests that amide derivatives of the naphthoic acid scaffold are a promising avenue for anticancer drug development. Furthermore, research on benzofuran derivatives has shown that bromo-substituted compounds can exhibit significant cytotoxic effects against cancer cells.[6]
One notable study identified 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618), a bromo-substituted naphthoic acid derivative, as a potent allosteric inhibitor of NMDA receptors with an IC50 value of approximately 2 µM.[7] While the primary application discussed is for neurological conditions, the ability to potently interact with a biological target highlights the potential of bromo-substituted naphthoic acids in modulating cellular pathways.
Comparative Anticancer Activity Data
To provide a comparative perspective, the following table summarizes the anticancer activity of selected naphthoquinone and naphthoic acid derivatives from the literature. It is important to note that these are not all direct derivatives of 4-bromo-2-naphthoic acid but serve to illustrate the potential of this chemical class.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Amide | Benzamide 22 | NCI-H187 | Potent Inhibition | [5] |
| Naphthoquinone Amide | Naphthamide 23 | KB | Potent Inhibition | [5] |
| Naphthoquinone Amide | Naphthamide 43 | KB | Potent Inhibition | [5] |
| Bromo-Naphthoic Acid Derivative | UBP618 | - | ~2 (NMDA Receptor) | [7] |
| Benzofuran Derivative | Bromo derivative 14c | HCT116 | 3.27 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29, Panc-1, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-bromo-2-naphthoic acid derivatives and a positive control (e.g., doxorubicin) in the culture medium. Add the compounds to the wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[8]
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Naphthoic acid derivatives have emerged as a promising area of investigation.[9][10] A study on 4-substituted 2-naphthamide derivatives demonstrated their potential as efflux pump inhibitors (EPIs) in Gram-negative bacteria.[11] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. This finding suggests that amides of 4-bromo-2-naphthoic acid could act as valuable adjuvants in antibiotic therapy.
Furthermore, a study on the synthesis of novel amides of esters of substituted 1,4-dihydropyridines showed that some of these compounds exhibited considerable activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[12] While not direct derivatives, this highlights the potential of amide-containing heterocyclic systems, which can be derived from 4-bromo-2-naphthoic acid.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some amide derivatives against various microorganisms, illustrating the potential of this class of compounds.
| Compound Class | Specific Derivative | Microorganism | MIC (mM) | Reference |
| Sorbic Acid Amide | a7 | B. subtilis | 0.17 | [10] |
| Sorbic Acid Amide | a7 | S. aureus | 0.50 | [10] |
| 1,4-Dihydropyridine Amide | Hydroxyl substituted 2b | S. aureus, L. monocytogenes | Active | [12] |
| 1,4-Dihydropyridine Amide | Hydroxyl substituted 3b | S. sonnei, Y. enterolytica | Active | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare serial two-fold dilutions of the 4-bromo-2-naphthoic acid derivatives and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[14][15][16][17][18]
A significant body of research has focused on 4-phenyl-2-naphthoic acid derivatives as potent and selective antagonists of the P2Y14 receptor.[14][15] This receptor is activated by UDP-glucose, a molecule released from damaged cells, and its activation promotes inflammation.[14] Antagonists of the P2Y14 receptor, therefore, have the potential to be effective anti-inflammatory agents. While these studies do not specifically focus on 4-bromo derivatives, they establish the 2-naphthoic acid scaffold as a promising starting point for the development of anti-inflammatory drugs. The introduction of a bromine atom at the 4-position could potentially enhance the binding affinity and selectivity for the P2Y14 receptor or other inflammatory targets.
Comparative Anti-inflammatory Activity Data
The following table showcases the inhibitory activity of some 4-phenyl-2-naphthoic acid derivatives on the P2Y14 receptor.
| Compound | P2Y14R IC50 (nM) | Reference |
| Derivative 1 (PPTN) | 6-8 | [14] |
| Derivative 7 | 9.69 | [14] |
| Derivative 11 | 9.48 | [14] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathway for LPS-induced NO Production
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages and potential points of inhibition by test compounds.
Step-by-Step Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 4-bromo-2-naphthoic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available literature on naphthoic acid and related derivatives provides some preliminary insights into the structure-activity relationships that can guide the future design of 4-bromo-2-naphthoic acid derivatives.
-
Amide and Ester Modifications: The conversion of the carboxylic acid moiety to amides or esters appears to be a viable strategy for modulating biological activity. For antimicrobial applications, specific amide derivatives have shown enhanced potency.[10] In the context of anticancer agents, amide derivatives of naphthoquinones have demonstrated significant cytotoxicity.[5]
-
Substitution at the 4-Position: While this guide focuses on 4-bromo derivatives, studies on 4-phenyl-2-naphthoic acids as P2Y14R antagonists highlight the importance of substitution at this position for achieving high-affinity binding.[14] The nature of the substituent at the 4-position is a critical determinant of activity and selectivity.
-
Halogenation: The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further investigation is needed to systematically evaluate the effect of bromine substitution at the 4-position on the anticancer, antimicrobial, and anti-inflammatory activities of 2-naphthoic acid derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a library of 4-bromo-2-naphthoic acid derivatives, including esters, amides, and hydrazides with diverse substituents. This will enable a more comprehensive understanding of the SAR and the identification of lead compounds for further development.
Conclusion
This guide has provided a comparative overview of the potential biological activities of 4-bromo-2-naphthoic acid derivatives, drawing upon data from related compound series. The available evidence suggests that this scaffold holds significant promise for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this intriguing class of molecules. As with any drug discovery program, a multidisciplinary approach that combines chemical synthesis, biological screening, and mechanistic studies will be crucial for unlocking the full potential of 4-bromo-2-naphthoic acid derivatives in addressing unmet medical needs.
References
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. [Link]
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. [Link]
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Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. [Link]
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In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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Design, Synthesis and Biological Activity Evaluation of Novel 4-subtituted 2-naphthamide Derivatives as AcrB Inhibitors. [Link]
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Synthesis and biological evaluation of novel naphthoquinone derivatives as potential anticancer and antimicrobial agents. [Link]
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Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin. [Link]
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Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. [Link]
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The synthesis, characterization, antioxidant and antimicrobial activity of some novel amides of the esters of substituted 1,4-di. [Link]
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Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. [Link]
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Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
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Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One. [Link]
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Cytotoxic activity expressed as IC 50 of compounds 2a-h against tumor cell lines. [Link]
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First synthesis and anticancer activity of novel naphthoquinone amides. [Link]
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A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin. [Link]
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Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Link]
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Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. [Link]
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Structure‐activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromo-2-Naphthoic Acid Isomers
For: Researchers, scientists, and drug development professionals
In the realm of pharmaceutical development and materials science, the precise identification of isomers is not merely an academic exercise; it is a critical step that ensures the safety, efficacy, and patentability of a new chemical entity. Positional isomers, such as the various forms of bromo-2-naphthoic acid, can exhibit vastly different biological activities and physical properties. Consequently, robust analytical methods for their unambiguous differentiation are paramount.
This guide provides an in-depth comparison of 4-bromo-2-naphthoic acid with two of its structural isomers: 1-bromo-2-naphthoic acid and 6-bromo-2-naphthoic acid. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to distinguish these closely related molecules. The discussion is grounded in the principles of chemical structure and its influence on spectral output, offering field-proven insights into experimental design and data interpretation.
The Isomers in Focus
The selection of 1-bromo-2-naphthoic acid and 6-bromo-2-naphthoic acid for comparison with 4-bromo-2-naphthoic acid is deliberate. It allows for the examination of two distinct scenarios:
-
Peri Interaction (1-bromo vs. 4-bromo): The bromine and carboxylic acid groups are on the same aromatic ring. The key difference is the proximity of the bromine to the carboxylic acid, which introduces significant steric and electronic effects.
-
Inter-annular Electronic Effects (6-bromo vs. 4-bromo): The bromine is located on the adjacent aromatic ring. This allows for an analysis of how substituent effects are transmitted across the naphthalene system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can map out the structure with high confidence.
¹H NMR Spectroscopy: A Tale of Two Rings
The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) provides a unique fingerprint for each isomer. The key to interpretation lies in understanding how the electron-withdrawing nature of the bromine and carboxylic acid groups, as well as anisotropic effects from the aromatic rings, influence the chemical shifts of the naphthalene protons.
-
4-bromo-2-naphthoic acid: We expect to see a distinct pattern of doublets and multiplets. The proton at the C1 position, being ortho to the carboxylic acid, will likely be the most downfield-shifted aromatic proton (excluding the acidic proton). The proton at C3, adjacent to the bromine, will also experience a downfield shift.
-
1-bromo-2-naphthoic acid: The close proximity of the bromine and carboxylic acid groups at C1 and C2 will cause significant deshielding of the proton at C8 due to the peri-interaction. This steric compression and electronic effect often results in a uniquely downfield signal for H-8, a hallmark of 1,2-disubstituted naphthalenes.
-
6-bromo-2-naphthoic acid: With the substituents on different rings, the coupling patterns will be more complex. The protons on the ring bearing the carboxylic acid (H-1, H-3, H-4) and the protons on the brominated ring (H-5, H-7, H-8) will form two distinct spin systems.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.
-
Carbonyl Carbon (C=O): The chemical shift of the carboxylic acid carbon (typically 165-175 ppm) will be subtly influenced by the position of the bromine atom.
-
Brominated Carbon (C-Br): The direct attachment of the electronegative bromine atom results in a characteristic chemical shift for the carbon it is bonded to. The exact value will vary between isomers.
-
Quaternary Carbons: The two carbons at the ring fusion (C-4a and C-8a) and the carbons bearing the substituents will appear as signals with lower intensity (in a standard proton-decoupled spectrum) and their shifts are highly diagnostic of the substitution pattern.[2]
Table 1: Comparative ¹H and ¹³C NMR Data for Bromo-2-naphthoic Acid Isomers (in DMSO-d6)
| Compound | Selected ¹H NMR Chemical Shifts (δ, ppm) | Selected ¹³C NMR Chemical Shifts (δ, ppm) |
| 4-bromo-2-naphthoic acid | Data not fully available in searched sources. Expect signals for H-1 and H-3 to be significantly downfield. | Data not fully available in searched sources. |
| 1-bromo-2-naphthoic acid | H-8 often significantly downfield (>8.2 ppm) due to peri-interaction. | C=O ~167 ppm, C1-Br ~125-130 ppm. |
| 6-bromo-2-naphthoic acid | 8.62 (s, 1H, H-1), 8.30 (d, 1H, H-5), 8.09 (d, 1H, H-4), 7.99 (d, 1H, H-8), 7.72 (dd, 1H, H-7), 13.15 (br s, 1H, COOH)[1] | 167.30 (COOH), 136.11, 131.63, 130.90, 130.64, 130.01, 129.83, 128.81, 127.61, 126.50, 121.93[1] |
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For the bromo-2-naphthoic acid isomers, the key vibrational bands to monitor are those associated with the carboxylic acid group and the C-Br bond.
-
O-H Stretch: The carboxylic acid O-H bond will appear as a very broad band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding, which typically results in the formation of dimers in the solid state.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be observed between 1680-1710 cm⁻¹. The exact position can be influenced by conjugation with the naphthalene ring and any intramolecular hydrogen bonding.
-
C-Br Stretch: The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, between 600-500 cm⁻¹. While this region can be complex, the presence of a band in this area is indicative of the bromo-substituent.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.
While the IR spectra of the three isomers will share these general features, subtle shifts in the peak positions, particularly for the C=O stretch and the out-of-plane C-H bends, can be used for differentiation, especially when comparing against a known reference standard.
Table 2: Key IR Absorption Frequencies for Substituted Naphthoic Acids
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Observations for Isomers |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Present in all isomers, minor shifts possible. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 (strong, sharp) | Subtle shifts expected due to electronic differences. |
| Aromatic C=C Stretch | 1450 - 1600 (multiple bands) | Pattern will be similar but with minor variations. |
| Out-of-Plane C-H Bending | 675 - 900 | Pattern is highly dependent on the substitution on the rings and can be a key differentiator. |
| C-Br Stretch | 500 - 600 | Present in all isomers. |
Data based on general values for aromatic carboxylic acids and bromoarenes.[6][7][8][9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.
-
Molecular Ion Peak (M⁺): All three isomers have the same molecular formula (C₁₁H₇BrO₂) and therefore the same nominal molecular weight (250/252 u). A key feature of bromine-containing compounds is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺, which is a definitive indicator of the presence of a single bromine atom.[10][11]
-
Fragmentation: While the molecular weight is identical, the fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting fragment ions will depend on the original position of the substituents.
-
Loss of •OH (M-17) and •COOH (M-45): These are common fragmentation pathways for carboxylic acids.
-
Loss of •Br (M-79/81): Cleavage of the C-Br bond will result in a fragment ion corresponding to the naphthoyl cation.
-
Formation of Benzoyl-type Cations: Alpha-cleavage next to the carbonyl group can lead to the formation of a bromonaphthoyl cation ([C₁₁H₆BrO]⁺) or related fragments. The relative abundance of these fragments may vary between isomers.[12][13]
-
The subtle differences in fragment ion intensities can serve as a fingerprint to distinguish the isomers, particularly when analyzed with high-resolution mass spectrometry which can provide exact mass measurements.
Experimental Workflows and Protocols
Achieving high-quality, reproducible spectroscopic data requires adherence to standardized protocols.
Diagram: General Spectroscopic Characterization Workflow
Caption: Generalized workflow for the spectroscopic characterization of solid organic compounds.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the bromo-2-naphthoic acid isomer.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as these compounds may have limited solubility in CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous assignment, 2D NMR experiments like COSY and HSQC may be necessary.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Protocol 2: FT-IR (ATR) Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe (for solids) or by dissolving the sample in a volatile solvent and injecting it into a GC-MS system.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Analysis: Examine the spectrum for the molecular ion peak (M⁺ and M+2⁺) and characteristic fragment ions.
Conclusion
The differentiation of 4-bromo-2-naphthoic acid from its isomers, 1-bromo-2-naphthoic acid and 6-bromo-2-naphthoic acid, is a clear demonstration of the power of modern spectroscopic methods. While MS and IR provide valuable confirmatory data—verifying the molecular weight, the presence of a bromine atom, and the carboxylic acid functional group—it is NMR spectroscopy that offers the most definitive and unambiguous structural elucidation. The distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, arising from the unique electronic and steric environments in each isomer, serve as a robust fingerprint for identification. By employing these techniques in a coordinated workflow, researchers can confidently distinguish between closely related isomers, a critical capability in the rigorous landscape of drug discovery and chemical research.
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Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Adcock, W., Alste, J., Rizvi, S. Q. A., & Aurangzeb, M. (1976). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society. Available at: [Link]
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¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry. Available at: [Link]
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Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]
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Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid. (2018). Angewandte Chemie International Edition. Available at: [Link]
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Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. (n.d.). ResearchGate. Available at: [Link]
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1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665. (n.d.). PubChem. Available at: [Link]
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Substituent effects in the naphthalene ring system by fluorine-19 NMR. (1976). Journal of the American Chemical Society. Available at: [Link]
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Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). Journal of Mass Spectrometry. Available at: [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2011). Analytical and Bioanalytical Chemistry. Available at: [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL). (n.d.). Save My Exams. Available at: [Link]
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Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Available at: [Link]
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Spectrometric Identification of Organic Compounds, 7th ed. (2005). Wiley. Available at: [Link]
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2-Naphthalenecarboxylic acid. (n.d.). NIST Chemistry WebBook. Available at: [Link]
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7-Bromo-2-naphthol | C10H7BrO | CID 613827. (n.d.). PubChem. Available at: [Link]
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2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503. (n.d.). PubChem. Available at: [Link]
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4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591. (n.d.). PubChem. Available at: [Link]
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4-Bromo-3-hydroxy-2-naphthoic acid. (2018). SIELC Technologies. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Available at: [Link]
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6-Bromo-2-naphthoic acid CAS#: 5773-80-8. (n.d.). ChemWhat. Available at: [Link]
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A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (2015). Journal of the Brazilian Chemical Society. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-2-Naphthoic Acid
This guide provides a comparative analysis of catalytic systems for the functionalization of 4-bromo-2-naphthoic acid, a critical building block in the synthesis of pharmaceuticals and advanced materials. We will delve into the mechanistic nuances of pivotal cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and materials science to make informed decisions for catalyst selection and reaction optimization.
The Strategic Importance of 4-Bromo-2-Naphthoic Acid Functionalization
Derivatives of 2-naphthoic acid are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The ability to precisely and efficiently modify the 4-position of the naphthyl ring via cross-coupling reactions opens a vast chemical space for the synthesis of novel compounds with tailored properties. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, functional group tolerance, and overall process viability. This guide will compare catalysts for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The Engine of Synthesis: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a palladium-centered catalytic cycle. While specific details vary, the general mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (4-bromo-2-naphthoic acid), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br >> Cl.[1]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck):
-
In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[2]
-
In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the Pd(II) complex.[3][4]
-
In the Heck reaction, an alkene coordinates to the palladium, followed by insertion of the alkene into the palladium-carbon bond.[5]
-
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
The ligand, base, and solvent are not mere spectators; they are crucial modulators of the catalyst's stability, activity, and selectivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and influence both the oxidative addition and reductive elimination steps.[7] The base is often required to activate one of the coupling partners (e.g., the boronic acid in a Suzuki reaction) or to neutralize the HX acid produced.[2][8]
Caption: General Palladium Cross-Coupling Cycle.
Comparative Analysis of Catalytic Systems
The following sections provide a detailed comparison of catalyst systems for the most common cross-coupling reactions, complete with experimental protocols and performance data.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki reaction is a robust and widely used method for creating carbon-carbon bonds between aryl halides and organoboron compounds. Its tolerance for a broad range of functional groups and use of generally non-toxic reagents make it a favorite in pharmaceutical synthesis.[8][9]
Causality Behind Experimental Choices: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the rate-limiting oxidative addition and the final reductive elimination step. The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[2] The solvent choice often depends on the solubility of the reactants and the required reaction temperature.
Comparative Data for Suzuki-Miyaura Catalysts
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd(OAc)₂ (2 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate-Good | Classic conditions, may require longer times. |
| Pd₂(dba)₃ (1 mol%) | SPhos | K₃PO₄ | Dioxane | 80-100 | 2-6 | Good-Excellent | Highly active system for challenging substrates. |
| Pd(PPh₃)₄ (3 mol%) | (None) | Na₂CO₃ | DME/H₂O | 85 | 16 | Good | A common, single-component precatalyst. |
| PdCl₂(dppf) (2 mol%) | (dppf) | Cs₂CO₃ | DMF | 90 | 8 | Good-Excellent | Effective for heteroaryl and complex substrates. |
Note: Data is representative for reactions of aryl bromides and may require optimization for 4-bromo-2-naphthoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-naphthoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the naphthoic acid. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, offering a powerful method for synthesizing substituted olefins like styrenes and cinnamates.[5][10]
Causality Behind Experimental Choices: The reaction is typically catalyzed by Pd(OAc)₂ or PdCl₂.[5][11] While phosphine ligands can be used, "phosphine-free" conditions are common, often relying on the solvent or amine base to stabilize the catalyst. The base, usually a hindered amine like triethylamine, is crucial for neutralizing the HBr formed and regenerating the Pd(0) catalyst in the final step of the cycle.[5] Polar aprotic solvents like DMF or NMP are preferred to facilitate the formation of the cationic palladium intermediate.[12]
Comparative Data for Heck Reaction Catalysts
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd(OAc)₂ (1-2 mol%) | (None) | Et₃N | DMF | 100-120 | 12-24 | Good | Classic "Jeffery conditions" without phosphine. |
| Pd(OAc)₂ (1 mol%) | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 16 | Good | Phosphine ligand can improve catalyst stability. |
| PdCl₂(PPh₃)₂ (2 mol%) | (None) | Et₃N | NMP | 110 | 10 | Good-Excellent | Pre-formed complex often gives reliable results. |
| Palladacycle (0.1 mol%) | (None) | NaOAc | DMAc | 120-140 | 4-8 | Excellent | Highly active catalysts allowing for low loadings. |
Note: Data is representative for reactions of aryl bromides and may require optimization for 4-bromo-2-naphthoic acid.
Experimental Protocol: Heck Reaction
-
Setup: In a sealed tube, combine 4-bromo-2-naphthoic acid (1.0 mmol), the alkene (e.g., styrene or butyl acrylate, 1.5 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF, 4 mL) followed by the base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 110 °C) with stirring. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and acidify with 1M HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: Experimental Workflow for the Heck Reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating internal alkynes that are valuable intermediates in organic synthesis.[3]
Causality Behind Experimental Choices: The classic Sonogashira reaction employs a dual catalytic system.[13] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst.[3][4] The copper facilitates the deprotonation of the terminal alkyne by the amine base (e.g., Et₃N, DIPEA) to form a copper acetylide intermediate, which then undergoes rapid transmetalation to the palladium center.[14] The development of copper-free protocols is an important advancement, mitigating issues with copper-catalyzed alkyne homocoupling (Glaser coupling).[13][14]
Comparative Data for Sonogashira Catalysts
| Pd Precursor (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Notes |
| Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | THF | 25-50 | Excellent | Standard, highly reliable conditions.[4] |
| Pd(PPh₃)₄ (3%) | CuI (5%) | i-Pr₂NH | Toluene | 60 | Excellent | Alternative Pd(0) source. |
| Pd(OAc)₂ (2%) / PPh₃ | CuI (4%) | Et₃N | DMF | 80 | Good | In-situ generation of the active catalyst. |
| PdCl₂(MeCN)₂ (2%) | (None) | Piperidine | Toluene | 100 | Good | Example of a copper-free system. |
Note: Data is representative for reactions of aryl bromides and may require optimization for 4-bromo-2-naphthoic acid.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-naphthoic acid (1.0 mmol), the palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Solvent/Reagents: Add anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the amine base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water.
-
Purification: Acidify the aqueous layer and extract the product as described in the Suzuki protocol. Dry, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. It allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions.[6][15]
Causality Behind Experimental Choices: The key to a successful Buchwald-Hartwig amination is the ligand. Early systems suffered from side reactions like beta-hydride elimination.[16] The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, JohnPhos) by Buchwald, Hartwig, and others was a breakthrough.[6][17] These ligands promote the final, often rate-limiting, C-N reductive elimination step while sterically discouraging side reactions. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active palladium-amido complex.[18]
Comparative Data for Buchwald-Hartwig Catalysts
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ (1%) | BINAP (1.5%) | NaOt-Bu | Toluene | 100 | Good | Second-generation catalyst, good for many amines.[6] | | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ | t-BuOH | 100 | Excellent | Highly general system for aryl bromides. | | [Pd(allyl)Cl]₂ (1%) | t-BuXPhos (4%) | NaOt-Bu | Toluene | 110 | Excellent | Effective for sterically demanding amines.[17] | | Pd(OAc)₂ (2%) | RuPhos (4%) | Cs₂CO₃ | Dioxane | 100 | Excellent | Another highly active and versatile ligand. |
Note: Data is representative for reactions of aryl bromides and may require optimization for 4-bromo-2-naphthoic acid.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk tube. Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add 4-bromo-2-naphthoic acid (1.0 mmol) and the amine (1.2 mmol).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and then acidify with 1M HCl.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Caption: Key steps in Buchwald-Hartwig Amination.
Conclusion and Future Outlook
The functionalization of 4-bromo-2-naphthoic acid via cross-coupling reactions is a testament to the power of modern organometallic catalysis. For C-C bond formation, Suzuki-Miyaura and Heck reactions offer versatile pathways, with catalyst choice dictated by the coupling partner. The Sonogashira reaction remains the gold standard for introducing alkynyl groups, while the Buchwald-Hartwig amination provides unparalleled access to arylamines.
The selection of the optimal catalyst system is not a one-size-fits-all decision. It requires a deep understanding of the reaction mechanism and careful consideration of the substrate's electronic and steric properties. The use of bulky, electron-rich phosphine ligands has become a common strategy across all these reactions to enhance catalytic activity and stability. As the field evolves, we anticipate the development of even more active, robust, and sustainable catalysts, likely based on earth-abundant metals, further expanding the synthetic chemist's toolkit for creating the next generation of pharmaceuticals and materials.[19]
References
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. [Link]
-
Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Heck Reaction—State of the Art. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
The Buchwald-Hartwig Amination Reaction. [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]
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A Comprehensive Guide to Assessing the Purity of Synthesized 4-Bromo-2-Naphthoic Acid Against a Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the purity of synthesized compounds is paramount. This guide provides an in-depth, technical comparison for assessing the purity of synthesized 4-bromo-2-naphthoic acid against a certified reference standard. As a senior application scientist, my focus is to blend theoretical knowledge with practical, field-tested insights to ensure the reliability and reproducibility of your results.
Introduction: The Significance of Purity in 4-Bromo-2-Naphthoic Acid
4-Bromo-2-naphthoic acid is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and advanced materials. Impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, rigorous purity assessment is a critical step in the synthetic workflow. This guide will walk you through a multi-pronged approach to purity determination, emphasizing the "why" behind each experimental choice.
Synthesis of 4-Bromo-2-Naphthoic Acid: A Brief Overview
A common synthetic route to 4-bromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. One established method involves reacting 2-naphthoic acid with bromine in acetic acid, often with refluxing for an extended period to drive the reaction to completion.[1] Another approach is the hydrolysis of its ester precursor, methyl 6-bromo-2-naphthalenecarboxylate, using a base like potassium hydroxide.[2] The choice of synthesis route can influence the impurity profile of the crude product.
Part 1: Foundational Purity Assessment - The First Line of Defense
Before employing sophisticated analytical instrumentation, traditional methods can provide a rapid and cost-effective preliminary assessment of purity.
Melting Point Analysis
The Principle: A pure crystalline solid has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[3]
Experimental Protocol:
-
Pack a small amount of the dried, synthesized 4-bromo-2-naphthoic acid into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Compare the observed melting point range with that of a certified reference standard.
Interpretation of Results:
| Observation | Implication |
| Sharp melting point, matching the standard | High likelihood of purity |
| Broad melting point range, lower than the standard | Presence of impurities |
Note: While indicative, melting point analysis is not a definitive purity test and should be supplemented with other techniques.
Thin-Layer Chromatography (TLC)
The Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[3] A pure compound should ideally appear as a single spot.
Experimental Protocol:
-
Prepare a TLC plate (silica gel on an inert backing).
-
Spot a dilute solution of the synthesized product and the reference standard side-by-side on the baseline of the plate.
-
Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to prevent streaking of the carboxylic acid).[3]
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Retardation Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Interpretation of Results:
| Observation | Implication |
| A single spot for the synthesized product with the same Rf value as the standard | Good indication of purity |
| Multiple spots for the synthesized product | Presence of impurities |
| A single spot with a different Rf value than the standard | Potential for a different compound or significant impurity |
Part 2: Confirmatory Purity Analysis - A Deeper Dive
For a comprehensive and quantifiable assessment of purity, spectroscopic and chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC)
The Principle: HPLC is a powerful technique that separates components of a mixture based on their affinity for a stationary phase (the column) and a mobile phase.[4][5] It provides both qualitative and quantitative information about the purity of a sample. For aromatic carboxylic acids like 4-bromo-2-naphthoic acid, reversed-phase HPLC is a common and effective method.[4][5]
Experimental Protocol (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like phosphoric or formic acid to ensure the carboxylic acid remains protonated.[4]
-
Detection: UV detector set at a wavelength where 4-bromo-2-naphthoic acid has strong absorbance.
-
Sample Preparation: Prepare a standard solution of known concentration using the reference material and a solution of the synthesized product at approximately the same concentration.
-
Injection: Inject equal volumes of the standard and sample solutions.
Data Analysis and Interpretation:
The purity of the synthesized sample can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Table 1: Hypothetical HPLC Data Comparison
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Standard 4-bromo-2-naphthoic acid | 5.2 | 1,500,000 | 99.9 |
| Synthesized 4-bromo-2-naphthoic acid | 5.2 | 1,450,000 | 96.7 |
| Impurity 1 | 3.8 | 35,000 | - |
| Impurity 2 | 6.1 | 15,000 | - |
This data indicates the synthesized sample has a purity of 96.7%, with two detectable impurities.
Spectroscopic Analysis
Spectroscopic methods provide information about the chemical structure of the synthesized compound, which can be compared to the standard to confirm its identity and the absence of structurally similar impurities.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, integration values, and coupling patterns of the synthesized product should match those of the standard.[2]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts should be consistent with the structure of 4-bromo-2-naphthoic acid.[2][6]
2. Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of the synthesized 4-bromo-2-naphthoic acid should show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and the aromatic C-H and C=C stretches, which should align with the spectrum of the reference standard.[7]
3. Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum of the synthesized product should show a molecular ion peak corresponding to the molecular weight of 4-bromo-2-naphthoic acid (C11H7BrO2). A high-resolution mass spectrum can confirm the elemental composition.[2] The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) should also be observed.
Part 3: Workflow and Decision Making
The following diagram illustrates a logical workflow for assessing the purity of synthesized 4-bromo-2-naphthoic acid.
Caption: Workflow for purity assessment of 4-bromo-2-naphthoic acid.
Conclusion
A multi-faceted approach is essential for the robust assessment of synthesized 4-bromo-2-naphthoic acid's purity. By combining foundational techniques like melting point analysis and TLC with the quantitative power of HPLC and the structural confirmation provided by spectroscopic methods, researchers can have high confidence in the quality of their material. This rigorous validation is a cornerstone of good scientific practice and is critical for the successful development of new pharmaceuticals and materials.
References
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SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
-
Abou-Taleb, N. H., El-Sayed, M. M., & El-Sherbiny, I. M. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(5), 785–791. [Link]
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Fukushima, T., Inomata, R., & Ohtsuki, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]
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Fukushima, T., Inomata, R., & Ohtsuki, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]
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Kowalska, J., Szterk, A., & Puzanowska-Tarasiewicz, H. (2011). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1017-1022. [Link]
-
Chromatography Today. Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]
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Kowalska, J., Szterk, A., & Puzanowska-Tarasiewicz, H. (2014). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1358, 149-156. [Link]
-
Reddit. (2020, April 2). Help with synthesis of 5-Bromo-2-naphthoic acid. Retrieved from [Link]
-
ISBN: 978-93-91842-69-7. AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Chapter: 01. Retrieved from [Link]
-
PubChem. 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). Retrieved from [Link]
- Google Patents. (2014). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
HELIX Chromatography. HPLC Methods for analysis of 2-Naphthoic Acid. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 4-Bromo-2-Naphthoic Acid and its Esters: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthoic acid scaffold represents a privileged structure, serving as a foundation for the development of novel therapeutic agents. The strategic modification of this core, through halogenation and esterification, offers a pathway to modulate pharmacological properties, including cytotoxicity. This guide provides a comparative analysis of the cytotoxic potential of 4-bromo-2-naphthoic acid and its ester derivatives, drawing upon established structure-activity relationships of related compounds to inform future research and drug discovery efforts.
The Naphthoic Acid Backbone: A Platform for Anticancer Agent Design
Naphthoic acid derivatives have garnered significant interest for their diverse biological activities.[1] While research directly investigating the cytotoxic profile of 4-bromo-2-naphthoic acid is limited, studies on analogous structures provide a strong basis for predicting its potential. The core naphthalene ring system is a common feature in a variety of bioactive molecules, and its derivatives have been explored for their anticancer properties.[2][3]
The Influence of Bromine Substitution on Cytotoxicity
The introduction of a bromine atom at the 4-position of the 2-naphthoic acid scaffold is anticipated to significantly influence its cytotoxic profile. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency of drug candidates. The presence of a bulky and lipophilic bromine atom can improve membrane permeability and facilitate interactions with biological targets. Studies on other brominated compounds have demonstrated enhanced cytotoxic effects, suggesting a similar trend for 4-bromo-2-naphthoic acid.[4]
Esterification: A Tool to Modulate Potency and Selectivity
Esterification of the carboxylic acid moiety of 4-bromo-2-naphthoic acid presents a versatile approach to fine-tune its cytotoxic activity. The nature of the ester group can impact several key parameters:
-
Lipophilicity: Increasing the alkyl chain length of the ester can enhance lipophilicity, potentially leading to improved cellular uptake and greater cytotoxicity.
-
Steric Hindrance: The size and shape of the ester group can influence how the molecule interacts with its target, potentially improving selectivity for cancer cells over normal cells.
-
Metabolic Stability: Esters can be designed to be stable in circulation but hydrolyzed by intracellular esterases, leading to the targeted release of the active carboxylic acid within cancer cells.
Studies on naphthoquinone esters have shown that modifications to the ester side chain can significantly impact their anticancer activity.[5][6] For instance, the introduction of cyclic substituents at the 2'-position of the propyl chain of naphthoquinone esters demonstrated that a 2'-cyclopentyl substituent resulted in stronger activity compared to a 2'-cyclohexyl substituent.[6] This highlights the sensitivity of cytotoxic activity to the steric and electronic properties of the ester group.
Comparative Cytotoxicity Data of Related Naphthoic Acid and Naphthoquinone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Naphthyridine derivatives (compounds 14, 15, 16) | HeLa, HL-60, PC-3 | 0.1 - 11.4 | [2] |
| 2-Aryl-1,8-naphthyridin-4-ones (compounds 11, 12, 13) | A549, Caki-2 | 2.3 - 19.1 | [3] |
| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate (compound 12) | SGC-7901 | 4.1 ± 2.6 | [7] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ) | HepG2, CCRF-CEM, U87MG.ΔEGFR | 0.57 - 0.96 | [8] |
These data underscore the potent cytotoxic effects that can be achieved with modified naphthoic acid and naphthoquinone scaffolds. The low micromolar IC50 values observed for several derivatives suggest that 4-bromo-2-naphthoic acid and its esters could exhibit comparable or even enhanced activity.
Proposed Mechanisms of Cytotoxic Action
The cytotoxic mechanisms of naphthoic acid and naphthoquinone derivatives are often multifaceted. Based on existing research, the potential modes of action for 4-bromo-2-naphthoic acid and its esters may include:
-
Induction of Apoptosis: Many naphthoquinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10][11] This is often mediated through the intrinsic pathway, involving mitochondrial depolarization and the activation of caspases.[10]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety present in related compounds can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress, which can trigger cell death.[8]
-
Inhibition of Key Signaling Pathways: Some naphthoquinone derivatives have been found to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][7]
The following diagram illustrates a potential workflow for investigating the cytotoxic mechanism of a novel 4-bromo-2-naphthoic acid ester.
Caption: Experimental workflow for evaluating the cytotoxicity and mechanism of action of 4-bromo-2-naphthoic acid esters.
Experimental Protocols for Cytotoxicity Evaluation
To rigorously assess the cytotoxic potential of 4-bromo-2-naphthoic acid and its esters, standardized experimental protocols are essential.
Cell Culture
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3, A549) and a non-cancerous cell line (e.g., HEK293) should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2][3]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[2][3]
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (4-bromo-2-naphthoic acid and its esters) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram outlines the key steps of the MTT assay.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Future Directions and Conclusion
The synthesis and cytotoxic evaluation of a series of 4-bromo-2-naphthoic acid esters are warranted to fully explore their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial to identify the optimal ester modifications for maximizing potency and selectivity.[12][13][14] Further investigations into the underlying mechanisms of action will provide a deeper understanding of how these compounds exert their cytotoxic effects and will guide the development of more effective and targeted anticancer agents.
References
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Lee, H., et al. (2002). 2,3-dibenzylbutyrolactones and 1,2,3,4-tetrahydro-2-naphthoic acid gamma-lactones: structure and activity relationship in cytotoxic activity. Archives of Pharmacal Research, 25(3), 240-249. Available from: [Link]
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Wang, Y., et al. (2012). Study on cytotoxicity and structure-activity relationship of HL-7702 cell exposed to naphthoquinones. Environmental Toxicology and Pharmacology, 33(3), 408-413. Available from: [Link]
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Kim, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 557-564. Available from: [Link]
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Kim, Y. H., et al. (2011). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 32(10), 3469-3474. Available from: [Link]
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Wielgus, E., et al. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 22(16), 8783. Available from: [Link]
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Araya, J. A., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(4), 1847-1857. Available from: [Link]
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Lee, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. Molecules, 28(14), 5434. Available from: [Link]
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Ma, Y., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 773-785. Available from: [Link]
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Kongkathip, N., et al. (2010). Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents. Bioscience, Biotechnology, and Biochemistry, 74(6), 1205-1214. Available from: [Link]
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Ma, Y., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. ResearchGate. Available from: [Link]
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Ma, Y., et al. (2020). Design, Synthesis and Anticancer Activity of Naphthoquinone Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 773-785. Available from: [Link]
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Kuete, V., et al. (2017). Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells. Phytomedicine, 33, 66-73. Available from: [Link]
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Chavarria, D., et al. (2014). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. Bioorganic & Medicinal Chemistry, 22(4), 1461-1468. Available from: [Link]
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Chavarria, D., et al. (2014). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. Europe PMC. Available from: [Link]
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Safe, S., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 449-462. Available from: [Link]
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SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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Mohammadi-Farani, A., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 27367. Available from: [Link]
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Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 449-462. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 4-Bromo-2-Naphthoic Acid
Introduction
4-Bromo-2-naphthoic acid is a key structural motif and a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its naphthalene core, functionalized with both a bromine atom and a carboxylic acid, offers two distinct points for chemical modification, making it a valuable building block for complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound. We will explore the underlying mechanisms, provide detailed experimental protocols for analogous reactions, and offer a critical evaluation of each route's strengths and weaknesses to assist researchers in making informed decisions for their specific synthetic goals.
Route 1: Electrophilic Bromination of 2-Naphthoic Acid
Direct bromination of the commercially available 2-naphthoic acid appears to be the most straightforward approach. However, the success of this route is critically dependent on controlling the regioselectivity of the electrophilic aromatic substitution.
Mechanism and Rationale
The carboxylic acid group (-COOH) is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene ring system, the directing effects are more complex. Electrophilic attack is generally favored on the more activated α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). Since the carboxylic acid is at the 2-position (a β-position), electrophilic substitution is predicted to occur on the other ring. Theoretical analysis and experimental data on related systems suggest that bromination will likely occur at the 5- or 8-position, making the synthesis of the 4-bromo isomer challenging via this method.[1][2] Achieving the desired 4-bromo isomer would likely require specific catalysts or reaction conditions that are not well-documented, leading to mixtures of isomers that are difficult to separate.[3]
Conceptual Workflow: Route 1
Caption: Workflow for Direct Bromination.
Discussion
-
Advantages:
-
Uses a readily available and relatively inexpensive starting material.
-
Conceptually simple one-step reaction.
-
-
Disadvantages:
-
Poor Regioselectivity: The primary drawback is the formation of a mixture of isomers, with the desired 4-bromo product likely being a minor component.[1][3]
-
Purification Challenges: Separation of constitutional isomers can be extremely difficult, often requiring multiple rounds of chromatography or crystallization, leading to low isolated yields.
-
Harsh Conditions: Electrophilic bromination often requires strong Lewis acids and corrosive reagents like molecular bromine.[4]
-
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on an aromatic ring, starting from an amino group.[5] This route offers excellent regiochemical control, provided a suitable amino-naphthoic acid precursor is available.
Mechanism and Rationale
This multi-step synthesis begins with an aromatic amine, which is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom via a radical-nucleophilic aromatic substitution mechanism.[5][6] The key to this route is the synthesis of the precursor, 4-amino-2-naphthoic acid.
Experimental Protocol (Adapted from analogous Sandmeyer reactions)
Part A: Diazotization of an Aminonaphthoic Acid
-
Suspend the aminonaphthoic acid precursor (1.0 eq) in a solution of 48% hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt suspension for an additional 30 minutes at 0-5 °C.
Part B: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt suspension to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the reaction mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Conceptual Workflow: Route 2
Caption: Workflow for the Sandmeyer Reaction.
Discussion
-
Advantages:
-
Excellent Regiocontrol: The position of the bromine atom is unambiguously determined by the position of the amino group on the starting material.[7]
-
Reliable Transformation: The Sandmeyer reaction is a well-established and robust method for aryl halide synthesis.[6][8]
-
Good to Excellent Yields: The conversion of the diazonium salt to the aryl bromide typically proceeds in high yield.
-
-
Disadvantages:
-
Precursor Availability: The primary challenge is the synthesis or commercial availability of 4-amino-2-naphthoic acid, which can be a multi-step process itself.[9][10]
-
Safety Concerns: Diazonium salts can be unstable and potentially explosive, especially if allowed to dry. They must be handled with care at low temperatures and used immediately after preparation.
-
Waste Generation: The use of stoichiometric copper salts results in copper-containing waste streams that require proper disposal.
-
Route 3: Carboxylation of a Grignard Reagent
This route involves the formation of an organometallic intermediate (a Grignard reagent) from a dibromonaphthalene, followed by its reaction with carbon dioxide to form the carboxylic acid.
Mechanism and Rationale
The synthesis would start with 2,4-dibromonaphthalene. The greater reactivity of the α-position bromine (at C4) compared to the β-position bromine (at C2) could potentially allow for selective formation of the Grignard reagent at the 4-position. This organomagnesium intermediate is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).[11] A final acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.[12]
Experimental Protocol (Adapted from analogous Grignard carboxylations)
-
Apparatus: Assemble a three-necked flask, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen), equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Place magnesium turnings (1.1 eq) in the flask. Add a solution of 2,4-dibromonaphthalene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. A crystal of iodine may be added to initiate the reaction.
-
Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard solution to room temperature.
-
Carboxylation: In a separate flask, place a generous excess of crushed dry ice (solid CO₂).
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.[12]
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Work-up: Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).
-
Extract the combined organic layers with an aqueous base (e.g., 5% NaOH) to deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Separate the layers, and acidify the aqueous layer with concentrated HCl to precipitate the 4-bromo-2-naphthoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Conceptual Workflow: Route 3
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A Comparative Guide to the Structural Validation of a Novel 4-Bromo-2-naphthoic Acid Derivative
In the fields of medicinal chemistry and materials science, the synthesis of novel compounds is a routine yet critical endeavor. However, the synthesis itself is only the prelude to the rigorous process of structural validation. Unequivocal confirmation of a molecule's structure is paramount, as even subtle deviations in atomic arrangement can drastically alter its biological activity, physical properties, and patentability.[1][2] This guide presents a comprehensive, field-proven framework for the structural elucidation of a novel derivative of 4-bromo-2-naphthoic acid, a common scaffold in drug discovery.
For this guide, we will use a hypothetical novel compound, N-ethyl-4-bromo-2-naphthamide , as a practical example to compare against its parent compound, 4-bromo-2-naphthoic acid. This comparison will highlight the specific analytical signatures that confirm the successful derivatization. Our approach is built on the principle of orthogonality—using multiple, independent analytical techniques to build an unassailable body of evidence.[2][3]
The Orthogonal Validation Workflow
Successful structural validation is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The results from one method should corroborate and complement the others, leading to a single, consistent structural assignment.
Caption: Orthogonal workflow for structural validation.
Foundational Analysis: Molecular Weight and Functional Groups
The first step in analyzing a novel compound is to confirm two fundamental properties: its molecular weight, which verifies the elemental formula, and the presence of expected functional groups, which indicates a successful reaction.[4][5]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS, not just standard MS, because its high accuracy (typically <5 ppm) allows for the confident determination of the elemental formula.[6] This is crucial for distinguishing our desired product from potential byproducts with the same nominal mass. For a bromine-containing compound, HRMS is particularly powerful as it resolves the characteristic isotopic pattern of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), providing an immediate and unmistakable signature.
| Compound | Theoretical Formula | Calculated m/z ([M+H]⁺) | Observed m/z | Deviation (ppm) | Isotopic Pattern |
| Parent Acid | C₁₁H₇BrO₂ | 250.9651 / 252.9631 | 250.9655 / 252.9634 | < 2 ppm | ~1:1 M, M+2 |
| Novel Amide | C₁₃H₁₂BrNO | 278.0175 / 280.0155 | 278.0171 / 280.0152 | < 2 ppm | ~1:1 M, M+2 |
Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7] Dilute this stock solution to a final concentration of approximately 10 µg/mL using a mixture of methanol and water (with 0.1% formic acid to promote protonation).[7]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).
-
Data Processing: Analyze the resulting spectrum to identify the monoisotopic mass and the M+2 peak. Compare the observed accurate mass to the theoretical mass calculated for the expected formula. The mass error should be within 5 ppm.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy provides a rapid and definitive check for the conversion of functional groups.[8][9] In our example, the key transformation is the conversion of a carboxylic acid to an amide. This results in the disappearance of the broad O-H stretch of the acid and the appearance of a distinct N-H stretch from the amide, providing clear evidence of the reaction's success. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive.[10][11][12]
| Functional Group | Parent Acid (4-bromo-2-naphthoic acid) | Novel Amide (N-ethyl-4-bromo-2-naphthamide) | Rationale for Change |
| O-H Stretch (acid) | ~3300-2500 cm⁻¹ (very broad) | Absent | Disappearance confirms consumption of the carboxylic acid. |
| N-H Stretch (amide) | Absent | ~3300 cm⁻¹ (sharp/medium) | Appearance confirms the formation of the secondary amide. |
| C=O Stretch | ~1700 cm⁻¹ (acid) | ~1650 cm⁻¹ (amide) | Shift to lower wavenumber is characteristic of an amide carbonyl. |
Protocol: FTIR-ATR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth.[11] Run a background scan to account for atmospheric CO₂ and H₂O.[11]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[13]
-
Pressure Application: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[10][13]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly.[11]
The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[8] For a novel compound, a full suite of 1D and 2D NMR experiments is non-negotiable.
¹H and ¹³C NMR: The Atom Inventory
Expertise & Causality: ¹H NMR provides a count of unique proton environments and their neighboring protons (via splitting), while ¹³C NMR reveals the unique carbon environments.[14] By comparing the spectra of the derivative to the parent acid, we can pinpoint the structural changes. The most obvious changes will be the disappearance of the acidic proton signal and the appearance of new signals corresponding to the N-ethyl group.
| Feature | Parent Acid (in DMSO-d₆) | Novel Amide (in CDCl₃) | Rationale for Change |
| -COOH Proton | ~13.0 ppm (s, 1H, broad) | Absent | Confirms loss of the carboxylic acid proton. |
| -NH Proton | Absent | ~6.5 ppm (t, 1H, broad) | Appearance of the amide proton, coupled to the adjacent CH₂. |
| -CH₂- (ethyl) | Absent | ~3.5 ppm (q, 2H) | New methylene group, coupled to the CH₃. |
| -CH₃ (ethyl) | Absent | ~1.2 ppm (t, 3H) | New methyl group, coupled to the CH₂. |
| Aromatic Protons | 6 signals in aromatic region | 6 signals in aromatic region | The core naphthyl structure remains intact. |
| Carbonyl Carbon | ~168 ppm | ~167 ppm | Minor shift in the carbonyl carbon environment. |
| Alkyl Carbons | Absent | ~35 ppm (-CH₂-), ~15 ppm (-CH₃) | Appearance of new sp³ hybridized carbons. |
Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15][16] The choice of solvent is critical; it must dissolve the compound without its own signals obscuring important regions.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquisition: Acquire the ¹H spectrum. Then, set up and run the ¹³C experiment, which will require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR: Confirming the Connections
Expertise & Causality: While 1D NMR provides an inventory of atoms, 2D NMR experiments like COSY and HMBC provide the assembly instructions.[17][18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19] This is used to confirm the ethyl group fragment by showing a correlation between the -NH, -CH₂-, and -CH₃ protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[17][20] This is the definitive experiment to prove the amide bond formation. A clear correlation from the -CH₂- protons of the ethyl group to the carbonyl carbon of the naphthamide framework provides unambiguous evidence of the desired connectivity.
Caption: Key 2D NMR correlations confirming amide structure.
Final Verification: Purity and Elemental Composition
The final step is to confirm the elemental composition and purity of the bulk sample, ensuring that the spectroscopic data represents the compound of interest and not a well-behaved impurity.
Elemental Analysis
Expertise & Causality: Elemental analysis provides the experimental percentage by mass of C, H, and N in the compound.[4][21] This is then compared to the theoretical percentages calculated from the molecular formula determined by HRMS. A match within the accepted deviation of ±0.4% is considered strong evidence for both the proposed structure and the purity of the sample.[6][21]
| Element | Theoretical % for C₁₃H₁₂BrNO | Experimental % | Deviation |
| Carbon (C) | 56.14% | 56.01% | -0.13% |
| Hydrogen (H) | 4.35% | 4.39% | +0.04% |
| Nitrogen (N) | 5.04% | 5.08% | +0.04% |
Protocol: Combustion Analysis
-
Sample Preparation: A small, precisely weighed amount of the highly purified sample (typically 1-3 mg) is required. The sample must be thoroughly dried to remove any residual solvent, which would alter the C and H percentages.
-
Analysis: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Calculation: The instrument's software calculates the mass percentages of each element, which are then compared against the theoretical values.[22]
By systematically applying this orthogonal suite of analytical techniques, researchers can build a robust and self-validating case for the structure of a novel compound. Each piece of data, from the molecular formula provided by HRMS to the precise atomic connectivity revealed by 2D NMR, serves to confirm the others, culminating in an unequivocal structural assignment that meets the highest standards of scientific integrity.
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in-silico prediction of the properties of 4-bromo-2-naphthoic acid analogs
An In-Depth Technical Guide to the In-Silico Prediction of Properties for 4-Bromo-2-Naphthoic Acid Analogs
For researchers, scientists, and drug development professionals, the early assessment of a compound's properties is a critical determinant of its journey from a promising hit to a viable drug candidate. The 4-bromo-2-naphthoic acid scaffold, a versatile building block in medicinal chemistry, presents a compelling case for the power of in-silico prediction.[1][2] Its unique electronic and structural features, including a reactive bromine atom amenable to cross-coupling reactions, a carboxylic acid for derivatization, and a naphthalene core known to form the basis of fluorophores, make it a rich starting point for analog synthesis.[1] This guide provides a comprehensive comparison of in-silico methodologies to predict the physicochemical, pharmacokinetic, and toxicological properties of 4-bromo-2-naphthoic acid analogs, empowering researchers to prioritize synthesis, reduce costs, and accelerate the drug discovery pipeline.[3][4]
The imperative for robust in-silico modeling stems from the high attrition rates in drug development, where failures are often attributed to poor pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) rather than a lack of efficacy.[3][5] By computationally screening analogs before they are synthesized, we can flag potential liabilities and refine molecular designs, a practice that is both time and resource-efficient and aligns with the ethical imperative to reduce animal testing.[6][7]
Comparative Analysis of In-Silico Prediction Tools
The landscape of computational tools for drug discovery is vast, ranging from free, user-friendly web servers to sophisticated, commercially licensed software suites. The choice of tool depends on the specific property being predicted, the desired level of accuracy, and the available computational resources. Below is a comparative overview of commonly used platforms.
| Tool/Platform | Primary Function | Key Features | Accessibility | Ideal Use Case for 4-Bromo-2-Naphthoic Acid Analogs |
| SwissADME | ADMET & Physicochemical Properties | User-friendly web interface, BOILED-Egg model for BBB penetration and GI absorption, multiple molecule processing.[8] | Free (Web Server) | Rapid initial screening of a small library of analogs for drug-likeness and ADME properties. |
| admetSAR | ADMET Properties | Comprehensive database and prediction models for over 40 ADMET-related properties, including carcinogenicity and hERG inhibition.[9] | Free (Web Server) | Detailed toxicity profiling and identifying potential off-target effects of analogs. |
| ProTox-II | Toxicity Prediction | Predicts various toxicity endpoints, including organ toxicity and toxicological pathways. | Free (Web Server) | In-depth toxicological assessment to prioritize analogs with the best safety profiles. |
| DataWarrior | Data Visualization & QSAR | Combines dynamic graphical views with chemical intelligence and supports the development of QSAR models.[10] | Free (Standalone) | Exploring structure-activity relationships within a series of synthesized analogs to guide further optimization. |
| Schrödinger Suite (QikProp, Glide) | Comprehensive Drug Design | High-performance tools for ADME prediction (QikProp) and molecular docking (Glide).[11][12] | Commercial | Rigorous prediction of pharmacokinetic properties and binding affinity for a specific biological target. |
| MOE (Molecular Operating Environment) | Integrated Drug Discovery | All-in-one platform for molecular modeling, cheminformatics, and QSAR modeling.[10][11] | Commercial | Structure-based design and lead optimization when high-quality protein structures are available. |
Core In-Silico Workflows for Analog Evaluation
To effectively triage and advance 4-bromo-2-naphthoic acid analogs, a multi-faceted computational approach is essential. The following workflows represent a logical progression from broad screening to detailed, target-specific analysis.
Workflow 1: High-Throughput ADMET & Physicochemical Profiling
The initial step for any newly designed library of analogs is a rapid assessment of their fundamental drug-like properties. This allows for the early identification of compounds that are unlikely to succeed due to poor pharmacokinetics. Web-based tools like SwissADME and admetSAR are ideal for this purpose due to their accessibility and speed.[8][9]
Experimental Protocol: ADMET Prediction with SwissADME
-
Ligand Preparation: Generate SMILES (Simplified Molecular Input Line Entry System) strings for each 4-bromo-2-naphthoic acid analog. This can be done using chemical drawing software such as ChemDraw or the free MarvinSketch.[13]
-
Submission: Navigate to the SwissADME web server. Paste the list of SMILES strings into the input box. Each molecule should be on a new line.
-
Execution: Click the "Run" button to initiate the calculations.
-
Data Analysis & Interpretation: The results page will provide a comprehensive table of physicochemical properties (e.g., LogP, water solubility), pharmacokinetic predictions (e.g., GI absorption, BBB permeation), drug-likeness (e.g., Lipinski's rule of five violations), and medicinal chemistry friendliness (e.g., PAINS alerts).
-
Causality: The "BOILED-Egg" model provides an intuitive graphical representation of passive gastrointestinal absorption and brain penetration, which are critical for orally administered drugs.[8] This model is based on the relationship between lipophilicity (WLOGP) and polarity (TPSA). Analogs falling within the yellow region (yolk) are predicted to be well-absorbed and brain-penetrant, while those in the white region are predicted to be well-absorbed but not brain-penetrant. Those outside the egg are predicted to have poor absorption.
-
Caption: Workflow for high-throughput ADMET and physicochemical property prediction.
Workflow 2: Target-Specific Activity Prediction via Molecular Docking
Once a subset of analogs with favorable ADMET properties is identified, the next step is to predict their binding affinity to a specific biological target. Molecular docking simulates the interaction between a ligand (the analog) and a protein, providing insights into binding modes and energies.[14] For this example, we will consider the P2Y14 receptor, as derivatives of the closely related 4-phenyl-2-naphthoic acid have shown antagonist activity at this target.[15]
Experimental Protocol: Molecular Docking with AutoDock Vina (Conceptual)
-
Target Preparation:
-
Download the crystal structure of the target protein (e.g., P2Y14 receptor) from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Save the prepared protein in the required format (e.g., PDBQT).
-
Causality: This preparation is crucial to ensure the protein is in a chemically correct state for docking. Removing water molecules simplifies the system, and adding hydrogens is necessary for correct hydrogen bond calculations.
-
-
Ligand Preparation:
-
Generate a 3D conformation of each 4-bromo-2-naphthoic acid analog.
-
Assign atomic charges and define rotatable bonds. Save the prepared ligands in the PDBQT format.
-
Causality: A realistic 3D structure and defined rotatable bonds allow the docking algorithm to explore different conformations of the ligand within the binding site.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is typically a cubic box centered on the active site of the protein. The size should be large enough to accommodate the ligand in various orientations.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina) using the prepared protein, ligands, and grid box parameters. The software will generate multiple binding poses for each ligand and score them based on a calculated binding affinity (e.g., in kcal/mol).
-
-
Results Analysis:
-
Visualize the top-ranked poses for each analog within the protein's active site.
-
Analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues.
-
Compare the binding affinities across the series of analogs. Lower binding energy scores typically indicate a more favorable interaction.
-
Caption: A generalized workflow for molecular docking studies.
Workflow 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[16][17] Developing a robust QSAR model requires a dataset of compounds with experimentally determined activities. Once validated, the model can be used to predict the activity of new, untested analogs.
Experimental Protocol: Building a Predictive QSAR Model
-
Data Collection: Assemble a dataset of 4-bromo-2-naphthoic acid analogs with measured biological activity (e.g., IC50 values). This dataset should be as large and diverse as possible.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that encode its structural, physicochemical, and electronic properties. This can be done with software like PaDEL-Descriptor or RDKit.
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.
-
Model Building: Use a statistical or machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).[18][19]
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the activities of the compounds in the test set. The correlation between the predicted and experimental values (e.g., R²) is a key measure of the model's predictive power.
-
Causality: Rigorous validation is essential to ensure the model is not overfitted to the training data and can genuinely predict the activity of new compounds.
-
-
Prediction: Use the validated QSAR model to predict the activity of new, unsynthesized 4-bromo-2-naphthoic acid analogs.
Caption: The process of building and applying a QSAR model.
Conclusion and Future Outlook
The in-silico prediction of molecular properties is an indispensable component of modern drug discovery.[20] For a scaffold like 4-bromo-2-naphthoic acid, these computational techniques provide a powerful lens through which to evaluate and prioritize analogs for synthesis and experimental testing. By integrating high-throughput ADMET profiling, target-specific molecular docking, and predictive QSAR modeling, research teams can navigate the complexities of lead optimization with greater efficiency and a higher probability of success. As machine learning and artificial intelligence models become increasingly sophisticated and are trained on larger, higher-quality datasets, the accuracy and scope of these in-silico predictions will only continue to improve, further revolutionizing the path to new therapeutics.[21][22]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-naphthoic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-naphthoic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the material's hazards is essential. 4-Bromo-2-naphthoic acid is a halogenated aromatic carboxylic acid. Its hazard profile dictates its handling and ultimate disposal pathway.
Causality of Hazard Classification: The presence of the bromine atom classifies this compound as a halogenated organic .[1] This is the single most important factor for its disposal, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to comply with environmental regulations.[1][2] Furthermore, Safety Data Sheets (SDS) for closely related isomers, such as 1-Bromo-2-naphthoic acid, classify the substance as a hazardous chemical according to the OSHA Hazard Communication Standard.[3][4]
Table 1: Hazard Profile of Bromo-naphthoic Acid Analogs
| Hazard Classification | Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4] |
The Core Principle: Rigorous Waste Segregation
The cornerstone of safe and cost-effective chemical waste management is proper segregation.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions, and combining halogenated with non-halogenated waste significantly increases disposal costs.[7]
Segregation Protocol:
-
Primary Waste Stream: 4-Bromo-2-naphthoic acid and any materials grossly contaminated with it (e.g., weighing paper, gloves, spatulas) must be designated as Halogenated Organic Solid Waste .
-
Incompatible Streams: This waste must NEVER be mixed with:
Procedural Protocol for Disposal
This protocol outlines the step-by-step process for safely collecting and preparing 4-Bromo-2-naphthoic acid for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[11]
-
Body Protection: A standard laboratory coat.[12]
Step 2: Prepare the Hazardous Waste Container Proper containerization is crucial for safe storage and transport.
-
Select a Compatible Container: Use a clearly marked, leak-proof container with a secure, tight-fitting lid that is compatible with solid organic compounds.[5][13]
-
Labeling: The container must be labeled before the first drop of waste is added.[13] The label must include:
Step 3: Transferring the Waste Handle the material carefully to minimize dust formation.[10][15]
-
Solid Waste: Carefully place the 4-Bromo-2-naphthoic acid powder or crystals into the prepared hazardous waste container.
-
Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as weighing boats, contaminated paper towels, and gloves, must also be placed in the same container.
-
Empty Containers: An empty container that once held 4-Bromo-2-naphthoic acid must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this cleaning process must be collected as halogenated organic liquid waste.[12]
Step 4: Secure Storage in a Satellite Accumulation Area (SAA) Once the waste is containerized, it must be stored properly pending pickup.
-
Location: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Segregation: Within the SAA, ensure the container is stored with other compatible wastes, away from acids, bases, and oxidizers.[12]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[7][13]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is transferred to trained disposal professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][10]
-
Documentation: Complete any required waste manifests or pickup request forms accurately, ensuring the composition of the waste is clearly declared.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Bromo-2-naphthoic acid.
Caption: Decision workflow for 4-Bromo-2-naphthoic acid disposal.
Emergency Procedures for Spills
In the event of a small spill during handling, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small, dry spills, carefully sweep up the material to avoid creating dust.[15] Place the swept material and any contaminated cleaning supplies into your designated hazardous waste container.[8]
-
Clean: Decontaminate the spill area with an appropriate solvent and washcloths, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this comprehensive guide, researchers can manage the disposal of 4-Bromo-2-naphthoic acid with the highest standards of safety, scientific integrity, and environmental stewardship.
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Personal protective equipment for handling 4-Bromo-2-naphthoic acid
Comprehensive Safety Protocol: Handling 4-Bromo-2-naphthoic Acid
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling 4-Bromo-2-naphthoic acid. As a brominated aromatic carboxylic acid, this compound requires stringent safety measures to mitigate risks of irritation and exposure. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of safe handling. While specific toxicological data for 4-Bromo-2-naphthoic acid may be limited, data from structurally similar compounds, such as 1-Bromo-2-naphthoic acid and 6-Bromo-2-naphthoic acid, provide a strong basis for hazard assessment. The primary risks are associated with direct contact and inhalation of the powdered form.[1][2]
These compounds are consistently classified as causing skin, eye, and respiratory irritation.[1][2] Therefore, all handling protocols must be designed to prevent dust generation and avoid any contact with the substance.
Table 1: GHS Hazard and Precautionary Statements The following table summarizes the anticipated GHS classifications based on analogous compounds.
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary | P261 | Avoid breathing dust. | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be robust engineering controls that contain the hazard at its source.
-
Chemical Fume Hood: All manipulations of solid 4-Bromo-2-naphthoic acid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][5] This is critical to contain airborne dust particles and prevent inhalation, which can cause respiratory irritation.[5]
-
Safety Infrastructure: The laboratory must be equipped with an easily accessible and fully functional eyewash station and safety shower, located near the workstation.[1][3][6]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: Required PPE for Handling 4-Bromo-2-naphthoic Acid
| Body Part | Required PPE | Standard/Specification | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles | ANSI Z.87.1 or EN 166 | Protects against dust particles and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][5][7] |
| Hands | Nitrile Gloves | ASTM D6319 | Provides excellent protection against incidental contact with a wide variety of chemicals and offers good resistance to punctures.[7] Gloves must be inspected for defects before use and changed immediately upon contamination.[5] |
| Body | Chemical-Resistant Lab Coat | N/A | Must be fully buttoned to protect skin and personal clothing from contamination.[5] |
| Feet | Closed-toe Shoes | N/A | Shoes must be made of a non-porous, chemical-resistant material to protect feet from spills.[5] |
| Respiratory | NIOSH-approved Respirator | N/A | Not required if all handling is performed within a properly functioning chemical fume hood.[4] A respirator becomes necessary if engineering controls are insufficient or during a large-scale spill response.[5] |
Procedural Workflow for Safe Handling
The following step-by-step process integrates engineering controls and PPE to establish a safe and repeatable workflow.
Caption: Safe Handling Workflow for 4-Bromo-2-naphthoic Acid.
Experimental Protocol:
-
Preparation and Pre-Handling:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as detailed in Table 2: lab coat, chemical splash goggles, and nitrile gloves.[5]
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and a designated, labeled hazardous waste container before bringing the chemical into the hood.[5]
-
-
Weighing and Handling the Solid Compound:
-
Perform all transfers of the solid compound deep within the fume hood to minimize the escape of dust.
-
Use a spatula to carefully transfer the desired amount of 4-Bromo-2-naphthoic acid onto a weigh boat. Avoid any actions that could generate dust, such as dropping or shaking the powder.
-
Tightly close the source container immediately after use.[4][8]
-
-
Post-Handling and Decontamination:
-
Thoroughly wipe down the work surface and any contaminated equipment.
-
Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.[5]
-
Wash hands thoroughly with soap and water after all work is complete, even if gloves were worn.[8]
-
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][8] If skin irritation occurs or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4][8] If you feel unwell, call a poison center or doctor.
-
Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an inert absorbent material to clean it up. Place all contaminated materials into a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's environmental health and safety department.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal are critical regulatory and safety requirements. As a brominated organic compound, 4-Bromo-2-naphthoic acid is classified as halogenated organic waste .[9][10]
-
Waste Segregation:
-
NEVER mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11][12]
-
All disposable items contaminated with 4-Bromo-2-naphthoic acid (e.g., gloves, weigh boats, bench paper, contaminated absorbent material) must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.[5][9]
-
-
Container Management:
-
The waste container must be made of a compatible material and have a secure, tight-fitting lid.[11]
-
The container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[11][12]
-
Keep the waste container closed at all times except when actively adding waste.[11][12]
-
Store the container in a designated satellite accumulation area within the laboratory.[12]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's certified waste management program. Do not dispose of this chemical down the drain under any circumstances.[9]
-
References
-
Pfaltz & Bauer. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 6-Bromo-2-naphthoic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
